N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Description
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Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGQVHGBAPUGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS 392305-35-0)
This guide provides a comprehensive technical overview of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a compound of interest for researchers and professionals in drug development. Drawing from established principles in medicinal chemistry and organic synthesis, this document outlines the core properties, a proposed synthetic route, and potential avenues for biological evaluation.
Core Molecular Attributes
This compound is a synthetic organic compound belonging to the sulfonamide class. Its structure incorporates a benzophenone moiety, a halogenated phenyl ring, and a butane-1-sulfonamide group. These features suggest potential for diverse chemical interactions and biological activities.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 392305-35-0 | [1][2] |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][2] |
| Molecular Weight | 351.85 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | White to yellow solid | Vendor Data |
| LogP (Predicted) | 5.27 | [1] |
| pKa (Predicted) | 6.97 ± 0.10 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 7 | [2] |
Structural Representation
The chemical structure of this compound is fundamental to understanding its potential interactions.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar documented syntheses. [3]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous pyridine (10-20 mL).
-
Reagent Addition: To the stirred solution, add butane-1-sulfonyl chloride (1.1 eq) dropwise at room temperature. The addition should be performed carefully to control any exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to 50-60 °C to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons of the benzoyl and chlorophenyl rings, the protons of the butane chain, and a singlet for the N-H proton of the sulfonamide group.
-
¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the benzophenone moiety. [4]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the sulfonamide, the C=O stretching of the ketone, and the S=O stretching of the sulfonyl group. [4]* Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. [4]
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water.
-
Elemental Analysis: Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₁₇H₁₈ClNO₃S.
Potential Biological and Pharmacological Significance
The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, and anti-inflammatory drugs. [5]The presence of the benzophenone scaffold, also found in various biologically active molecules, further suggests that this compound could exhibit interesting pharmacological properties.
Postulated Mechanism of Action
Based on the general mechanism of sulfonamide drugs, one could hypothesize that this compound may act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. [6]This inhibition would disrupt the bacterial metabolic pathway, leading to a bacteriostatic effect.
Proposed In Vitro Biological Evaluation
To investigate the potential biological activities of this compound, a series of in vitro assays are recommended.
A standard protocol to assess the antibacterial efficacy of the compound. [7]
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.
-
Broth Microdilution Method:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling sulfonamide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a framework for its analytical and biological characterization. The proposed protocols, grounded in established scientific principles, offer a clear path for researchers to synthesize and evaluate this compound, potentially uncovering novel therapeutic applications.
References
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
- Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Journal of Medicinal and Chemical Sciences.
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N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide mechanism of action
An In-Depth Technical Guide to the Postulated Mechanism of Action of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide as a Modulator of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic compound for which the precise mechanism of action has not been extensively elucidated in publicly available literature. However, an analysis of its structural components—a sulfonamide group linked to a benzoyl-chlorophenyl moiety—provides a strong basis for postulating its biological activity. This guide synthesizes information on the known activities of structurally related compounds to propose a scientifically grounded hypothesis: that this compound functions as an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, thereby inducing apoptosis. This document will delve into the intricacies of the Bcl-2-mediated apoptotic pathway, outline the established mechanisms of known Bcl-2 inhibitors, and provide detailed experimental protocols to validate this hypothesis for the compound .
Introduction: The Apoptotic Machinery and the Central Role of the Bcl-2 Family
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where cancer cells evade this process to enable their survival and proliferation.[2][3] The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which act as a critical checkpoint for cell death.[4][5][6]
The Bcl-2 family comprises both anti-apoptotic (pro-survival) and pro-apoptotic members.[1][4]
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A-1 prevent apoptosis by sequestering their pro-apoptotic counterparts.[7][8]
-
Pro-apoptotic proteins:
-
Effectors: Bax and Bak, when activated, oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2] This releases cytochrome c and other apoptogenic factors into the cytoplasm, initiating the caspase cascade and executing cell death.[1][6]
-
BH3-only proteins: These proteins (e.g., Bim, Bid, Bad, Puma, Noxa) act as sensors of cellular stress and initiators of apoptosis.[4][9] They either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins.[6]
-
In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism, making them attractive targets for therapeutic intervention.[3][10]
Postulated Mechanism of Action: Inhibition of Bcl-2 Family Proteins
Based on its chemical structure, we hypothesize that this compound acts as a BH3 mimetic . BH3 mimetics are small molecules designed to mimic the action of BH3-only proteins.[11] They bind to the hydrophobic BH3-binding groove on anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins.[7] This leads to the activation of Bax and Bak, subsequent MOMP, and induction of apoptosis.[6]
The rationale for this hypothesis is twofold:
-
Sulfonamide Moiety: While traditionally known for their antibacterial properties through the inhibition of folic acid synthesis[12][13][14], novel sulfonamide derivatives have demonstrated significant anticancer activity.[15][16][17] Some have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors[18], while others are being explored for their pro-apoptotic potential.
-
Benzoyl-chlorophenyl Core: This structural motif is present in numerous biologically active compounds, including kinase inhibitors and other anticancer agents. The aromatic rings and the electronegative chlorine atom can facilitate interactions with protein binding pockets.
The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Workflow for the experimental validation of the proposed mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features strongly suggest a role as a modulator of the intrinsic apoptotic pathway. The hypothesis that it functions as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins, provides a robust framework for future investigation. The experimental protocols detailed in this guide offer a clear path to validating this proposed mechanism and elucidating the therapeutic potential of this compound.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- Bcl-2 family - Wikipedia.
- Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC - PubMed Central.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - NIH.
- Mitochondrial signaling in cell death via the Bcl-2 family - PMC - PubMed Central.
- Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - MDPI.
- Bcl-2 Inhibitor Review - Apoptosis - Selleck Chemicals.
- Bcl-2 - Wikipedia.
- Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC.
- BCL2 Biological Pathways Reviews | Oncology.
- Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy.
- In vitro assays for evaluating BCL-2 activity a Cytochrome c release... - ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH.
- Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine - PubMed.
- In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives - Iraqi Journal of Pharmaceutical Sciences.
- STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI.
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Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. Capitalizing on the well-documented and diverse bioactivity of the sulfonamide moiety, this document outlines a strategic, multi-pronged approach for target discovery and characterization. We will explore both hypothesis-driven investigations into established sulfonamide-sensitive enzyme families and unbiased, discovery-oriented proteomic techniques. Detailed, field-proven experimental protocols are provided for enzymatic assays, affinity-based target capture, and cellular target engagement verification, underpinned by a rationale grounded in established biochemical principles. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Sulfonamide Scaffold as a Privileged Pharmacophore
This compound is a synthetic compound featuring a core sulfonamide functional group. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] This versatility stems from the sulfonamide's ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds and coordinate with metal ions within enzyme active sites.[2]
Given the limited specific literature on this compound, a logical starting point for target identification is to investigate protein families known to be modulated by other sulfonamide-containing molecules. This guide will focus on three prominent enzyme classes: Carbonic Anhydrases (CAs), Cholinesterases (ChEs), and Matrix Metalloproteinases (MMPs), alongside the canonical antibacterial target, dihydropteroate synthase (DHPS). Furthermore, we will detail powerful unbiased methods for novel target discovery.
Hypothesis-Driven Target Identification: Screening Against Known Sulfonamide-Responsive Enzyme Families
A rational and cost-effective initial approach is to screen the compound against enzymes that are well-established targets of sulfonamide derivatives.
Carbonic Anhydrases (CAs)
Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Sulfonamides are classic inhibitors of CAs, with the sulfonamide group coordinating to the catalytic zinc ion.[2][3] CA inhibitors are used to treat glaucoma, epilepsy, and have potential as anticancer agents.[2]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established colorimetric methods.[2][4][5]
Principle: The esterase activity of CA is utilized to hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will decrease the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase II (hCA II) in cold Assay Buffer. Store in aliquots at -20°C.
-
CA Working Solution: Dilute the stock solution to 20 units/mL in cold Assay Buffer immediately before use.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh daily.
-
Test Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions to determine IC50 values.
-
Positive Control: A known CA inhibitor like Acetazolamide (2 mM stock in DMSO).[4]
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilutions, positive control, or DMSO (for the maximum activity control) to the appropriate wells.
-
To initiate the pre-incubation, add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Expected Outcome: This assay will determine if this compound inhibits carbonic anhydrase activity and provide a quantitative measure of its potency (IC50).
Cholinesterases (AChE and BChE)
Rationale: Some sulfonamide derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[6][7] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method.[1][6][8][9]
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is detected at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Working Solution: Prepare a working solution of AChE (e.g., from electric eel) at 0.2 U/mL in Assay Buffer.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh.
-
Test Compound Stock: 10 mM stock in DMSO, with serial dilutions.
-
Positive Control: A known AChE inhibitor like Donepezil or Galantamine.
-
-
Assay Procedure (96-well plate format, 200 µL final volume):
-
To each well, add 130 µL of Assay Buffer.
-
Add 10 µL of the test compound dilutions, positive control, or DMSO vehicle.
-
Add 20 µL of DTNB Solution.
-
Add 20 µL of AChE Working Solution (except for the blank wells).
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCh Solution.
-
Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described for the CA assay.
-
Determine the IC50 value from the dose-response curve.
-
Expected Outcome: This assay will reveal any inhibitory activity of the compound against AChE, which could suggest a potential role in modulating cholinergic pathways.
Matrix Metalloproteinases (MMPs)
Rationale: MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer and arthritis.[10] The sulfonamide group can act as a zinc-binding group, making MMPs plausible targets.
Experimental Protocol: Fluorometric MMP Inhibition Assay
This protocol uses a fluorescence resonance energy transfer (FRET) substrate.[11][12][13]
Principle: A FRET-based peptide substrate is cleaved by an active MMP, separating a fluorescent donor from a quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage and the subsequent increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
MMP Assay Buffer: Typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35.
-
Active MMP Enzyme: Recombinant human MMP (e.g., MMP-9) reconstituted in assay buffer.
-
FRET Substrate: A specific FRET substrate for the chosen MMP, diluted in assay buffer.
-
Test Compound Stock: 10 mM stock in DMSO, with serial dilutions.
-
Positive Control: A broad-spectrum MMP inhibitor like GM6001 (Ilomastat).[11]
-
-
Assay Procedure (96-well black plate format):
-
Add 50 µL of diluted active MMP enzyme to each well.
-
Add 50 µL of the test compound dilutions, positive control, or DMSO vehicle.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 100 µL of the FRET substrate solution.
-
Measure fluorescence (e.g., Ex/Em = 325/393 nm for a Mca/Dnp FRET pair) in kinetic mode at 37°C for 30-60 minutes.[12]
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Expected Outcome: This assay will identify if the compound can inhibit MMP activity, suggesting potential applications in diseases characterized by excessive tissue degradation.
Unbiased Target Discovery Strategies
If hypothesis-driven screening yields no significant hits or if the goal is to discover novel targets, unbiased proteomic approaches are necessary.
Affinity Chromatography-Mass Spectrometry (AP-MS)
Rationale: AP-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[14][15] It involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.
Experimental Workflow: AP-MS
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker at a position non-essential for its activity, which is then covalently attached to a solid support (e.g., agarose beads).
-
Protein Extraction: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial to identify non-specific binders.
-
Washing: Thoroughly wash the beads with buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Use proteomic software to identify the proteins. True binding partners should be significantly enriched in the sample incubated with the compound-conjugated beads compared to the control beads.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a label-free method that assesses target engagement in a cellular environment.[16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][19]
Experimental Workflow: CETSA
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction using methods like Western blotting or, for a proteome-wide approach, mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.[19][20]
Target Validation and Data Interpretation
Quantitative Data Summary:
The results from enzymatic assays should be summarized to compare the potency of the compound against different targets.
| Target Enzyme | Compound | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] | Inhibition Type |
| hCA II | This compound | 85 | 42 | Competitive |
| AChE | This compound | >10,000 | N/A | No Inhibition |
| MMP-9 | This compound | 450 | 220 | Competitive |
| hCA II | Acetazolamide (Control) | 12 | 6 | Competitive |
| MMP-9 | GM6001 (Control) | 25 | 12 | Competitive |
Interpretation:
-
Enzymatic Assays: A low IC50 or Ki value indicates potent inhibition. The type of inhibition (e.g., competitive, non-competitive) provides insight into the compound's mechanism of action.[21]
-
AP-MS: Candidate proteins should be significantly enriched over the control. It is critical to perform secondary validation assays (e.g., CETSA, direct enzyme assays) to confirm these hits and rule out false positives.
-
CETSA: A clear thermal shift provides strong evidence of target engagement within the complex milieu of a living cell, which is a crucial step in target validation.[22][23]
Conclusion
The identification of biological targets for this compound requires a systematic and multi-faceted approach. By leveraging the known pharmacology of the sulfonamide scaffold, researchers can efficiently screen for activity against high-probability enzyme families. Concurrently, employing unbiased techniques like AP-MS and CETSA opens the door to discovering novel mechanisms of action. The protocols detailed in this guide provide a robust framework for elucidating the molecular targets of this compound, a critical step in advancing its potential development as a therapeutic agent or a chemical probe. Each described protocol is a self-validating system, designed to generate reproducible and trustworthy data, thereby upholding the highest standards of scientific integrity.
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The Diverse Biological Landscape of N-Aryl-Sulfonyl Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl-sulfonyl derivatives represent a privileged scaffold in medicinal chemistry, underpinning a significant number of approved therapeutic agents.[1] Their remarkable versatility stems from the sulfonamide moiety's ability to engage in key hydrogen bonding interactions with various biological targets, influencing a wide array of physiological processes. This guide provides an in-depth exploration of the multifaceted biological activities of N-aryl-sulfonyl derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their prominent roles as antimicrobial, anticancer, and anti-inflammatory agents, elucidating the underlying mechanisms of action and providing field-proven experimental protocols to assess their efficacy.
Introduction: The Enduring Significance of the Sulfonamide Moiety
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an aryl group, is a cornerstone of modern drug design.[2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability and synthetic tractability, has made it a favored component in the construction of bioactive molecules.[3] The diverse biological activities exhibited by N-aryl-sulfonyl derivatives are a testament to this versatility, with applications spanning antibacterial, anticancer, and anti-inflammatory therapies.[3] This guide will navigate the key therapeutic areas where these derivatives have made a significant impact, providing both the theoretical framework and the practical methodologies required for their evaluation.
Antimicrobial Activity: A Legacy of Combating Infections
The history of N-aryl-sulfonyl derivatives is intrinsically linked to the dawn of the antibiotic era. Sulfonamide-based drugs were among the first effective systemic antimicrobial agents. Their primary mechanism of action in bacteria involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. This metabolic disruption ultimately halts bacterial growth and proliferation.
Mechanism of Action: Targeting Folic Acid Synthesis
Bacteria synthesize folic acid, a vital cofactor for DNA and RNA synthesis, through a pathway not present in humans. This metabolic difference provides a selective target for antimicrobial agents. N-aryl-sulfonyl derivatives, structurally mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme. By blocking the synthesis of dihydropteroic acid, a precursor to folic acid, these compounds effectively starve the bacteria of essential building blocks for nucleic acid production.
Caption: Inhibition of bacterial folic acid synthesis by N-aryl-sulfonyl derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing
Evaluating the antimicrobial efficacy of novel N-aryl-sulfonyl derivatives is a critical step in their development. The following protocols outline standard methods for determining their in vitro activity.
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the N-aryl-sulfonyl derivative. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[6]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the N-aryl-sulfonyl derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a microorganism to an antimicrobial agent.[7][8]
Principle: A filter paper disk impregnated with a known concentration of the N-aryl-sulfonyl derivative is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.[6]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[8]
-
Disk Application: Aseptically apply a filter paper disk impregnated with a specific concentration of the N-aryl-sulfonyl derivative to the surface of the agar.
-
Incubation: Incubate the plate at the appropriate temperature and duration.
-
Reading Results: Measure the diameter of the zone of inhibition (in millimeters) around the disk. The size of the zone is correlated with the susceptibility of the microorganism to the compound.[7]
| Method | Type | Result | Advantages | Disadvantages |
| Broth Microdilution | Quantitative | Minimum Inhibitory Concentration (MIC) | Provides a precise measure of potency. | More labor-intensive and requires specialized equipment. |
| Disk Diffusion | Qualitative/Semi-quantitative | Zone of Inhibition Diameter | Simple, low-cost, and can test multiple compounds simultaneously. | Less precise than dilution methods. |
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
N-aryl-sulfonyl derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[9][10][11] Their efficacy often stems from their ability to target key proteins involved in cell cycle regulation, signal transduction, and angiogenesis.
Mechanisms of Action in Oncology
The anticancer properties of N-aryl-sulfonyl derivatives are diverse and can involve:
-
Carbonic Anhydrase Inhibition: Certain N-aryl-sulfonyl derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[12][13][14] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to increased extracellular acidity and reduced tumor cell proliferation and invasion.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Kinase Inhibition: The sulfonamide moiety can serve as a scaffold for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer, thereby disrupting critical signaling pathways.
-
Induction of Apoptosis: Many N-aryl-sulfonyl derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9]
Caption: Diverse anticancer mechanisms of N-aryl-sulfonyl derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cultured cells.[15][16][17][18]
Principle: The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16][18] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, providing an indication of cell viability.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl-sulfonyl derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.[8]
| Parameter | Description | Typical Value |
| Cell Line | Specific cancer cell line used (e.g., MCF-7, A549) | - |
| Seeding Density | Number of cells seeded per well | 5,000 - 10,000 cells/well |
| Treatment Duration | Length of time cells are exposed to the compound | 24, 48, or 72 hours |
| MTT Concentration | Final concentration of MTT in each well | 0.5 mg/mL |
| IC50 | Concentration of compound causing 50% inhibition of cell growth | Varies depending on compound and cell line |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
N-aryl-sulfonyl derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[20][21]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many N-aryl-sulfonyl derivatives exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[22][23][24] The sulfonamide moiety often plays a crucial role in binding to a specific side pocket in the COX-2 active site, contributing to its selectivity.[25]
Caption: Selective inhibition of the COX-2 enzyme by N-aryl-sulfonyl derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
The in vitro COX inhibition assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes its oxidation, leading to a color change that can be measured spectrophotometrically. The inhibitory effect of the N-aryl-sulfonyl derivative is determined by the reduction in color development compared to a control without the inhibitor.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the N-aryl-sulfonyl derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the chromogenic substrate to each well.
-
Absorbance Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the compound. Determine the IC50 value for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Enzyme | IC50 (µM) | Selectivity Index (SI) |
| COX-1 | [Insert experimental value] | IC50 (COX-1) / IC50 (COX-2) |
| COX-2 | [Insert experimental value] |
Conclusion and Future Directions
N-aryl-sulfonyl derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their proven success in diverse therapeutic areas, coupled with their synthetic accessibility, ensures their continued relevance in drug discovery. Future research will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for this versatile scaffold holds the promise of addressing unmet medical needs and expanding the therapeutic landscape. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing these efforts and translating promising lead compounds into clinically effective drugs.
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N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide safety and handling protocols
An In-depth Technical Guide on the Safety and Handling of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a comprehensive, site-specific risk assessment.
Executive Summary & Compound Identification
This guide provides detailed safety and handling protocols for this compound, a specialized organic compound utilized in research and development. Publicly available safety and toxicological data for this specific molecule are limited.[1] Therefore, this document employs a precautionary, risk-based approach, synthesizing safety protocols from an analysis of its primary chemical moieties: a chlorinated benzophenone and an aromatic sulfonamide.[2][3][4][5] The recommendations herein are grounded in established best practices for handling analogous chemical structures to ensure a high margin of safety.
The primary hazards are inferred from the benzophenone substructure, which is a suspected carcinogen and may cause target organ damage through prolonged or repeated exposure.[3][5][6] Protocols emphasize stringent control measures, including the use of certified engineering controls and appropriate personal protective equipment (PPE), to minimize all potential routes of exposure.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [7] |
| CAS Number | 392305-35-0 | [1] |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][7] |
| Molecular Weight | 351.85 g/mol | [1][7] |
| Predicted pKa | 6.97 ± 0.10 | [1] |
| LogP | 5.27 | [7] |
| Appearance | White to off-white solid (Assumed) | N/A |
Hazard Identification & Toxicological Assessment (by Analogy)
As no specific GHS classification is available for the title compound[1], this assessment is based on the known hazards of its constituent functional groups, primarily benzophenone (CAS 119-61-9).
-
Benzophenone Hazards: Benzophenone is classified as being suspected of causing cancer (H351) and may cause damage to organs (liver, kidneys) through prolonged or repeated exposure (H373).[5][6] It is also very toxic to aquatic life with long-lasting effects (H410).[3][8]
-
Aromatic Sulfonamide Hazards: This class of compounds can cause skin and eye irritation.[4]
-
Chlorinated Aromatic Hazards: Halogenated aromatic compounds can be persistent in the environment and may release toxic fumes (e.g., hydrogen chloride) upon combustion.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | GHS Code | Statement | Basis of Analogy |
|---|---|---|---|
| Carcinogenicity | H351 | Suspected of causing cancer | Benzophenone[3][6] |
| STOT RE | H373 | May cause damage to organs through prolonged or repeated exposure | Benzophenone[5][8] |
| Skin Irritation | H315 | Causes skin irritation | Sulfonamides[4] |
| Eye Irritation | H319 | Causes serious eye irritation | Benzophenone, Sulfonamides[4][8] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects | Benzophenone[6] |
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common but possible route of exposure.
Exposure Controls & Personal Protection
A risk-based hierarchy of controls must be implemented to minimize exposure. This approach prioritizes engineering and administrative controls, with personal protective equipment serving as the final barrier.
Caption: The Hierarchy of Controls prioritizes safer system designs.
Engineering Controls
The causality for requiring robust engineering controls is the potential for aerosolization of a potent, dust-forming solid.
-
Primary Containment: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation. For highly sensitive operations, a glovebox is recommended.
-
Ventilation: The laboratory must be equipped with general ventilation that provides a sufficient number of air changes per hour to prevent the accumulation of airborne contaminants.
Personal Protective Equipment (PPE)
PPE is mandatory for all personnel handling the compound. The selection is based on preventing skin, eye, and respiratory contact.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides chemical resistance to organic solvents and prevents skin contact.[6] Double-gloving is recommended for handling neat material. |
| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield | Protects against splashes and airborne dust.[6][8] |
| Skin/Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes | Prevents incidental skin contact with spills or contaminated surfaces.[3] |
| Respiratory Protection | Not typically required if work is performed in a certified fume hood. For spill cleanup or maintenance outside a hood, a NIOSH-approved respirator with P100 particulate filters is required. | Protects against inhalation of fine dust particles.[5] |
Standard Operating Protocol for Safe Handling
This protocol is a self-validating system, with verification steps built in to ensure safety at each stage.
4.1 Preparation & Pre-Handling Checklist
-
Designate Area: Clearly designate a specific area within a chemical fume hood for handling the compound.
-
Verify Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor indicates correct operation.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the hood.
-
Don PPE: Don all required PPE as specified in Table 3.
4.2 Weighing and Transferring the Solid Compound
-
Tare Balance: Place a tared weigh boat or paper on the analytical balance inside the hood.
-
Minimize Dust: Carefully open the container. Use a clean spatula to transfer a small amount of the solid to the weigh boat. Avoid scooping actions that could generate dust.[3]
-
Seal Promptly: Immediately and securely close the main container.
-
Transfer to Vessel: Carefully transfer the weighed solid into the reaction or storage vessel.
-
Decontaminate: Wipe the spatula and any contaminated surfaces within the hood with a solvent-wetted cloth (e.g., 70% ethanol or isopropanol). Dispose of the cloth and weigh boat as hazardous waste.
Spill Management & Emergency Procedures
Rapid and correct response to a spill is critical to prevent exposure and environmental contamination.
Sources
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide material safety data sheet (MSDS)
An In-Depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide: Properties, Synthesis, and Material Safety Profile
Introduction
This compound is a synthetic organosulfur compound belonging to the broader class of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] This particular molecule, characterized by its butane-1-sulfonamide core linked to a 2-benzoyl-4-chlorophenyl group, represents a subject of interest for modern drug discovery and development. Its complex structure suggests potential for nuanced biological activity, making it a valuable tool for researchers exploring novel therapeutic agents.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's chemical and physical properties, a postulated mechanism of action based on its structural class, a representative synthesis workflow, and a thorough material safety data sheet (MSDS) profile to ensure safe handling and application in a laboratory setting. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.
Chemical and Physical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound, compiled from available chemical databases, are summarized below.[4][5] The high calculated LogP value suggests significant lipophilicity, which has profound implications for its solubility, membrane permeability, and potential distribution in biological systems.
| Property | Value | Source |
| CAS Number | 392305-35-0 | [4][5] |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [4][5] |
| Molecular Weight | 351.85 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CCCCS(=O)(=O)Nc1ccc(Cl)cc1C(=O)c1ccccc1 | [5] |
| Calculated LogP | 5.26660 | [4] |
| Calculated pKa | 6.97 ± 0.10 (Predicted) | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 7 | [5] |
| Topological Polar Surface Area | 71.6 Ų | [5] |
| Physical State | Solid (Assumed) | N/A |
| Melting Point | Not Available | [4] |
| Boiling Point | Not Available | [4] |
Postulated Mechanism of Action: Folic Acid Synthesis Inhibition
While specific mechanistic studies for this compound are not extensively documented in public literature, its core sulfonamide structure strongly suggests a mode of action consistent with other sulfa drugs: the competitive inhibition of bacterial folic acid synthesis.[1][6]
Causality of the Mechanism: Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a critical precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6] The enzyme dihydropteroate synthetase is essential in this pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid.[2]
Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of dihydropteroate synthetase.[1][2] They bind to the enzyme's active site, preventing PABA from binding and thereby halting the folic acid synthesis pathway. This blockade ultimately inhibits DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth).[2][6] The structural complexity of the N-(2-benzoyl-4-chlorophenyl) substituent may influence the compound's binding affinity, spectrum of activity, and pharmacokinetic properties compared to simpler sulfonamides.
Figure 1. Postulated inhibitory action on the bacterial folic acid synthesis pathway.
Representative Synthesis Workflow
The synthesis of N-acyl sulfonamides can be achieved through various established methods.[7] A common and logical approach for this compound involves the S-N coupling reaction between an appropriate sulfonyl chloride and an amine.[8] This method is widely used due to the commercial availability of diverse starting materials and the reliability of the reaction.
Experimental Rationale: The core of this synthesis is the formation of the sulfonamide bond between the nitrogen of 2-amino-5-chlorobenzophenone and the sulfur of butane-1-sulfonyl chloride. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.
Step-by-Step Protocol (Generalized)
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-amino-5-chlorobenzophenone in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermicity of the subsequent addition.
-
Reagent Addition: Slowly add 1.1 equivalents of butane-1-sulfonyl chloride to the cooled solution dropwise. Maintaining a slow addition rate is crucial to prevent side reactions.
-
Reaction: If not using pyridine as the solvent, add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine). Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Figure 2. A representative workflow for the synthesis of the target compound.
Material Safety Data Sheet (MSDS) Profile
Hazards Identification
Based on analogous structures like sulfanilamide, this compound is considered hazardous.[9][10][11]
-
GHS Classification (Predicted):
-
Signal Word: Warning[9]
-
Hazard Statements (Predicted):
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][10]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale. Use only in a well-ventilated area or outdoors.[9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store locked up. Protect from direct sunlight and store away from incompatible materials such as strong oxidizing agents.[9]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure risk. The following diagram outlines the recommended equipment for handling this compound.
Figure 3. Recommended Personal Protective Equipment for safe handling.
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.
Toxicological Information
-
Acute Toxicity: Predicted to be harmful if swallowed.[11]
-
Skin Corrosion/Irritation: Predicted to cause skin irritation.[9][11]
-
Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[9][10][11]
-
Chronic Effects: Prolonged or repeated exposure may cause adverse effects. No specific data is available.
Research Applications and Future Directions
This compound is a compound of interest primarily within the sphere of medicinal chemistry and drug discovery. Its structural motifs—the sulfonamide core, the halogenated aromatic ring, and the benzophenone moiety—are all pharmacologically relevant.
-
Antimicrobial Research: As a sulfonamide, its most direct application is in the development of new antibacterial agents.[12] Research could focus on its efficacy against drug-resistant bacterial strains, its spectrum of activity (Gram-positive vs. Gram-negative), and its potential for synergistic effects when combined with other antibiotics. The lipophilic nature of the molecule may enhance its ability to penetrate bacterial cell membranes.
-
Enzyme Inhibition Studies: Beyond dihydropteroate synthetase, the sulfonamide group is known to target other enzymes, such as carbonic anhydrases.[2][3] This compound could be screened against a panel of enzymes to identify novel inhibitory activities, potentially leading to treatments for glaucoma, cancer, or other conditions.
-
Lead Optimization: The compound serves as an excellent scaffold for lead optimization. Systematic modifications of the butane chain, the phenyl rings, or the chloro-substituent could be performed to create a library of analogs.[13] These analogs could then be evaluated to establish structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents.
Future research should prioritize the empirical validation of its biological activity through in vitro and in vivo assays, a definitive elucidation of its mechanism of action, and a comprehensive toxicological assessment to confirm the predictive safety profile outlined in this guide.
References
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An In-depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide: A Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzophenone Sulfonamide Scaffold
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a synthetic organic compound that stands at the confluence of two privileged structural motifs in medicinal chemistry: the benzophenone core and the sulfonamide functional group. The benzophenone scaffold is a ubiquitous feature in numerous biologically active natural products and synthetic drugs, valued for its rigid, three-dimensional structure that can engage with various biological targets.[1] Similarly, the sulfonamide group is a cornerstone of pharmaceutical sciences, renowned for its role in a wide array of therapeutics, including antibacterial, diuretic, and hypoglycemic agents.[2]
The strategic combination of these two moieties in this compound creates a versatile intermediate. Its precursor, 2-amino-5-chlorobenzophenone, is a well-established starting material for the synthesis of the 1,4-benzodiazepine class of drugs.[3][4] The introduction of the butane-1-sulfonamide group onto this core structure opens new avenues for chemical modification and the exploration of novel biological activities. Recent research has highlighted the potential of benzophenone sulfonamide derivatives as potent inhibitors of enzymes like urease and as modulators of challenging drug targets such as P-glycoprotein, indicating a rich field for drug discovery.[5][6][7]
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, positioning it as a valuable building block for the development of next-generation therapeutics.
Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
A robust and scalable synthesis of the starting material is paramount. Among several established methods for synthesizing 2-amino-5-chlorobenzophenone, the Friedel-Crafts acylation of a protected p-chloroaniline offers a reliable and well-understood route. The amino group of p-chloroaniline is a strong Lewis base that would otherwise form a deactivating complex with the Lewis acid catalyst (e.g., AlCl₃); therefore, a protection step is a critical consideration for the success of this reaction.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone
Step 1: Protection of p-Chloroaniline (Acetylation)
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-chloroaniline (1.0 eq) in a minimal amount of acetic anhydride (approx. 2.0-3.0 eq).
-
Gently heat the reaction mixture to 80-90 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation of N-(4-chlorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-necked 1 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add the dried N-(4-chlorophenyl)acetamide (1.0 eq) and an excess of benzoyl chloride (approx. 4.0-5.0 eq), which will also serve as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq) to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 140-150 °C for 3-4 hours. The evolution of HCl gas should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Hydrolysis (Deprotection)
-
Cool the reaction mixture to below 100 °C and cautiously quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Heat the resulting mixture to 100 °C and stir vigorously for 1-2 hours to effect the hydrolysis of the intermediate imine and the acetyl protecting group.
-
Cool the mixture to room temperature and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude 2-amino-5-chlorobenzophenone, which can be purified by recrystallization from an ethanol/water mixture.
Synthesis of this compound
The target compound is synthesized via a nucleophilic substitution reaction between the amino group of 2-amino-5-chlorobenzophenone and butanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Proposed Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (1.0 eq, e.g., 5.0 g, 21.6 mmol) in anhydrous pyridine (100 mL). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Slowly add butanesulfonyl chloride (1.1 eq, e.g., 3.7 g, 23.7 mmol) dropwise to the cooled solution via a syringe. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC, eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v).
-
Work-up:
-
Once the reaction is complete, pour the mixture into 300 mL of ice-cold 2M hydrochloric acid to neutralize the pyridine. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[6]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane.[5]
-
Causality and Rationale
-
Anhydrous Conditions: The reaction is sensitive to moisture as butanesulfonyl chloride can hydrolyze to butanesulfonic acid, which will not participate in the desired reaction.
-
Pyridine as Base and Solvent: Pyridine is an effective nucleophilic catalyst and acid scavenger. Its use as a solvent ensures that the reagents are fully dissolved and can react efficiently.
-
Controlled Temperature: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between the sulfonyl chloride and the amine, preventing the formation of side products.
-
Aqueous Work-up: The acidic wash removes the basic pyridine. The bicarbonate wash removes any unreacted butanesulfonyl chloride (as butanesulfonic acid) and any acidic impurities. The brine wash helps to remove residual water from the organic layer.
Purification and Characterization
Purification Workflow
Caption: General workflow for the purification of the target compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic properties of this compound.
| Property | Value/Prediction | Reference(s) |
| Molecular Formula | C₁₇H₁₈ClNO₃S | |
| Molecular Weight | 351.85 g/mol | |
| CAS Number | 392305-35-0 | |
| Appearance | Predicted: Off-white to pale yellow solid | - |
| Melting Point | Not available; expected to be a crystalline solid | - |
| pKa (Predicted) | 6.97 ± 0.10 |
| Spectroscopic Data | Predicted Characteristic Peaks/Signals | Rationale/Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, 8H, Ar-H), ~7.0 (br s, 1H, NH), ~3.1 (t, 2H, -SO₂-CH₂-), ~1.8 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) | The aromatic protons will appear in the downfield region. The NH proton signal is expected to be broad. The aliphatic protons of the butyl group will show characteristic splitting patterns and integrations. |
| ¹³C NMR (CDCl₃, 100 MHz) | ~196 (C=O), ~140-125 (Ar-C), ~52 (-SO₂-CH₂-), ~25 (-CH₂-), ~21 (-CH₂-), ~13 (-CH₃) | The benzophenone carbonyl carbon is significantly downfield. Aromatic carbons will appear in their characteristic region. The aliphatic carbons will be in the upfield region. |
| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1670 (C=O stretch), ~1340 & ~1160 (Asymmetric & Symmetric SO₂ stretch), ~910 (S-N stretch) | The N-H stretch is characteristic. The strong carbonyl peak and the two strong sulfonyl stretches are key diagnostic signals for this molecule. |
| Mass Spectrometry (ESI+) | m/z 352.0771 [M+H]⁺, 374.0590 [M+Na]⁺ | Calculated for C₁₇H₁₉ClNO₃S⁺ and C₁₇H₁₈ClNaNO₃S⁺ respectively. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should be observable. |
Applications in Pharmaceutical Development
While no currently marketed drugs are explicitly synthesized from this compound, its structural components suggest significant potential as a versatile intermediate in drug discovery programs. The benzophenone sulfonamide scaffold is actively being explored for various therapeutic applications.
-
Platform for Novel Bioactive Compounds: This intermediate serves as an excellent platform for generating libraries of novel compounds. The sulfonamide nitrogen can be further alkylated or acylated, and the benzophenone rings can be subjected to further functionalization, allowing for a systematic exploration of the structure-activity relationship (SAR).
-
Enzyme Inhibition: Benzophenone sulfonamide hybrids have been identified as potent inhibitors of the urease enzyme, which is a target for the treatment of infections caused by Helicobacter pylori.[6][7] The structural features of this compound make it a candidate for derivatization to explore this therapeutic area.
-
Modulators of Drug Efflux Pumps: The P-glycoprotein (P-gp) is a major contributor to multidrug resistance in cancer chemotherapy. Studies have shown that benzophenone sulfonamide derivatives can act as inhibitors of P-gp, potentially reversing drug resistance.[5] This intermediate could be a starting point for developing new chemosensitizing agents.
-
Anticancer Agents: The benzophenone moiety itself is present in compounds with demonstrated anticancer properties. By using this compound as a scaffold, medicinal chemists can design and synthesize novel compounds targeting various cancer-related pathways.
Conclusion
This compound is a strategically designed molecule that combines the structural rigidity of the benzophenone core with the versatile chemical and biological properties of the sulfonamide group. While its direct application as a pharmaceutical intermediate is yet to be fully realized in marketed drugs, its potential is evident from the broad bioactivity of the benzophenone sulfonamide class of compounds. The synthetic route, though requiring careful control of reaction conditions, is based on well-established chemical principles, making it accessible for laboratory-scale synthesis and library generation. The detailed characterization data provided in this guide will aid researchers in confirming the identity and purity of this valuable intermediate, facilitating its use in the discovery and development of novel therapeutic agents.
References
- Farman, S., et al. (2020). Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. Anti-Cancer Agents in Medicinal Chemistry, 20(14).
- (2025). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure.
- Khan, K. M., et al. (2019). Synthesis and urease inhibitory potential of benzophenone sulfonamide hybrid in vitro and in silico. Bioorganic Chemistry, 86, 459-468.
- Chemsrc. (2025). This compound.
- Abdel-Maksoud, M. S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1460.
- Jampilek, J. (2019). Sulfonamides in the search for new therapeutic agents. Bioorganic & Medicinal Chemistry, 27(16), 3469-3483.
- Wikipedia. (2023). 2-Amino-5-chlorobenzophenone.
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Methodological & Application
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide synthesis protocol
An Application Note for the Synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Abstract
This application note provides a comprehensive, research-grade protocol for the synthesis of this compound, a compound of interest for drug discovery and medicinal chemistry professionals. The synthesis is achieved through the nucleophilic substitution reaction between 2-amino-5-chlorobenzophenone and butane-1-sulfonyl chloride. This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology. While this protocol is based on well-established principles of sulfonamide synthesis, it serves as a representative method due to the absence of a specific published procedure for this exact molecule in the available literature.
Introduction and Scientific Background
N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] Their chemical properties, including the ability to act as hydrogen bond donors and acceptors, contribute to favorable interactions with biological targets. The target molecule, this compound, combines this valuable sulfonamide group with a 2-amino-5-chlorobenzophenone scaffold. This scaffold is a well-known precursor to the 1,4-benzodiazepine class of psychoactive drugs, suggesting potential applications for its derivatives in neuroscience and beyond.[2][3][4]
The synthesis described herein follows the most conventional and reliable method for forming sulfonamides: the reaction of a primary amine with a sulfonyl chloride.[5][6] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it a staple in synthetic organic chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine, 2-amino-5-chlorobenzophenone, on the electrophilic sulfur atom of butane-1-sulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction:
(2-amino-5-chlorobenzophenone) + (butane-1-sulfonyl chloride) --[Pyridine]--> this compound + Pyridinium hydrochloride
Mechanism:
The mechanism involves a two-step process: nucleophilic addition followed by elimination.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Elimination: A chloride ion is expelled as a leaving group, and the proton on the nitrogen is removed by the base (pyridine), forming the stable sulfonamide bond.[5]
Caption: Figure 1: Reaction Mechanism.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Amino-5-chlorobenzophenone | ≥98% | Sigma-Aldrich | 719-59-5 | Starting material. |
| Butane-1-sulfonyl chloride | ≥97% | Sigma-Aldrich | 2386-60-9 | Acylating agent. Corrosive and lachrymatory. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Base and solvent. Toxic and flammable. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | VWR | 7647-01-0 | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | VWR | 144-55-8 | For aqueous work-up. |
| Brine | Saturated aq. NaCl | Lab Prepared | 7647-14-5 | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For chromatography/recrystallization. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography/recrystallization. |
| Silica Gel | 230-400 mesh | VWR | 7631-86-9 | For column chromatography. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Reflux condenser and heating mantle
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Melting point apparatus
-
FT-IR, NMR, and Mass Spectrometers for characterization
Safety Precautions
This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Butane-1-sulfonyl chloride: Corrosive, causes severe skin burns and eye damage, and is a lachrymator.[7] Reacts with moisture. Handle under an inert atmosphere.
-
Pyridine: Toxic, flammable, and harmful if inhaled or absorbed through the skin.[8][9][10][11] Work in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow.
Step 1: Reaction Setup 1.1. In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2-amino-5-chlorobenzophenone (1.0 eq, e.g., 2.31 g, 10.0 mmol). 1.2. Add anhydrous pyridine (20 mL) to the flask to dissolve the amine. Pyridine acts as both the solvent and the acid scavenger. 1.3. Place the flask under a positive pressure of nitrogen or argon gas. This is crucial to prevent the moisture-sensitive sulfonyl chloride from hydrolyzing.[7]
Step 2: Reagent Addition 2.1. Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon adding the highly reactive sulfonyl chloride. 2.2. In a separate dry vial, prepare a solution of butane-1-sulfonyl chloride (1.1 eq, e.g., 1.72 g, 11.0 mmol) in a minimal amount of anhydrous pyridine or add it neat via syringe. 2.3. Add the butane-1-sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or an addition funnel. A precipitate of pyridinium hydrochloride may form.
Step 3: Reaction and Monitoring 3.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 3.2. Let the reaction stir for 4-6 hours. 3.3. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting amine (visualized under UV light) has disappeared.
Step 4: Aqueous Work-up and Isolation 4.1. Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold 1 M HCl. This step neutralizes the excess pyridine and protonates the pyridinium salt, making it water-soluble. 4.2. Transfer the mixture to a 250 mL separatory funnel. 4.3. Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic product will move into the DCM layer. 4.4. Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL) to remove any residual acid, and finally with brine (1 x 50 mL) to remove excess water. 4.5. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification 5.1. Recrystallization: The crude solid can often be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes.[12] Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and add the anti-solvent (e.g., water) dropwise until turbidity persists. Allow to cool slowly to form pure crystals. 5.2. Column Chromatography: If recrystallization is ineffective, purify the crude product via flash column chromatography on silica gel.[12] Use a gradient eluent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity to elute the product.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
| Analysis Technique | Expected Result / Characteristic Peaks |
| Appearance | Expected to be a crystalline solid (e.g., off-white or pale yellow). |
| Melting Point | A sharp melting point range is indicative of high purity. |
| FT-IR (ATR) | ~3250 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O, benzophenone), ~1340 & ~1160 cm⁻¹ (asymmetric and symmetric S=O stretch of sulfonamide).[13][14][15] |
| ¹H NMR (500 MHz, CDCl₃) | Signals expected in the aromatic region (~7.0-8.0 ppm), a singlet for the N-H proton (may be broad), and signals in the aliphatic region for the butyl chain (~0.9-3.2 ppm). |
| ¹³C NMR (125 MHz, CDCl₃) | Signals expected for the benzophenone carbonyl (~195 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons of the butyl chain.[13] |
| Mass Spectrometry (ESI-MS) | Calculation for C₁₇H₁₇ClNO₃S: Molar Mass = 365.84 g/mol . Expect to find [M+H]⁺ at m/z ≈ 366.8 or [M+Na]⁺ at m/z ≈ 388.8. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the target compound in good yield and high purity. The provided mechanistic insights and explanations for procedural choices are intended to empower scientists to adapt and troubleshoot the synthesis as needed, facilitating further research in drug development and medicinal chemistry.
References
- ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives.
- ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
- Mol-Instincts. (n.d.). Compound N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide.
- National Institutes of Health (NIH). (n.d.). Facile N-Arylation of Amines and Sulfonamides.
- Scholars Research Library. (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- ResearchGate. (2025). Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase.
- Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl.
- Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
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Synthesis from 2-amino-5-chlorobenzophenone derivatives
An In-Depth Guide to the Synthesis of Biologically Active Molecules from 2-Amino-5-chlorobenzophenone and Its Derivatives
Introduction: The Versatility of a Privileged Scaffold
2-Amino-5-chlorobenzophenone (2A-5ClBP) is a cornerstone intermediate in medicinal chemistry, primarily recognized as a pivotal precursor for the synthesis of the 1,4-benzodiazepine class of drugs.[1][2] Its molecular architecture, featuring a benzophenone core substituted with a reactive amino group and an electron-withdrawing chlorine atom, provides a versatile platform for the construction of a wide array of complex heterocyclic systems.[1] Beyond its celebrated role in the synthesis of anxiolytics and sedatives, derivatives of 2A-5ClBP have shown a broad spectrum of biological activities, including skeletal muscle relaxant, anti-inflammatory, and antimitotic properties.[3][4][5]
This guide offers a detailed exploration of key synthetic transformations starting from 2-amino-5-chlorobenzophenone, designed for researchers, scientists, and professionals in drug development. We will delve into the practical methodologies for synthesizing prominent benzodiazepines, elucidating the chemical principles that underpin these protocols. The focus will be on providing not just the steps, but the scientific rationale—the "why" behind the "how"—to empower researchers in their synthetic endeavors.
Core Synthetic Pathway: The Gateway to 1,4-Benzodiazepines
The most prominent application of 2-amino-5-chlorobenzophenone is in the synthesis of 7-chloro-1,4-benzodiazepines. This process typically involves two key stages: acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring.
Workflow: General Synthesis of 1,4-Benzodiazepines
The synthesis of the benzodiazepine core from 2-amino-5-chlorobenzophenone generally follows a two-step process. The first step is the acylation of the aniline nitrogen, followed by a cyclization step. This workflow is a foundational pathway to numerous established non-fluorinated benzodiazepines.[6]
Caption: General workflow for 1,4-benzodiazepine synthesis.
Protocol 1: Synthesis of Nordazepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one)
Nordazepam is a key active metabolite of several other benzodiazepines and is also used as a pharmaceutical agent in its own right. Its synthesis is a classic example of the benzodiazepine ring system's construction from 2A-5ClBP.
Step 1: Acylation to 2-(Chloroacetamido)-5-chlorobenzophenone
The initial step involves the acylation of the amino group of 2A-5ClBP with chloroacetyl chloride. This reaction forms an amide linkage, which is a crucial precursor for the subsequent cyclization.
Rationale: The amino group in 2A-5ClBP is a nucleophile that readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in a non-polar solvent like toluene or chloroform.[7][8] Cooling the reaction mixture initially helps to control the exothermic reaction and prevent the formation of side products.[8]
Detailed Protocol:
-
Dissolve 46 g of 2-amino-5-chlorobenzophenone in 200 mL of dry chloroform in a 500 mL round-bottom flask.[7]
-
With stirring, add 20 mL of chloroacetyl chloride dropwise over 10 minutes. The solution will become warm, and HCl gas will be evolved.[7]
-
Continue stirring for an additional hour at room temperature.[7]
-
Remove the solvent by rotary evaporation to complete dryness.[7]
-
Add 100 mL of fresh, dry chloroform to the yellow-orange residue and evaporate again to ensure the removal of all residual HCl and chloroacetyl chloride.[7]
-
The resulting crude 2-(chloroacetamido)-5-chlorobenzophenone can be purified by recrystallization from ethanol, with reported yields as high as 97.3%.[8]
Step 2: Cyclization to Nordazepam
The second step is the ring-closing reaction to form the seven-membered diazepine ring. This is achieved by reacting the chloroacetamido intermediate with a source of ammonia. Hexamethylenetetramine (hexamine) is often used as it slowly releases ammonia in situ, which helps to control the reaction rate.[7]
Rationale: The chloro group on the acetyl moiety is a good leaving group. The reaction proceeds via an initial reaction with ammonia to form a primary amine, which then acts as a nucleophile, attacking the carbonyl carbon of the benzophenone to initiate cyclization. A subsequent dehydration step forms the final imine bond in the diazepine ring. The use of para-toluenesulfonic acid as a catalyst facilitates the dehydration step.[7]
Detailed Protocol:
-
To a 2 L round-bottom flask equipped with a reflux condenser, add the crude 2-(chloroacetamido)-5-chlorobenzophenone from the previous step.[7]
-
Add 58 g of hexamethylenetetramine, 150 mL of tetrahydrofuran (THF), and 1000 mL of 95% ethanol saturated with ammonia.[7]
-
Stir the suspension and heat to reflux on an oil bath for 6 hours. During this time, the solids should dissolve.[7]
-
After reflux, distill off the volatile components in vacuo.[7]
-
To the residue, add a few crystals (approx. 200 mg) of para-toluenesulfonic acid and 250 mL of toluene.[7]
-
Reflux the mixture with a Dean-Stark apparatus to azeotropically remove water for 2 hours.[7]
-
Cool the mixture to 70°C and add 150 mL of hot (75°C) water with stirring.[7]
-
Allow the mixture to cool to room temperature overnight. The product will precipitate.[7]
-
Filter the crude product, wash twice with 100 mL of water, and then with 25 mL of ice-cold toluene.[7]
-
Dry the product on a glass dish to yield nordazepam.[7]
Protocol 2: Synthesis of Chlordiazepoxide
Chlordiazepoxide was one of the first benzodiazepines to be synthesized. Its synthesis from 2A-5ClBP involves the formation of a quinazoline-3-oxide intermediate, which then undergoes a ring expansion to form the final product.[9]
Synthetic Workflow for Chlordiazepoxide
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Application Note: A Protocol for the Purification of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide by Recrystallization
Abstract: This document provides a comprehensive, step-by-step protocol for the purification of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This guide delves into the principles of recrystallization, solvent selection, a detailed experimental procedure, and methods for purity assessment. Troubleshooting advice and safety precautions are also included to ensure a successful and safe purification process.
Introduction: The Importance of Purity
This compound is a complex organic molecule whose utility in pharmaceutical manufacturing necessitates a high degree of purity. The presence of impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures.[4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[1][5]
Compound Profile: this compound
A thorough understanding of the physicochemical properties of the compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [6][7] |
| Molecular Weight | 351.85 g/mol | [6][7] |
| Appearance | Predicted to be a white to off-white solid. | [8] |
| Melting Point | Not experimentally determined in available literature. | [6] |
| LogP | 5.27 | [6] |
| pKa | 6.97 ± 0.10 (Predicted) | [7] |
The high LogP value suggests that the compound is lipophilic and will have low solubility in water but good solubility in many organic solvents.
The Science of Recrystallization: A Deeper Dive
Successful recrystallization is not merely a procedural task; it is an application of chemical principles. The process hinges on creating a supersaturated solution from which the target compound can selectively crystallize.
Solvent Selection: The Cornerstone of Purity
The choice of solvent is the most critical factor in recrystallization.[9][10] An ideal solvent should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures and low solubility at room or lower temperatures. [9][10] This differential solubility is the driving force for crystallization upon cooling.
-
Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent. This allows for their separation from the desired compound.[10]
-
The solvent should be chemically inert , not reacting with the compound to be purified.[9]
-
A relatively low boiling point is desirable for easy removal from the purified crystals.[11]
-
The solvent should be non-toxic, inexpensive, and non-flammable , although this is not always possible.
Given the structure of this compound, which contains both polar (sulfonamide) and non-polar (benzoyl and chlorophenyl) groups, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.[11][12]
Solvent Screening Protocol:
-
Place approximately 50 mg of the crude compound into several test tubes.
-
Add 1 mL of a different solvent to each test tube. Potential solvents to screen include: ethanol, isopropanol, ethyl acetate, toluene, and acetone.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature, and then in an ice bath. The ideal solvent will yield a good quantity of crystals.
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[12][13] In this approach, the compound is dissolved in a minimum amount of the "good" solvent (in which it is highly soluble), and then the "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Nucleation and Crystal Growth: The Kinetics of Purification
Once a supersaturated solution is achieved through cooling, the process of crystallization begins with two key steps: nucleation and crystal growth.
-
Nucleation: The initial formation of small, stable crystalline aggregates. This can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[14][15]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.[1][5]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the initial purity of the crude material and the results of solvent screening.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Step-by-Step Procedure
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[5] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[2][15]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[14]
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[1] Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[3][15]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or in a desiccator under vacuum.
Visual Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Purity Assessment
The purity of the recrystallized product should be assessed to confirm the effectiveness of the purification.
Melting Point Analysis
A pure crystalline solid will have a sharp melting point range (typically < 1-2 °C).[17] Impurities tend to depress and broaden the melting point range.[5][18] By comparing the melting point of the crude and recrystallized material, the success of the purification can be evaluated.
Chromatographic Techniques
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. The purified compound should appear as a single spot on the TLC plate, while the crude material may show multiple spots.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound with high accuracy.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[15][19][20] |
| "Oiling out" occurs. | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Change to a lower-boiling point solvent or use a mixed solvent system.[14][20] |
| Low yield of crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure glassware for hot filtration is pre-heated.- Allow for a longer cooling period in an ice bath.[19] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: Perform the recrystallization in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.[2]
-
Heating: Use a heating mantle or steam bath for flammable solvents. Avoid open flames.
-
Compound-Specific Hazards: While specific toxicological data for this compound is limited, it is prudent to handle it with care. Based on structurally similar sulfonamides, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[21]
-
Solvent Hazards: Be aware of the specific hazards associated with the chosen solvent(s). Consult the Safety Data Sheet (SDS) for each solvent before use.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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- PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-.
- Valkonen, A., et al. (2008). N-(2-Benzoyl-4-chlorophenyl)-4-chloro-benzenesulfonamide.
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- University of California, Irvine. (n.d.). recrystallization, filtration and melting point.
- Reddit. (2024). Recrystallization Issues.
- Carl ROTH. (2024). Safety Data Sheet: Butane-1-sulphonic acid sodium salt.
- University of Massachusetts. (n.d.). Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
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Application Notes and Protocols for the Column Chromatography of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Authored by: A Senior Application Scientist
Introduction
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a complex organic molecule featuring a sulfonamide group, a benzophenone moiety, and a chlorinated phenyl ring.[1][2] The purification of such compounds is a critical step in drug discovery and development to ensure the removal of unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, versatile, and effective technique for the purification of moderately polar to nonpolar organic compounds, making it an ideal choice for this compound.
This guide provides a comprehensive, in-depth protocol for the column chromatography of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the methodological choices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is paramount for developing an effective purification strategy.[3]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][2] |
| Molecular Weight | 351.85 g/mol | [1][2] |
| LogP | 5.27 | [1] |
| pKa (predicted) | 6.97 ± 0.10 | [2] |
| Topological Polar Surface Area | 71.62 Ų | [1] |
The high LogP value indicates significant nonpolar character, suggesting that normal-phase chromatography on a polar stationary phase like silica gel is a suitable approach. The presence of polar functional groups (sulfonamide and ketone) provides handles for interaction with the stationary phase, allowing for separation from less polar impurities.
Principles of the Chromatographic Method
This protocol employs normal-phase column chromatography, where a polar stationary phase is used in conjunction with a less polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Stationary Phase Selection: The Foundation of Separation
For the purification of this compound, silica gel (SiO₂) is the recommended stationary phase. The rationale for this choice is multi-faceted:
-
Versatility and Cost-Effectiveness: Silica gel is a widely available, relatively inexpensive, and well-characterized stationary phase suitable for a broad range of organic compounds.
-
Polarity: The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar. This polarity allows for strong interactions with polar functional groups in the analyte, such as the sulfonamide and carbonyl groups of the target molecule.
-
Proven Efficacy for Sulfonamides: Silica gel has been successfully used for the separation of various sulfonamide derivatives.[4][5][6]
While other stationary phases like amide-modified silica or aminopropyl-packed columns can offer different selectivities for sulfonamides, silica gel provides an excellent starting point for method development.[4]
Mobile Phase Selection: The Driving Force of Elution
The choice of the mobile phase is critical for achieving optimal separation.[7][8] A solvent system of ethyl acetate (EtOAc) in hexanes is proposed. This combination offers several advantages:
-
Tunable Polarity: By varying the ratio of ethyl acetate (a moderately polar solvent) to hexanes (a nonpolar solvent), the polarity of the mobile phase can be finely tuned to achieve the desired elution profile.
-
Good Solubility: this compound is expected to have good solubility in this solvent system.
-
Volatility: Both solvents are sufficiently volatile to be easily removed from the collected fractions.
A gradient elution technique is recommended, where the proportion of the more polar solvent (ethyl acetate) is gradually increased over time.[4][7] This approach is particularly effective for separating compounds with a range of polarities, ensuring that less polar impurities are eluted first, followed by the target compound, and then any more polar byproducts.
Experimental Protocol
This protocol is a self-validating system, where preliminary Thin Layer Chromatography (TLC) analysis guides the parameters for the column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Preliminary TLC Analysis
Before proceeding with column chromatography, it is essential to determine an appropriate solvent system using TLC.[9][10]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70 v/v).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system for column chromatography will give the target compound a retention factor (Rf) of approximately 0.2-0.4.
Step 2: Column Packing (Slurry Method)
-
Secure the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously add the initial mobile phase to the column, ensuring the silica bed does not run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is a good choice).
-
To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin the elution with the initial, least polar mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexanes).
-
Collect the eluent in fractions of a predetermined volume.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
Recommended Elution Gradient
| Step | % Ethyl Acetate in Hexanes (v/v) | Volume (Column Volumes) | Purpose |
| 1 | 5-10% | 2-3 | Elution of non-polar impurities |
| 2 | 10-20% | 3-5 | Elution of the target compound |
| 3 | 20-30% | 2-3 | Elution of more polar impurities |
| 4 | 50% | 1-2 | Column flush |
Step 5: Product Isolation
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product by TLC and other analytical techniques (e.g., NMR, HPLC, melting point).
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Band Tailing | Active sites on the silica gel. | Consider adding a small amount of a polar modifier like triethylamine (0.1%) to the mobile phase if the compound is basic. |
| Sample is not loaded in a narrow band. | Ensure the sample is loaded in a minimal volume of solvent. | |
| Cracked or Channeled Column | Improper packing of the column. | Repack the column, ensuring the slurry is homogeneous and allowed to settle evenly. |
| No Elution of Product | Mobile phase is too nonpolar. | Gradually increase the polarity of the mobile phase. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using column chromatography. By understanding the principles behind the selection of the stationary and mobile phases and by following the step-by-step guide, researchers can effectively isolate the target compound with high purity. The key to a successful separation lies in the preliminary TLC analysis, which informs the entire chromatographic process.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
- Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). Analyst.
- This compound. (n.d.). Chemsrc.
- Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. (1995). Journal of Chromatography A.
- This compound. (n.d.). Guidechem.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate.
- HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies.
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
- pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. (n.d.). PubMed.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014). ResearchGate.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf.
- N-[(4-chlorophenyl)carbamoyl]butane-1-sulfonamide. (n.d.). Guidechem.
- Navigating the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Support Guide. (n.d.). Benchchem.
- This compound. (n.d.). BLDpharm.
- N-benzyl-4-((4-chlorophenyl)sulfonyl)butanamide. (n.d.). PubChem.
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). NIH.
- N-(2-benzoyl-4-chlorophenyl)methanesulfonamide (C14H12ClNO3S). (n.d.). PubChemLite.
- Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. (n.d.). Google Patents.
- Compound N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide. (n.d.). Chemdiv.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI.
- Technical Support Center: Synthesis and Purification of N-(2-Benzoyl-4-chlorophenyl)formamide. (n.d.). Benchchem.
- Which Stationary Phase Should I Chose For My Peptide Purification?. (2023). Biotage.
- 2-chlorophenyl-3-methyl-2, 3-butanediols. (n.d.). Google Patents.
- Prodrugs of pyridone amides useful as modulators of sodium channels. (n.d.). Google Patents.
- Compound N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. (n.d.). Chemdiv.
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Application Note: A Comprehensive Guide to Utilizing N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide in Kinase Inhibitor Screening Assays
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a compound with potential kinase inhibitory activity. We present a strategic workflow encompassing initial biochemical screening to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional effects in a physiological context. The protocols herein are designed to be robust and self-validating, providing a clear path from initial hit identification to lead optimization.
Introduction to this compound
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 392305-35-0 | [2] |
| Molecular Formula | C17H18ClNO3S | [2] |
| Molecular Weight | 351.848 g/mol | [2] |
| Structure | ||
The sulfonamide functional group is present in a variety of approved drugs and is known to be a versatile scaffold in medicinal chemistry.[3] While the specific biological targets of this compound are not yet fully elucidated, its structural features warrant investigation into its potential as a kinase inhibitor. This guide outlines the necessary steps to systematically evaluate its activity and selectivity against the human kinome.
The Kinase Inhibitor Discovery Workflow
The journey from a potential hit compound to a viable drug candidate is a multi-step process.[4] For this compound, we recommend a tiered approach, starting with broad screening and progressively focusing on the most promising interactions.
Caption: Kinase Inhibitor Discovery Workflow.
Phase 1: Biochemical Assays for Potency and Selectivity
The initial evaluation of a potential kinase inhibitor is best performed in a controlled in vitro setting using biochemical assays.[5] These assays are crucial for determining the potency (typically as an IC50 value) and selectivity of the compound.[4][5]
Choosing the Right Biochemical Assay Format
A variety of assay formats are available, each with its own advantages and disadvantages.[6] The choice of assay will depend on the specific kinase target, available reagents, and throughput requirements.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[1][5][7] | Gold standard, high sensitivity, direct measurement.[5][6] | Requires handling of radioactive materials, costly waste disposal.[1] |
| Fluorescence-Based Assays (TR-FRET, FP) | Detects phosphorylation events using fluorescently labeled substrates or antibodies.[5][8] | Homogeneous, high-throughput, no radioactivity.[6] | Potential for compound interference with fluorescence signal. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction.[5] | High sensitivity, broad applicability. | Indirect measurement of kinase activity. |
| ELISA | Uses a phospho-specific antibody to detect the phosphorylated substrate.[5] | High specificity, well-established method. | Multiple wash steps, lower throughput. |
Protocol: In Vitro Kinase Assay (General Framework)
This protocol provides a general framework for determining the IC50 of this compound against a specific kinase. Optimization of buffer components, enzyme and substrate concentrations, and incubation times is critical for each specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km for the specific kinase to ensure physiological relevance.[9]
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
To assess the selectivity of this compound, it should be screened against a broad panel of kinases representing the human kinome.[4] This is crucial for identifying potential off-target effects that could lead to toxicity.[4]
Example Data Table: Kinase Selectivity Profile
| Kinase Family | Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Tyrosine Kinase | EGFR | 12% | >10,000 |
| SRC | 95% | 50 | |
| ABL1 | 88% | 120 | |
| Ser/Thr Kinase | AKT1 | 5% | >10,000 |
| CDK2 | 7% | >10,000 | |
| PKA | 15% | >10,000 |
Phase 2: Cell-Based Assays for Target Engagement and Function
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and elicit a functional response in a more physiologically relevant environment.[4][10]
Caption: Cellular Kinase Inhibition Pathway.
Target Engagement Assays
Target engagement assays confirm the direct binding of the compound to its intended kinase target within living cells. The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.[11]
Principle of NanoBRET™: This assay measures the binding of a compound to a target kinase by competitive displacement of a fluorescent tracer. The kinase is expressed in cells as a fusion with NanoLuc® luciferase. A decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the compound is engaging the target kinase.[11]
Cellular Phosphorylation Assays
These assays measure the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase.[11] This provides a functional readout of kinase inhibition in a cellular context.
Protocol: Western Blotting for Phospho-Substrate Levels
Materials:
-
Cell line expressing the target kinase and substrate
-
This compound
-
Cell lysis buffer
-
Primary antibodies (total substrate and phospho-specific substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive profile of this compound as a potential kinase inhibitor.
-
Potency: The IC50 value from the biochemical assay indicates the concentration of the compound required to inhibit 50% of the kinase activity.
-
Selectivity: The kinase panel screen will reveal the selectivity profile of the compound. A highly selective inhibitor is generally preferred to minimize off-target effects.[6]
-
Cellular Activity: A correlation between biochemical IC50 and cellular EC50 values suggests good cell permeability and on-target activity.
Based on these results, a decision can be made to advance this compound into lead optimization, where medicinal chemistry efforts can be employed to improve its potency, selectivity, and drug-like properties.
References
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). [Link]
- KINASE PROFILING & SCREENING - Reaction Biology. [Link]
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). [Link]
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). [Link]
- Cell-based test for kinase inhibitors - INiTS. (2020-11-26). [Link]
- InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016-12-16). [Link]
- Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- CAS#:392305-35-0 | this compound | Chemsrc. (2025-09-01). [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). [Link]
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Application Notes and Protocols: N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide in Heterocyclic Synthesis
Introduction: A Versatile Scaffold for Complex Heterocycles
The 2-aminobenzophenone core is a foundational structure in medicinal chemistry, serving as the principal precursor to the widely recognized 1,4-benzodiazepine class of therapeutics.[1][2] Functionalization of the amino group provides a critical handle for directing subsequent chemical transformations. In this context, N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide emerges as a highly versatile, yet underexplored, intermediate for advanced heterocyclic synthesis.
This molecule, with CAS Number 392305-35-0, integrates three key reactive centers:
-
An electrophilic benzoyl ketone, primed for intramolecular cyclization.
-
A secondary N-butanesulfonyl group, which can function as a robust directing group for C-H activation, a stable protecting group, or a key pharmacophoric element in a final compound.[3][4]
-
A chlorinated aromatic ring, providing a site for substitution and influencing the electronic properties of the scaffold.
These application notes provide detailed protocols and the underlying scientific rationale for leveraging this compound as a precursor to two valuable classes of heterocycles: quinazolines and 1,4-benzodiazepines . Furthermore, we explore its advanced application in modern transition-metal-catalyzed C-H functionalization, showcasing its utility for late-stage diversification of complex molecules.
Application I: Synthesis of 6-Chloro-4-phenyl-1-butanesulfonylquinazoline Analogues
Scientific Rationale: The synthesis of quinazolines from N-(2-acylphenyl)amides via acid-catalyzed cyclization is a well-established and reliable transformation.[5] This process, often referred to as a Bischler-Napieralski-type reaction, involves the intramolecular electrophilic attack of the amide nitrogen onto the benzoyl carbonyl, followed by dehydration to form the aromatic quinazoline ring. The butanesulfonyl group is exceptionally stable under these conditions and is carried through to the final product, offering a unique scaffold for further derivatization or for tuning the pharmacological properties of the molecule. We adapt this classical methodology to our sulfonamide substrate.
Proposed Reaction Mechanism:
Caption: Acid-catalyzed intramolecular cyclization mechanism.
Experimental Protocol: Synthesis of 6-Chloro-1-butanesulfonyl-4-phenylquinazoline
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (per 1.0 mmol substrate) | Role |
| This compound | 392305-35-0 | 351.85 | 1.0 mmol (352 mg) | Starting Material |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 10.0 mL | Dehydrating Agent/Solvent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20.0 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | ~30 mL | Quenching/Neutralizing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying Agent |
| Ethyl Acetate / Hexanes | 141-78-6 / 110-54-3 | - | As needed | Chromatography Eluent |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv, 352 mg).
-
Causality Note: The reaction must be conducted under anhydrous conditions as phosphorus oxychloride reacts violently with water. All glassware should be oven-dried.
-
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (10.0 mL) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Expert Insight: The disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot indicates reaction completion.
-
-
Work-up - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.
-
Safety First: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
-
Neutralization & Extraction: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to basic (pH ~8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure quinazoline product.
Application II: A Dual Strategy for 1,4-Benzodiazepine Synthesis
The N-S bond of a sulfonamide is significantly more robust than the N-C bond of an amide. This presents a strategic choice: either cleave the butanesulfonyl group to access the versatile 2-amino-5-chlorobenzophenone intermediate or retain it to synthesize novel benzodiazepine-sulfonamide hybrids.[6]
Strategy A: Reductive N-S Cleavage followed by Cyclization
This pathway leverages the sulfonamide as a stable protecting group, which is removed to unmask the key amine functionality for classical benzodiazepine synthesis.
Caption: Multi-step workflow for benzodiazepine synthesis via deprotection.
Protocol: Reductive Deprotection (Illustrative)
This protocol is based on established methods for N-S bond cleavage and may require optimization.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or liquid ammonia in a flask equipped for low-temperature reactions.
-
Reduction: Cool the solution to -78 °C and add a reducing agent, such as sodium in liquid ammonia or samarium(II) iodide in THF.
-
Mechanistic Insight: These single-electron transfer reagents are effective for cleaving robust sulfonamide bonds, which are resistant to standard catalytic hydrogenation.
-
-
Quenching & Work-up: After the reaction is complete (monitored by TLC), quench carefully with a proton source (e.g., ammonium chloride). Extract the product, 2-amino-5-chlorobenzophenone, into an organic solvent.
-
Subsequent Steps: This liberated amine is now a standard precursor for numerous benzodiazepines, such as Diazepam or Lorazepam, following well-documented literature procedures.[7]
Strategy B: The Sulfonamide as a Permanent Pharmacophore
An alternative, more innovative approach is to retain the butanesulfonyl group. The synthesis would then focus on building the diazepine ring from the existing scaffold. For instance, a Pictet-Spengler type reaction could be envisioned if the benzoyl ring were functionalized with an appropriate group, or by introducing a two-carbon unit that reacts with both the sulfonamide nitrogen and an activated position on the benzoyl ring. This strategy opens the door to novel chemical entities where the sulfonamide moiety can form key interactions with biological targets.[6]
Application III: Advanced Synthesis via Sulfonamide-Directed C-H Functionalization
The true power of the sulfonamide group in modern synthesis is its ability to act as a chelating directing group in transition-metal-catalyzed C-H activation.[4][8] This allows for the precise and regioselective installation of new functional groups at positions that would be otherwise difficult to access, providing a powerful tool for late-stage diversification.
Scientific Rationale: The sulfonamide nitrogen and the sulfonyl oxygen can form a stable 5- or 6-membered metallacycle with a palladium catalyst. This brings the catalyst into close proximity to the ortho C-H bond on the chlorophenyl ring, facilitating its cleavage and subsequent functionalization (e.g., arylation, olefination, alkylation).
Proposed Catalytic Cycle for C-H Olefination:
Caption: General catalytic cycle for Pd-catalyzed C-H olefination.
Protocol: Palladium-Catalyzed ortho-Olefination (Representative)
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (per 0.5 mmol substrate) | Role |
| This compound | 392305-35-0 | 351.85 | 0.5 mmol (176 mg) | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.025 mmol (5.6 mg, 5 mol%) | Catalyst Precursor |
| Ethyl Acrylate | 140-88-5 | 100.12 | 1.0 mmol (100 mg) | Coupling Partner |
| Silver Acetate (AgOAc) | 563-63-3 | 166.91 | 1.0 mmol (167 mg) | Oxidant |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 2.0 mL | Solvent/Additive |
Procedure:
-
Reaction Setup: To a pressure-tolerant vial, add this compound (1.0 equiv), Palladium(II) acetate (0.05 equiv), and silver acetate (2.0 equiv).
-
Reagent Addition: Add trifluoroacetic acid (2.0 mL) followed by ethyl acrylate (2.0 equiv).
-
Expert Insight: TFA often serves as both the solvent and a proton source that facilitates the C-H activation step (Concerted Metalation-Deprotonation pathway). Silver salts are common oxidants used to regenerate the active Pd(II) catalyst.
-
-
Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and silver salts.
-
Purification: Wash the filtrate with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to isolate the ortho-olefinated product.
References
- Kumar, A., et al. (2024). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications.
- Kumar, A., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry.
- Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances.
- Gleave, R., et al. (2010). Sulfonamides as novel terminators of cationic cyclisations. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Saeed, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- Curran, D.P., et al. (2013). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC - NIH.
- Ghorai, P., & Rej, S. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed.
- Lai, Z., et al. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Chemistry Portal.
- Yoo, E.J., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society.
- Li, J., et al. (2024). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides. BenchChem.
- BenchChem. (2025). A Comparative Guide to Benzodiazepine Precursors: N-(2-Benzoyl-4-chlorophenyl)formamide vs. 2-Amino-5-chlorobenzophenone. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Benzoyl-4-chlorophenyl)formamide Cyclization. BenchChem.
- Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Lorazepam from N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem.
- ChemSrc. (2025). CAS#:392305-35-0 | this compound. ChemSrc.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application & Protocol Guide: Characterizing Novel TRPM4 Channel Modulators in Cell-Based Assays
Introduction: Targeting TRPM4 in Drug Discovery
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a unique calcium-activated, voltage-dependent ion channel that is impermeable to Ca²⁺ itself. Instead, upon activation by elevated intracellular Ca²⁺, it conducts monovalent cations like Na⁺ and K⁺, leading to membrane depolarization.[1][2] This depolarization modulates the electrochemical driving force for calcium entry through other channels, making TRPM4 a critical regulator of cellular calcium homeostasis.[3] Its aberrant expression or function is implicated in a range of pathologies, including cardiovascular diseases, cancer, and neuronal excitotoxicity, establishing it as a promising therapeutic target.[4][5][6]
The development of potent and selective small-molecule inhibitors for TRPM4 is a key objective for validating its therapeutic potential.[4] This guide provides a comprehensive framework for researchers to characterize novel TRPM4 modulators, such as the sulfonamide-based compound N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide , using established cell-based assay protocols. We will leverage methodologies validated with well-characterized anthranilic acid-based inhibitors to provide a robust template for investigation.
Section 1: The TRPM4 Signaling Cascade: A Mechanistic Overview
Understanding the mechanism of TRPM4 is fundamental to designing effective screening assays. The channel acts as a cellular feedback regulator. An initial signaling event (e.g., Gq-PLC activation or influx from other channels) raises intracellular Ca²⁺. This Ca²⁺ binds to the calmodulin-binding domain on TRPM4, causing a conformational change that opens the channel pore. The subsequent influx of Na⁺ depolarizes the cell membrane, which in turn reduces the electrical gradient that drives further Ca²⁺ entry through voltage-gated calcium channels or other Ca²⁺-permeable channels. Potent inhibitors physically block the channel pore, preventing this depolarization and its downstream consequences.
Caption: Workflow for a Na⁺ influx-based TRPM4 inhibitor assay.
Protocol 2: TRPM4-Mediated Na⁺ Influx Assay
Materials:
-
HEK293 cells stably expressing human TRPM4 (HEK293-TRPM4)
-
Assay Buffer: HBSS or similar, low in Na⁺ for initial steps if required by dye manufacturer
-
Na⁺-sensitive dye (e.g., Asante Natrium Green-2 AM)
-
Pluronic F-127
-
Test compound and control inhibitors (e.g., CBA, 9-phenanthrol)
-
TRPM4 activator: Ionomycin or other Ca²⁺ ionophore
-
Fluorescence plate reader with kinetic measurement and injection capabilities
Procedure:
-
Cell Plating : Seed HEK293-TRPM4 cells into black-walled, clear-bottom 96- or 384-well microplates to achieve 80-90% confluency on the day of the assay.
-
Dye Loading :
-
Prepare a loading solution of the Na⁺-sensitive dye (e.g., 5 µM Asante Natrium Green-2 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition :
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing serial dilutions of the test compound. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement and Channel Activation :
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the dye.
-
Begin a kinetic read, measuring baseline fluorescence for 1-2 minutes.
-
Using the reader's injector, add a pre-determined concentration of ionomycin to all wells to activate TRPM4 by increasing intracellular Ca²⁺.
-
Continue the kinetic read for an additional 5-10 minutes to capture the rise in fluorescence corresponding to Na⁺ influx.
-
-
Data Analysis :
-
The initial rate of Na⁺ influx is determined from the slope of the fluorescence curve immediately following ionomycin injection.
-
Normalize the rates to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 4: Confirmatory Assay: Whole-Cell Electrophysiology
Electrophysiology is the gold standard for confirming direct ion channel modulation. [1]The whole-cell patch-clamp technique allows for precise control of the membrane potential and ionic conditions, providing unequivocal evidence of channel block and accurate determination of potency.
Key Insights from Electrophysiology:
-
Confirmation of Block : Directly visualizes the reduction of TRPM4 currents in response to the compound.
-
Potency (IC₅₀) : Provides the most accurate measure of inhibitor potency. [7]* Mechanism of Action : Can help determine if the block is voltage-dependent or use-dependent.
-
Reversibility : Washout experiments can determine if the inhibitor binds reversibly or irreversibly. [6] Table 2: Comparative Potency of Known TRPM4 Inhibitors
Inhibitor IC₅₀ (µM) Method Reference 9-phenanthrol 29.1 ± 5.8 Na⁺ Influx Assay [1] CBA (Compound 5) 1.5 ± 0.1 Na⁺ Influx Assay [1] | NBA (Compound 6) | Sub-micromolar | Na⁺ Influx Assay | [1]|
Note: CBA and NBA are anthranilic acid derivatives developed as potent TRPM4 inhibitors.[3]
Section 5: Conclusion and Best Practices
This guide outlines a validated, two-tiered approach for the characterization of novel TRPM4 inhibitors like this compound. By starting with a robust, fluorescence-based primary assay and confirming hits with gold-standard electrophysiology, researchers can confidently determine the potency and mechanism of their compounds.
Key Recommendations:
-
Validate the System : Always include a known reference inhibitor (e.g., 9-phenanthrol or CBA) to validate assay performance.
-
Control for Specificity : The ideal inhibitor is selective for TRPM4. Consider counter-screening against other TRP channels (e.g., TRPM5, TRPV1) to assess selectivity. [3]* Mind Species Differences : Inhibitor potency can vary significantly between human and rodent orthologs of a channel. If preclinical animal models are a goal, it is crucial to test the compound on the relevant species-specific channel. [3] By following these protocols and principles, researchers can effectively advance the discovery and development of novel modulators for this important therapeutic target.
References
- Ozhathil, L. C., et al. (2018). Identification of potent and selective small molecule inhibitors of the cation channel TRPM4. British Journal of Pharmacology.
- Guéguinou, M., et al. (2014). Identification of potent and selective small molecule inhibitors of the cation channel TRPM4. British Journal of Pharmacology.
- Schattel, R., et al. (2024). Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity. Cell Chemical Biology.
- Kappel, S., et al. (2021). Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells. MDPI.
- Ozhathil, L. C., et al. (2018). IC 50 values of TRPM4 inhibitors tested using the Na + influx screening... ResearchGate.
- Chokkalapu, S., et al. (2020). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. Frontiers in Pharmacology.
- Tacic, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
- Chemsrc. (2025). CAS#:392305-35-0 | this compound. Chemsrc.com.
- Earley, S., et al. (2022). A Central Role for TRPM4 in Ca2+-Signal Amplification and Vasoconstriction. International Journal of Molecular Sciences.
Sources
- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Central Role for TRPM4 in Ca2+-Signal Amplification and Vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. [PDF] Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 | Semantic Scholar [semanticscholar.org]
- 5. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubilization of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide for In Vitro Studies
Introduction
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a small molecule of significant interest in contemporary drug discovery. Structurally, it belongs to a class of sulfonamide derivatives that have been investigated for their potential as antagonists of chemokine receptors, specifically CCR2 and CCR9. These receptors are implicated in a variety of inflammatory and autoimmune diseases, making this compound and its analogs valuable tools for research into novel therapeutic interventions.
The successful in vitro evaluation of any compound hinges on its effective and reproducible delivery to the biological system under study. This compound, like many promising drug candidates, is a lipophilic molecule with poor aqueous solubility. This characteristic presents a significant challenge for researchers, as improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental data.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for in vitro studies. The protocols herein are designed to ensure scientific integrity by establishing a self-validating system for compound handling, from stock solution preparation to final concentration validation in the assay medium.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational dissolution strategy. The high predicted octanol-water partition coefficient (LogP) is a key indicator of its lipophilicity and consequent low water solubility.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₇H₁₈ClNO₃S | Calculated | - |
| Molecular Weight | 351.85 g/mol | Calculated | - |
| CAS Number | 392305-35-0 | Assigned | [1][2] |
| Predicted LogP | 5.27 | Computed | [1] |
| Predicted pKa | 6.97 ± 0.10 | Computed | [2] |
The high LogP value strongly suggests that organic solvents will be necessary for its dissolution. The predicted pKa indicates that the compound has a weakly acidic proton on the sulfonamide nitrogen, which could potentially be exploited for solubility enhancement in alkaline conditions, though this is generally less compatible with standard cell culture media.
Solvent Selection and Stock Solution Preparation
Given its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution. It is crucial to first confirm the solubility of the compound at this concentration. If solubility issues arise, a lower concentration stock (e.g., 1 mM or 5 mM) should be prepared.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 0.001 L * 351.85 g/mol * 1000 = 3.52 mg
-
-
Weigh the compound: Accurately weigh 3.52 mg of this compound and transfer it to the sterile vial.
-
Add solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Gentle warming to 37°C can also aid dissolution, but should be used with caution as excessive heat may degrade the compound.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions are typically stable for several months.
-
Working Solution Preparation and Prevention of Precipitation
A common pitfall when working with poorly soluble compounds is "solvent shock," where the compound precipitates upon rapid dilution of the DMSO stock into the aqueous cell culture medium. The following protocol is designed to mitigate this issue.
Workflow for Preparing Working Solutions
Caption: Workflow to prevent compound precipitation.
Protocol 2: Serial Dilution into Cell Culture Medium
This protocol ensures that the final DMSO concentration remains constant and at a non-toxic level across all tested concentrations of the compound.
Materials:
-
Validated 10 mM stock solution of the compound in 100% DMSO.
-
Sterile, complete cell culture medium (pre-warmed to 37°C).
-
Sterile microcentrifuge tubes.
Procedure:
-
Determine the highest working concentration: For example, to achieve a final concentration of 10 µM, a 1:1000 dilution of the 10 mM stock is required. This will result in a final DMSO concentration of 0.1%.
-
Prepare intermediate dilutions (if necessary): For lower concentrations, it is best to perform serial dilutions of the 10 mM stock in 100% DMSO first.
-
Example for a 2-fold dilution series:
-
Create a 5 mM stock by mixing equal volumes of the 10 mM stock and 100% DMSO.
-
Create a 2.5 mM stock by mixing equal volumes of the 5 mM stock and 100% DMSO, and so on.
-
-
-
Final dilution into medium:
-
For each desired final concentration, add 1 µL of the corresponding DMSO stock (e.g., 10 mM, 5 mM, 2.5 mM) to 999 µL of pre-warmed cell culture medium.
-
Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid and even dispersion. This will yield final concentrations of 10 µM, 5 µM, 2.5 µM, etc., all in a final DMSO concentration of 0.1%.
-
Validation and Quality Control
To ensure the reliability and reproducibility of your in vitro data, it is imperative to validate your experimental setup. This includes establishing a proper vehicle control, determining the maximum soluble concentration, and verifying the compound's concentration and stability in the final assay medium.
Vehicle Control
A vehicle control is essential to distinguish the effects of the compound from those of the solvent.
-
Preparation: The vehicle control should contain the same final concentration of DMSO as the compound-treated samples (e.g., 0.1%).
-
Application: The vehicle control should be included in every experiment to account for any potential effects of DMSO on the biological system.[3][4]
Protocol 3: Determining Maximum Soluble Concentration in Cell Culture Medium
This protocol helps to identify the highest concentration of the compound that can be used without precipitation under your specific experimental conditions.
Procedure:
-
Prepare a series of dilutions of the compound in your complete cell culture medium as described in Protocol 2.
-
Incubate the solutions at 37°C and 5% CO₂ for a duration that mirrors your experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the maximum soluble concentration for your assay.
Protocol 4: Verifying Compound Concentration and Stability
For rigorous studies, it is advisable to analytically verify the concentration and stability of the compound in the cell culture medium over the course of the experiment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[5]
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Procedure:
-
Sample Collection: At various time points during your experiment (e.g., 0, 24, 48 hours), collect aliquots of the cell culture medium containing the compound.
-
Sample Preparation: The samples may require processing, such as protein precipitation with a cold organic solvent (e.g., acetonitrile), to extract the compound and remove interfering media components.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the parent compound.
-
Data Analysis: A decrease in the compound's concentration over time indicates instability. If significant degradation is observed (e.g., >20%), more frequent media changes with freshly prepared compound may be necessary for long-duration experiments.
Conclusion
The successful use of this compound in in vitro studies is critically dependent on proper solubilization and handling. Its lipophilic nature necessitates the use of DMSO for stock solution preparation. By following the detailed protocols for preparing stock and working solutions, mitigating precipitation through stepwise dilution, and incorporating appropriate vehicle controls, researchers can significantly enhance the accuracy and reproducibility of their experimental results. Furthermore, for studies requiring the highest level of scientific rigor, analytical validation of compound concentration and stability in the assay medium is strongly recommended. These practices will ensure that the observed biological effects are truly attributable to the compound, paving the way for reliable insights into its therapeutic potential.
References
- Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Gibb, S., et al. (n.d.). Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
- ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?
- BenchChem. (n.d.). Controlling for vehicle effects (e.g., DMSO) in Kihadanin B studies.
- ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?
- NanoTemper Technologies. (n.d.). Ligand serial dilution.
- ResearchGate. (2024). How to achieve a final concentration of 0.1% DMSO for MTT Assay?
- Reddit. (2021). Help with Dilutions! Urgent!!
- ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS?
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Engeloch, C., et al. (n.d.). Stability of screening compounds in wet DMSO. PubMed.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Popa-Burke, I. G., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening.
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
- Parmar, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- ChemSrc. (2025). CAS#:392305-35-0 | this compound.
- Guidechem. (n.d.). This compound.
- ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?
- National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Reddit. (2022). can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?
- PubChem. (n.d.). Compound N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide.
- National Institutes of Health (NIH). (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
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Application Notes & Protocols: Comprehensive Characterization of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Introduction: The Imperative for Rigorous Analytical Scrutiny
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a molecule of interest possessing a complex architecture that combines a sulfonamide linkage with a benzophenone core. Such structures are prevalent in medicinal chemistry and materials science, where precise structural confirmation and purity assessment are non-negotiable prerequisites for further development.[1][2] The presence of multiple aromatic rings, a chiral center (if unresolved), and various functional groups necessitates a multi-technique analytical approach for unambiguous characterization.
This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to characterize this specific molecule. We move beyond rote procedures to explain the causality behind methodological choices, ensuring that the data generated is both accurate and defensible. The protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are designed to be self-validating, providing an integrated dataset for complete structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential to map the carbon-hydrogen framework and confirm connectivity.
Causality in Experimental Design
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃). The acidic sulfonamide proton (-SO₂NH-) is often broad or exchanges with trace water in CDCl₃, but it typically presents as a sharp, observable singlet in DMSO-d₆, which is critical for confirming the presence of this group.[3]
-
Spectrometer Frequency: A mid-to-high field spectrometer (400 MHz or higher) is advised. The molecule has several aromatic protons in crowded regions; higher field strength enhances spectral dispersion, simplifying the interpretation of complex splitting patterns.
¹H NMR Characterization Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H spectrum at 25 °C.
-
Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values).
-
¹³C NMR Characterization Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.[4]
-
Expected Spectral Data & Interpretation
The following table summarizes the predicted chemical shifts based on the analysis of similar structures.[1][3][4][5]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~0.8-0.9 | Triplet (t) | 3H | ~13-14 |
| Butyl-CH₂ | ~1.3-1.5 | Sextet (m) | 2H | ~21-22 |
| Butyl-CH₂ | ~1.6-1.8 | Quintet (m) | 2H | ~27-28 |
| Butyl-CH₂-SO₂ | ~3.0-3.2 | Triplet (t) | 2H | ~50-52 |
| SO₂-NH | ~9.5-10.5 | Singlet (s) | 1H | N/A |
| Aromatic-H | ~7.2-7.9 | Multiplet (m) | 8H | ~125-140 |
| Benzoyl C=O | N/A | N/A | N/A | ~195-197 |
| Aromatic C-Cl | N/A | N/A | N/A | ~130-135 |
| Aromatic C-SO₂ | N/A | N/A | N/A | ~138-142 |
| Aromatic C-N | N/A | N/A | N/A | ~135-140 |
-
Key Interpretive Points:
-
The downfield shift of the butyl protons alpha to the sulfonyl group (~3.1 ppm) is due to the strong electron-withdrawing effect of the SO₂ group.[6]
-
The complex multiplet in the aromatic region (7.2-7.9 ppm) corresponds to the 8 protons of the two phenyl rings. 2D NMR techniques like COSY and HMQC can be used for unambiguous assignment.[4]
-
The presence of the low-field singlet for the NH proton is a definitive marker for the sulfonamide group.
-
In the ¹³C spectrum, the benzophenone carbonyl carbon is expected at a very downfield shift (~196 ppm).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Welcome to the technical support guide for the synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. This resource is designed for chemistry professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Reaction Overview
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The primary amine of 2-amino-5-chlorobenzophenone acts as the nucleophile, attacking the electrophilic sulfur atom of butane-1-sulfonyl chloride. This reaction forms the sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Core Reaction Scheme
-
Nucleophile: 2-Amino-5-chlorobenzophenone
-
Electrophile: Butane-1-sulfonyl chloride
-
Base: Typically a non-nucleophilic amine (e.g., pyridine, triethylamine)
-
Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected (<40%). What are the most probable causes?
Answer: Low yield is the most common issue and can stem from several factors. Let's break down the likely culprits:
-
Moisture Contamination: Butane-1-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1] Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and high-purity reagents.
-
Purity of Starting Amine: The starting material, 2-amino-5-chlorobenzophenone, must be pure. Impurities from its own synthesis can interfere with the sulfonylation reaction.[2] Confirm its purity by NMR or melting point (reported as 96-98 °C) before starting.[3]
-
Ineffective Base: The base is critical for scavenging the generated HCl. If the base is weak, wet, or insufficient in quantity (less than 1 molar equivalent), the reaction will stall as the starting amine becomes protonated. Pyridine is often a good choice as it can also act as a catalyst, but a slight excess (1.5-2.0 equivalents) is recommended.[1]
-
Suboptimal Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature or even gentle heating to proceed to completion. If the reaction stalls at room temperature (monitored by TLC), a modest increase in temperature (e.g., to 40 °C) can improve the reaction rate.
Question 2: My TLC analysis shows a significant amount of unreacted 2-amino-5-chlorobenzophenone even after several hours. How can I drive the reaction to completion?
Answer: This indicates an incomplete or stalled reaction. Besides the factors mentioned for low yield, consider the following:
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the more easily removable reagent is a common strategy. In this case, using 1.1 to 1.2 equivalents of butane-1-sulfonyl chloride can help consume all of the more valuable starting amine.
-
Reaction Time: Sulfonamide formations can sometimes be slower than expected. If the reaction appears clean but incomplete, extending the reaction time to 12 or even 24 hours at room temperature is a sensible first step.
-
Activation of Sulfonyl Chloride: The base itself can play a role here. Pyridine is known to form a highly reactive sulfonylpyridinium salt intermediate, which can accelerate the reaction compared to tertiary amines like triethylamine.
Question 3: After workup, I obtained a dark, oily residue instead of a solid product. What went wrong?
Answer: Obtaining an oil or "oiling out" during purification is often a sign of persistent impurities or issues with the chosen purification method.[4]
-
Decomposition: If the reaction mixture became very dark or black, it may indicate decomposition, possibly due to excessive heat or reactive impurities.[2] Maintaining a controlled temperature is crucial.
-
Purification Issues: If you are attempting recrystallization, the oiling out may occur because the solution is supersaturated or cooling too quickly.[4] Try reheating the solution to dissolve the oil, adding a little more of the better solvent to decrease saturation, and allowing it to cool much more slowly (e.g., let it cool to room temperature on the benchtop for several hours before moving to an ice bath).
-
Solvent Choice: The chosen recrystallization solvent may be unsuitable. An ideal solvent dissolves the product well when hot but poorly when cold.[4] For a molecule like this, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane.[2] A systematic solvent screen with a small amount of crude material is recommended. If recrystallization fails, column chromatography on silica gel is the most reliable alternative.[2]
Question 4: The final product is contaminated with a substance that has a similar TLC Rf value. How do I improve purity?
Answer: This suggests the presence of an impurity with similar polarity to your product, making purification challenging.
-
Source of Impurity: The most likely culprit is unreacted 2-amino-5-chlorobenzophenone, which can co-crystallize with the product if their solubilities are similar in the chosen solvent system.[4]
-
Improved Workup: Before purification, ensure the workup was thorough. Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate and extract any unreacted amine into the aqueous layer. A subsequent wash with dilute base (e.g., saturated NaHCO₃) can remove any hydrolyzed sulfonyl chloride.
-
Optimized Chromatography: If using column chromatography, a shallower solvent gradient (e.g., slowly increasing ethyl acetate in hexane) can provide better separation of closely-eluting spots.
Frequently Asked Questions (FAQs)
Q: What is the best base for this sulfonamide synthesis? A: The choice of base is critical. Pyridine is highly recommended because it is a moderately effective base, an excellent solvent for the reactants, and acts as a nucleophilic catalyst to activate the sulfonyl chloride. Triethylamine (TEA) is a stronger, non-nucleophilic base, but its corresponding hydrochloride salt can sometimes complicate workups.
Q: How should I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[5] Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting amine (2-amino-5-chlorobenzophenone) is a yellow compound and will be visible by eye. The product sulfonamide will be less polar than the starting amine and should have a higher Rf value. The reaction is complete when the spot corresponding to the starting amine has disappeared.
Q: Are there any critical safety precautions for this reaction? A: Yes. Butane-1-sulfonyl chloride is corrosive and lachrymatory. It reacts vigorously with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be performed under an inert atmosphere to prevent hydrolysis and side reactions.[1]
Data & Visualization
Key Reagent Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | Yellow crystalline solid[3] |
| Butane-1-sulfonyl chloride | C₄H₉ClO₂S | 156.63 | Corrosive liquid, moisture-sensitive |
| Pyridine | C₅H₅N | 79.10 | Anhydrous grade recommended |
Experimental Workflow Diagram
Sources
Technical Support Center: Synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Welcome to the technical support center for the synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products encountered during this synthesis. Our goal is to provide you with the in-depth technical knowledge and practical solutions to ensure the integrity and success of your experiments.
I. Overview of the Synthesis and Potential Challenges
The synthesis of this compound typically involves the reaction of 2-amino-5-chlorobenzophenone with butanesulfonyl chloride in the presence of a base. While this is a standard sulfonamide formation reaction, the bifunctional nature of the starting amine and the reactivity of the sulfonyl chloride can lead to the formation of several side products, impacting yield and purity.
This guide will address the identification of the most common side products through a series of frequently asked questions and troubleshooting scenarios.
II. Frequently Asked Questions (FAQs)
FAQ 1: I see an unexpected spot on my TLC/peak in my LC-MS that is more polar than my product. What could it be?
This is a common observation, particularly if the reaction is not performed under strictly anhydrous conditions. The most likely culprit is the hydrolysis of your butanesulfonyl chloride.
-
Side Product Identification: Butanesulfonic Acid
-
Mechanism of Formation: Butanesulfonyl chloride is highly reactive towards nucleophiles, including water.[1][2] Even trace amounts of moisture in your solvent, on your glassware, or in your starting materials can lead to the rapid hydrolysis of the sulfonyl chloride to form the corresponding butanesulfonic acid.[1][3] This sulfonic acid is a highly polar, non-volatile compound.
III. Troubleshooting Guide: Side Product Identification
This section is designed to help you identify potential side products based on your experimental observations.
Scenario 1: My NMR spectrum shows broad signals in the aromatic region and my mass spectrum has a peak corresponding to the loss of the butylsulfonyl group.
-
Potential Issue: Presence of unreacted starting material.
-
Side Product: 2-amino-5-chlorobenzophenone
-
Reasoning: Incomplete reaction is a common reason for the presence of starting materials. This could be due to insufficient reaction time, low temperature, or a stoichiometric imbalance of reagents. The primary amine of 2-amino-5-chlorobenzophenone will be visible in the ¹H NMR spectrum, and its molecular ion peak will be observed in the mass spectrum.
Scenario 2: I have an unexpected, high molecular weight peak in my mass spectrum, roughly double the mass of my starting amine.
-
Potential Issue: Dimerization of the starting amine.
-
Side Product: Bis(2-benzoyl-4-chlorophenyl)amine
-
Reasoning: Under certain conditions, particularly with prolonged reaction times or in the presence of certain catalysts, a second molecule of 2-amino-5-chlorobenzophenone can act as a nucleophile, reacting with the initially formed sulfonamide. While less common, this possibility should be considered, especially if the desired product is being consumed over time.
Data Summary of Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound (Product) | C₁₇H₁₈ClNO₃S | 351.85 | Desired product signals in NMR and MS. |
| 2-amino-5-chlorobenzophenone (Starting Material) | C₁₃H₁₀ClNO | 231.68[4] | Presence of primary amine signals in NMR. |
| Butanesulfonic Acid | C₄H₁₀O₃S | 138.19[5] | Highly polar; may not be readily observed in standard reversed-phase LC-MS without specific methods. Appears as a polar spot on TLC. |
| Bis(2-benzoyl-4-chlorophenyl)amine | C₂₆H₁₇Cl₂NO₂ | 446.33 | High molecular weight peak in MS. Complex aromatic region in NMR. |
IV. Experimental Protocols for Side Product Identification
Protocol 1: Identification of Butanesulfonic Acid
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Analytical Technique:
-
LC-MS: Use a polar-modified reversed-phase column or a HILIC column for better retention of the highly polar sulfonic acid. Monitor for the [M-H]⁻ ion at m/z 137.0.
-
¹H NMR: In a polar solvent like D₂O or DMSO-d₆, look for the characteristic signals of the butyl group.[6]
-
Protocol 2: Identification of Unreacted Starting Material and Dimer
-
Sample Preparation: Dilute the crude reaction mixture in a solvent compatible with your chromatography system (e.g., ethyl acetate/hexanes for normal phase, acetonitrile/water for reversed phase).
-
Analytical Technique:
-
TLC: Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Compare the spots with a standard of your starting material. The dimer, being less polar than the product, will have a higher Rf value.
-
LC-MS: Monitor for the molecular ion peaks of the starting material ([M+H]⁺ at m/z 232.0) and the dimer ([M+H]⁺ at m/z 446.1).
-
¹H NMR: Compare the NMR of the crude product with the known spectrum of 2-amino-5-chlorobenzophenone.
-
V. Visualization of Reaction Pathways
Main Reaction and Side Reaction Pathways
Caption: Reaction pathways in the synthesis.
VI. References
-
PubChem. 1-Butanesulfonyl chloride. [Link]
-
King, J. F., & Loosmore, S. M. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 54(15), 2300-2313.
-
PubChem. 1-Butanesulfonic acid. [Link]
-
Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. 1-Butanesulfonic acid | C4H10O3S | CID 49935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Overcoming solubility issues of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide in DMSO
Welcome to the technical support guide for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common experimental hurdles related to the solubility of this compound. Given its structural characteristics—a sulfonamide core, a benzophenone group, and a chlorophenyl moiety—this molecule exhibits poor aqueous solubility, making dimethyl sulfoxide (DMSO) a necessary but challenging solvent.[1][2] This guide provides field-proven insights and validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in 100% DMSO, even at what I believe is a reasonable concentration. What's going on?
A1: This is a common challenge with highly crystalline or lipophilic compounds. The issue often stems from two key factors:
-
High Crystal Lattice Energy: The compound may exist in a stable crystalline form that requires significant energy to break apart the crystal lattice before the individual molecules can be solvated by DMSO.
-
Kinetic vs. Thermodynamic Solubility: You may be observing a slow dissolution rate (a kinetic problem) rather than a fundamental lack of solubility (a thermodynamic limit).
Initial troubleshooting should focus on providing energy to overcome these barriers. Gentle heating and mechanical agitation are the first steps.[3]
Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why does this happen?
A2: This phenomenon is known as "solvent-shifting" or precipitation upon dilution. Your compound is hydrophobic and highly soluble in the organic solvent DMSO, but poorly soluble in water.[4][5] When you add the DMSO stock to an aqueous buffer, you are drastically changing the solvent environment from favorable (DMSO) to unfavorable (water). The DMSO concentration plummets, and the water cannot keep the hydrophobic compound solvated, causing it to "crash out" of solution as a precipitate.[4][6] This is a classic sign of a Biopharmaceutical Classification System (BCS) Class II or IV compound.[7][8]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A3: This is a critical question, as DMSO itself can be toxic to cells and interfere with experimental outcomes.[9] The maximum tolerable concentration is highly dependent on the cell line and the duration of the experiment.[10][11]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[12][13]
-
Sensitive Cell Lines: Some cell types, particularly primary cells, may show signs of stress or altered gene expression at concentrations as low as 0.1% .[4][10]
-
Best Practice: Always perform a vehicle control experiment where you treat cells with the same final concentration of DMSO that your compound-treated cells will receive. This allows you to distinguish the effect of the compound from the effect of the solvent.[3][10] It is also wise to run a DMSO toxicity curve for your specific cell line to establish a definitive safe upper limit.[11]
Q4: I left my prepared DMSO stock solution on the bench, and now it looks cloudy. What happened?
A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The absorbed water reduces the overall solvating power of the DMSO for your hydrophobic compound, which can lead to precipitation.[14] Additionally, DMSO's freezing point is relatively high at around 18.5°C (65.3°F).[4] If your lab is cool, the DMSO could be partially freezing, especially with absorbed water, which would also cause the compound to fall out of solution. Always use anhydrous (dry) DMSO and keep tubes tightly capped.[14]
Troubleshooting Guides & Protocols
Problem 1: The Compound Fails to Dissolve in 100% DMSO
If you have weighed out this compound and added pure, anhydrous DMSO but the solid remains undissolved, follow this workflow.
Logical Workflow for Initial Dissolution
Caption: Workflow for dissolving a difficult compound in DMSO.
Detailed Protocol 1: Aided Dissolution in DMSO
-
Initial Attempt: After adding the correct volume of anhydrous DMSO to your weighed compound in a sterile tube, cap tightly and vortex vigorously for 1-2 minutes.[3]
-
Visual Inspection: Check the solution against a light source. If you see any solid particles or cloudiness, proceed to the next step.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes. The ultrasonic waves provide mechanical energy to break up compound aggregates and enhance solvent interaction.[3]
-
Visual Inspection: Check again. If the solution is still not clear, proceed to the next step.
-
Gentle Warming: Place the tube in a water bath set to 37-40°C for 10-15 minutes. Intermittently remove and vortex the tube.[3] The thermal energy helps overcome the compound's crystal lattice energy. Caution: Do not overheat, as this can degrade some compounds.
-
Final Assessment: If the compound is fully dissolved, the solution is ready. If it remains insoluble, your target concentration is likely above the compound's thermodynamic solubility limit in DMSO. You must reduce the amount of compound (i.e., lower the concentration) and repeat the process.
Problem 2: Precipitation Upon Dilution into Aqueous Media
This is the most frequent and frustrating issue. The key is to mitigate the drastic solvent shift.
Strategy 1: Use of Co-solvents and Surfactants
Co-solvents and surfactants are agents that can increase the solubility of hydrophobic compounds in aqueous solutions.[15][16] They work by creating a more favorable micro-environment for the compound, often through the formation of micelles.[17]
| Agent | Class | Typical Final Conc. | Mechanism of Action |
| Pluronic® F-68 | Non-ionic surfactant, triblock copolymer | 0.05 - 0.2% (w/v) | Forms micelles where the hydrophobic polypropylene oxide core sequesters the compound, while the hydrophilic polyethylene oxide shell interfaces with the aqueous medium.[18][19] |
| Tween® 80 | Non-ionic surfactant, polysorbate | 0.01 - 0.1% (v/v) | Similar to Pluronic F-68, forms micelles to encapsulate hydrophobic molecules, increasing their apparent water solubility.[13][20] |
| PEG 400 | Co-solvent, polymer | 1 - 10% (v/v) | Blends with water to reduce the overall polarity of the solvent system, making it more hospitable to the hydrophobic compound.[8][16] |
Detailed Protocol 2: Preparing a Working Solution with a Surfactant
This protocol uses Pluronic® F-68 as an example.
-
Prepare a 10% (w/v) Pluronic® F-68 Stock: Dissolve 1g of Pluronic® F-68 into 10 mL of sterile deionized water. This may require gentle heating and stirring. Filter sterilize this stock solution.
-
Prepare Assay Medium with Surfactant: Add the 10% Pluronic® F-68 stock to your final cell culture medium or assay buffer to achieve a final concentration of 0.1%. For example, add 1 mL of 10% Pluronic® F-68 to 99 mL of medium.
-
Perform Serial Dilutions in 100% DMSO: It is critical to perform your serial dilutions of the compound in 100% DMSO, not in the aqueous buffer.[3][21] This ensures that if any precipitation occurs at the highest concentration, it does not affect the accuracy of the subsequent lower concentrations.[21]
-
Final Dilution Step: Add a small aliquot (e.g., 1-2 µL) of each DMSO concentration from your dilution series directly into the assay medium containing Pluronic® F-68. Pipette up and down gently but quickly to mix. The surfactant will help stabilize the compound and prevent it from precipitating.
Strategy 2: Optimized Dilution Technique
The way you dilute matters. Rapidly dumping the DMSO stock into the buffer creates localized areas of extreme supersaturation, promoting precipitation.[4]
-
Best Practice: Add the small volume of DMSO stock to the larger volume of aqueous buffer while the buffer is being gently vortexed or stirred. This promotes rapid dispersal and minimizes localized high concentrations.
Troubleshooting Dilution Issues
Caption: Decision tree for troubleshooting precipitation upon dilution.
Problem 3: Stock Solution Instability (Precipitation During Storage)
If you find your stock solution has precipitated after storage, especially after freeze-thaw cycles, it indicates that the storage conditions are not optimal.
-
Cause: The solubility of most compounds, including this one, decreases at lower temperatures. During a freeze-thaw cycle, as the DMSO freezes and thaws, the compound can be forced out of solution and may not readily redissolve.[21][22] Water absorption by DMSO exacerbates this issue synergistically.[22]
-
Solution 1: Lower Stock Concentration: The simplest solution is to remake the stock at a slightly lower concentration, which will be further from the solubility limit at -20°C or -80°C.
-
Solution 2: Aliquoting: Prepare single-use aliquots of your stock solution immediately after it is made.[3] This is the most effective way to avoid the damaging effects of repeated freeze-thaw cycles.[13]
-
Solution 3: Re-solubilization Protocol: Before each use, visually inspect the aliquot. If any precipitate is seen, warm the tube to 37°C for 5-10 minutes and vortex until the solution is clear again before making any dilutions.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental data.
References
- Vertex AI Search. (n.d.). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies.
- BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
- Chaudhary, A., Nagaich, U., & Gulati, N. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Until what percentage does DMSO remain not toxic to cells.? (2015, February 2). ResearchGate.
- MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). PMC - NIH.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- Wikipedia. (n.d.). Cosolvent.
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Stability and degradation pathways of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS 392305-35-0). This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability profile and potential degradation pathways of this molecule. By anticipating potential challenges, this guide offers robust troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.
Introduction
This compound is a complex molecule featuring a sulfonamide linkage, a benzophenone core, and a chlorinated phenyl ring. Each of these functional groups presents unique stability considerations. Understanding its degradation profile is critical for developing stable formulations, establishing accurate analytical methods, and ensuring the reliability of experimental data. This guide is structured to address common questions, troubleshoot potential issues, and provide validated protocols for your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?
A1: The structure of this compound contains three main functional groups susceptible to degradation:
-
Sulfonamide Moiety: This group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, cleaving the sulfur-nitrogen (S-N) bond. This would yield 2-amino-5-chlorobenzophenone and butane-1-sulfonic acid. While many sulfonamides are stable under typical environmental pH, forced degradation conditions can induce this cleavage[1][2][3].
-
Benzophenone Core: Benzophenone and its derivatives are well-known to be photoreactive.[4][5] Upon exposure to UV light, the carbonyl group can be excited to a triplet state, leading to the generation of reactive oxygen species (ROS) that can accelerate degradation or participate in cross-linking reactions.[6] Direct photolytic degradation is also possible.
-
Amide Linkage (within the sulfonamide): Although part of the sulfonamide, the N-phenyl bond can also be a site for hydrolytic cleavage, though typically less reactive than the S-N bond.
Based on these liabilities, the primary degradation pathways to monitor are hydrolysis (acidic/basic), oxidation, and photodegradation .
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2:
-
Solid Compound: Store in a well-sealed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation. The container should be opaque or stored in the dark to prevent photolytic degradation.
-
Solutions: Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures (-20 °C or -80 °C), protected from light, and in a tightly sealed vial to prevent solvent evaporation and ingress of moisture or oxygen. Use of amber vials is mandatory. Perform a stability check on stored solutions before use by comparing their HPLC profile to that of a freshly prepared standard.
Q3: Which solvents are recommended for preparing stock solutions to ensure stability?
A3: A good starting point is aprotic polar organic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Acetonitrile is often preferred for analytical purposes due to its UV transparency and compatibility with reverse-phase HPLC. Avoid using reactive solvents or those containing peroxides (e.g., older bottles of THF or ethers). Always use high-purity, HPLC-grade solvents.
Q4: What is the most suitable analytical technique for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[7][8] This type of method can separate the parent compound from its degradation products, allowing for accurate quantification of the parent drug's purity over time. A UV detector is suitable, as the benzophenone chromophore provides strong absorbance. Development should be performed using samples from forced degradation studies to ensure specificity.[9][10]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of the compound in a standard solution. | 1. Photodegradation: Exposure to ambient or laboratory lighting. 2. Solvent Impurities: Use of older solvents containing peroxides or acidic/basic impurities. 3. pH Effects: The solution may be unbuffered, or the solvent may have an inappropriate pH. | 1. Prepare and handle all solutions under low-light conditions or in amber glassware. Wrap flasks and vials in aluminum foil. 2. Use fresh, HPLC-grade solvents from a reputable supplier. 3. If using aqueous solutions, buffer them to a neutral pH (e.g., using a phosphate buffer) unless investigating pH-dependent stability. |
| Appearance of multiple, unknown peaks in the HPLC chromatogram. | 1. Forced Degradation: The compound has degraded due to exposure to stress conditions (heat, light, pH, oxygen). 2. Contamination: Impurities from glassware, solvents, or other reagents. 3. Secondary Degradation: Primary degradation products may themselves be unstable and degrade further. | 1. Systematically evaluate the stability under individual stress conditions (see Protocol 3.1) to identify the source of degradation. 2. Run a blank (solvent only) injection to rule out system or solvent contamination. Ensure all glassware is scrupulously clean. 3. Analyze stressed samples at multiple time points to track the appearance and disappearance of peaks, which helps in elucidating the degradation pathway. |
| Inconsistent assay results or poor reproducibility. | 1. On-going Degradation: The compound may be degrading during the sample preparation or analytical run time. 2. Adsorption to Surfaces: The compound or its degradants may adsorb to plasticware or HPLC column frits. 3. Incomplete Solubilization: The compound may not be fully dissolved, leading to variable concentrations. | 1. Keep sample vials in the autosampler cooled (e.g., 4 °C). Minimize the time between sample preparation and injection. 2. Use glass or polypropylene vials. If adsorption is suspected, try passivating glassware or using different column hardware. 3. Ensure complete dissolution using sonication and visual inspection before analysis. Check the solubility in your chosen solvent. |
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study Workflow
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method. As per ICH guidelines, the goal is to achieve 5-20% degradation.[11][12][13]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at timed intervals. Neutralize with 0.1 M HCl before analysis. Rationale: Base hydrolysis is often faster than acid hydrolysis for sulfonamides.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for up to 24 hours. Rationale: 3% H₂O₂ is a standard oxidizing agent for these studies.[14]
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 acetonitrile:water mixture. Keep in a sealed vial in an oven at 60°C, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in 50:50 ACN:water) in a quartz cuvette to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Analysis: For each time point, dilute the stressed sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by HPLC.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal | Heat in Solution | 60 °C | 24 - 72 hours |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH Guideline |
Protocol 3.2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a reverse-phase HPLC method capable of resolving the parent compound from all potential degradation products generated during the forced degradation study.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan with a PDA detector to find the optimal wavelength)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Optimization & Validation:
-
Specificity: Inject all stressed samples. The method is considered "stability-indicating" if the parent peak is fully resolved from all degradant peaks and any peaks from the placebo/excipients. Use a photodiode array (PDA) detector to check for peak purity.
-
Linearity: Establish a calibration curve over a range of concentrations (e.g., 1-200 µg/mL) to demonstrate a linear relationship between peak area and concentration.
-
Accuracy & Precision: Evaluate by analyzing samples at multiple concentration levels on different days to ensure the method provides consistent and accurate results.
Section 4: Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on the chemical structure of the molecule.
Diagram 4.1: Predicted Hydrolytic Degradation
Caption: Primary hydrolytic pathway via S-N bond cleavage.
Explanation: Under strong acidic or basic conditions, the sulfonamide S-N bond is the most likely point of hydrolytic attack.[2][15] This reaction would release the primary amine (2-amino-5-chlorobenzophenone) and the corresponding sulfonic acid.
Diagram 4.2: Predicted Oxidative and Photolytic Degradation
Caption: Potential oxidative and photolytic degradation pathways.
Explanation: Oxidative stress (e.g., from H₂O₂) or photolysis can generate highly reactive hydroxyl radicals (•OH).[16][17] These radicals can attack electron-rich sites on the aromatic rings, leading to hydroxylation.[14] The butyl chain could also be a site of oxidation. Photolysis, driven by the benzophenone moiety, can lead to a complex mixture of degradation products.[18][19]
References
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- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Gómez, M. J., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 26(11), 3195.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 438, 142-149.
- Kim, H. Y., et al. (2021). Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes. Journal of Hazardous Materials, 403, 123631.
- Wang, Y., et al. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Environmental Science and Pollution Research, 28(24), 31301-31311.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Kosma, C. I., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 150, 125-133.
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- Henych, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(15), 7977-7984.
- Gómez, M. J., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC.
- Liu, Z., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(2), 289-295.
- Henych, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
- Page, M. I., et al. (2025). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
- Page, M. I., & Render, P. M. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
- Lee, H. J., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics, 354(2), 195-202.
- Li, W., et al. (2020). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Environmental Technology.
- Fair, C. D., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- Ghanem, A., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim. Scientia Pharmaceutica, 81(1), 167-182.
- Patel, J., & Patel, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- Jia, A., et al. (2015). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate.
- Sreenivasulu, J., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Annals of Pharmaceutical Research.
- Bakshi, M., & Singh, S. (2025). Stability indicating HPLC method development - a review. ResearchGate.
- PubChem. (n.d.). N-benzyl-4-((4-chlorophenyl)sulfonyl)butanamide.
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Welcome to the technical support guide for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS No. 392305-35-0). This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the challenges associated with obtaining this compound in a highly crystalline and pure form. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct solutions to common experimental issues, grounded in the fundamental principles of crystallization.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: I've followed my synthesis work-up, but no crystals are forming, even after the solution has cooled completely. What's wrong?
Answer:
The failure of crystals to form from a cooled solution is a common issue, typically pointing to two primary causes: insufficient supersaturation or kinetic barriers to nucleation.
-
Cause A: Insufficient Supersaturation. You may have used too much solvent during the initial dissolution step. If the solution is not saturated or is only weakly supersaturated upon cooling, the thermodynamic driving force for crystallization is too low for crystals to form.[1]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly once more. Be cautious not to over-concentrate, which can lead to the product "oiling out."
-
Solution 2: Introduce an Anti-Solvent. If you know a solvent in which your compound is insoluble but which is miscible with your crystallization solvent, add the "anti-solvent" dropwise to the solution at room temperature until it becomes slightly turbid. This controlled reduction in solubility can effectively induce crystallization.[2]
-
-
Cause B: High Nucleation Energy Barrier. The solution may be supersaturated, but the molecules have not yet overcome the energy barrier required to form stable nuclei (the initial small clusters of molecules).
-
Solution 1: Induce Nucleation via Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.[1]
-
Solution 2: Seeding. If you have a crystal from a previous successful batch, introduce a single, tiny "seed" crystal into the supersaturated solution. This seed acts as a pre-formed template, bypassing the initial nucleation barrier and promoting the growth of larger crystals of a specific, desired polymorphic form.[2]
-
Question 2: My product has separated as an oily liquid or an amorphous solid instead of crystals. How do I fix this?
Answer:
This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase before the solution has cooled to a temperature where crystallization is favorable.[1] It is particularly common if the melting point of the compound is lower than the boiling point of the solvent or if high concentrations of impurities are present, causing a melting point depression.
-
Solution 1: Re-dissolve and Dilute. Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly. Allow this slightly more dilute solution to cool much more slowly. Insulating the flask with glass wool or a cloth can help achieve a gradual temperature drop.[1]
-
Solution 2: Change the Solvent System. The solubility profile of your current solvent may be too steep (i.e., the compound is extremely soluble when hot and poorly soluble when cold). Select a solvent with a lower boiling point or one in which the compound is less soluble at high temperatures. A solvent mixture, such as ethanol/water or isopropanol/water, can often mitigate oiling out by providing a more moderate solubility curve.[1][3]
-
Solution 3: Lower the Crystallization Temperature. After dissolving the compound in a minimum of boiling solvent, allow it to cool to room temperature. If it remains an oil, try cooling the flask in a dry ice/acetone bath for a short period to induce the formation of a solid, even if amorphous. Then, allow it to warm slowly to a temperature where recrystallization can occur from the solid state, or add a small amount of a solvent that can mediate the transition.
Question 3: I managed to get crystals, but my final yield is very low. How can I improve recovery?
Answer:
A low yield is often a result of using excessive solvent, incomplete cooling, or premature crystallization during filtration steps.
-
Solution 1: Minimize Solvent Usage. During the initial dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain a significant portion of your product in the mother liquor after cooling.[2]
-
Solution 2: Ensure Complete Cooling. After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. The solubility of this compound will decrease significantly at lower temperatures.[2]
-
Solution 3: Prevent Premature Crystallization. If you are performing a hot gravity filtration to remove insoluble impurities, the product can crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. Adding a slight excess of solvent (5-10%) before hot filtration can also help, though this solvent should be evaporated before final cooling.[1]
-
Solution 4: "Second Crop" Recovery. Do not immediately discard the mother liquor (the filtrate). Concentrate it by evaporating a significant portion of the solvent and cool it again. This will often yield a second, albeit less pure, crop of crystals.
Question 4: I am observing different crystal habits (e.g., needles vs. plates) in different batches, and I suspect polymorphism. How can I control this?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[4][5] Different polymorphs can have different physical properties, including solubility and stability, making control essential in pharmaceutical development. The intermolecular interactions, particularly hydrogen bonds involving the sulfonamide group, are key drivers of this behavior.[5][6]
-
Control Strategy 1: Strict Parameter Standardization. The most critical step is to rigorously control and document all crystallization parameters: solvent choice, concentration, cooling rate, agitation speed, and final temperature. Even minor variations can favor the nucleation of a different polymorph.[2]
-
Control Strategy 2: Seeding. As mentioned previously, seeding is the most powerful method for ensuring polymorph consistency. By introducing a seed crystal of the desired form into a supersaturated solution, you template the growth of that specific polymorph, preventing the spontaneous nucleation of other, potentially less stable forms.[2]
-
Control Strategy 3: Solvent Selection. The choice of solvent has a profound impact on which polymorph is formed. Solvents with different polarities and hydrogen-bonding capabilities can interact differently with the solute molecules, stabilizing the formation of a particular crystal lattice. Experiment with a range of solvents (see table below) to identify the conditions that consistently produce the desired form.[2]
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization challenges with this compound.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should be aware of for crystallization?
A1: Based on its structure (CAS 392305-35-0), we can infer several key properties relevant to crystallization[7][8]:
-
Molecular Formula: C₁₇H₁₈ClNO₃S[7]
-
Polarity: The molecule possesses both polar groups (sulfonamide, benzoyl carbonyl) and significant nonpolar regions (two phenyl rings, butyl chain). This amphiphilic nature means it will have moderate solubility in a range of solvents.
-
Hydrogen Bonding: The N-H proton on the sulfonamide group is a hydrogen bond donor, and the oxygen atoms of the sulfonamide and carbonyl groups are hydrogen bond acceptors. These interactions are critical for the formation of a stable crystal lattice.[5][6]
-
Predicted pKa: The sulfonamide proton is weakly acidic, with a predicted pKa around 6.97, meaning its solubility can be influenced by pH.[8]
Q2: Which solvents are typically effective for crystallizing sulfonamides?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given the structure of the target compound, the following solvents and systems are excellent starting points.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hydrogen Bonding | Notes for Application |
| Ethanol | 78 | 24.5 | Donor & Acceptor | A common first choice. Often used in a mixture with water as an anti-solvent. |
| Isopropanol (IPA) | 82 | 19.9 | Donor & Acceptor | Similar to ethanol, good for creating solvent/anti-solvent systems with water. |
| Acetone | 56 | 20.7 | Acceptor | Good solvent, but its low boiling point may require sub-ambient cooling for good yields. |
| Ethyl Acetate | 77 | 6.0 | Acceptor | A less polar option, often used in combination with a nonpolar anti-solvent like hexane. |
| Toluene | 111 | 2.4 | None | A nonpolar solvent, useful if the compound is highly soluble in polar solvents at room temperature. |
| Acetonitrile | 82 | 37.5 | Acceptor | A polar aprotic solvent that can offer a different selectivity for polymorphs. |
Q3: Is there a standard protocol for recrystallization I can start with?
A3: Yes, the following is a general and robust protocol for the single-solvent recrystallization of a sulfonamide compound.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of your chosen solvent and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Note the volume of solvent used.
-
Hot Filtration (Optional): If insoluble impurities are visible, add an additional 5-10% of the solvent to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, away from drafts. Do not disturb the flask during this critical crystal growth phase.[2]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
References
- Wikipedia. (n.d.). Sulfonamide (medicine).
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features.
- ResearchGate. (2008). (PDF) Polymorphism in Sulfonamides.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of N-(2-Benzoyl-4-chlorophenyl)formamide.
- ResearchGate. (2018). Crystal structure of 2-((2-benzoyl-4-chlorophenyl)diazenyl)-3-oxo-Nphenylbutanamide, C23H18ClN3O3.
- Chemsrc. (2025). This compound.
- Google Patents. (1986). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- National Institutes of Health (NIH). (2013). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- NCBI Bookshelf. (2024). Urinary Crystals Identification and Analysis - StatPearls.
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
- ResearchGate. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
- Guidechem. (n.d.). This compound.
- BenchChem. (2025). Navigating the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Support Guide.
- Seminars in Roentgenology. (1989). General case of the day. Sulfonamide crystallization in nonalkalinized urine.
- Cleveland Clinic. (2022). Crystals in Urine: Types, Causes, Symptoms & Treatment.
- PubMed. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
Sources
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- 6. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Page loading... [guidechem.com]
Technical Support Center: Scale-up Synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Welcome to the technical support center for the scale-up synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up campaign. Our focus is on providing not just the steps, but the scientific reasoning behind them, empowering you to make informed decisions during your process.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of various pharmaceutically relevant compounds. Its molecular structure, featuring a sulfonamide linkage to a substituted benzophenone, makes it a versatile building block. However, transitioning from a bench-scale procedure to a large-scale synthesis introduces significant challenges, including maintaining anhydrous conditions, managing exothermic events, ensuring homogenous mixing, and achieving consistent purity and yield.
This guide provides a robust, two-step synthetic strategy, beginning with the preparation of the key amine intermediate, 2-amino-5-chlorobenzophenone, followed by its sulfonylation with butane-1-sulfonyl chloride.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis process.
Detailed Experimental Protocols
Safety is paramount. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves, is mandatory.
Part A: Synthesis of 2-Amino-5-chlorobenzophenone (Intermediate)
The most common and scalable method for preparing this intermediate is through a Friedel-Crafts acylation reaction.[1][2]
Reaction: p-Chloroaniline + Benzoyl Chloride → 2-Amino-5-chlorobenzophenone
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Molar Eq. | Quantity (for 1 kg scale) | Notes |
| p-Chloroaniline | C₆H₆ClN | 127.57 | 1.0 | 1.00 kg | Ensure high purity. |
| Boron Trichloride (BCl₃) | BCl₃ | 117.17 | 1.0 | 0.92 kg | Highly corrosive and water-reactive. |
| Benzonitrile | C₇H₅N | 103.12 | 1.25 | 1.01 L | Acts as a reactant and solvent. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.1 | 1.15 kg | Anhydrous. Highly hygroscopic. |
| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | 167.85 | - | ~7.5 L | Anhydrous solvent. |
| 2N Hydrochloric Acid | HCl | 36.46 | - | As needed | For work-up. |
| 2N Sodium Hydroxide | NaOH | 40.00 | - | As needed | For work-up. |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed | For extraction. |
Step-by-Step Procedure:
-
Reaction Setup: In a suitable, flame-dried reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add p-chloroaniline (1.00 kg) and anhydrous 1,1,2,2-tetrachloroethane (~5 L).
-
Reagent Addition: Under a nitrogen atmosphere and with ice cooling, add a solution of boron trichloride (0.92 kg) in tetrachloroethane (~2.5 L). Subsequently, add benzonitrile (1.01 L) and anhydrous aluminum chloride (1.15 kg) in portions, ensuring the internal temperature is maintained below 10 °C.[3]
-
Reaction Execution: After the addition is complete, slowly heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a vessel containing 2N hydrochloric acid (~10 L) and ice, with vigorous stirring. Heat the resulting mixture to 70-80 °C for approximately 30 minutes to hydrolyze the intermediate imine.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with 2N sodium hydroxide solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-amino-5-chlorobenzophenone. The crude product can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is sufficient.[3][4]
Part B: Scale-up Synthesis of this compound (Final Product)
This step involves the nucleophilic substitution of the amino group onto the sulfonyl chloride.[5] The use of anhydrous conditions and an appropriate base is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.[6]
Reaction: 2-Amino-5-chlorobenzophenone + Butane-1-sulfonyl chloride → this compound
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Molar Eq. | Quantity (for 1 kg scale) | Notes |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 1.0 | 1.00 kg | From Part A, must be dry. |
| Butane-1-sulfonyl chloride | C₄H₉ClO₂S | 156.63 | 1.1 | 0.74 kg (0.61 L) | Moisture-sensitive, pungent odor.[7][8] |
| Pyridine | C₅H₅N | 79.10 | 1.5 | 0.51 L | Anhydrous. Acts as base and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~10 L | Anhydrous solvent. |
| 1N Hydrochloric Acid | HCl | 36.46 | - | As needed | For work-up. |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | For recrystallization. |
Step-by-Step Procedure:
-
Reaction Setup: Charge a clean, dry, nitrogen-purged reactor with 2-amino-5-chlorobenzophenone (1.00 kg), anhydrous dichloromethane (~10 L), and anhydrous pyridine (0.51 L). Stir the mixture until all solids are dissolved.
-
Sulfonyl Chloride Addition: Cool the solution to 0-5 °C using an ice bath or a chiller. Slowly add butane-1-sulfonyl chloride (0.74 kg) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting amine is consumed.[6]
-
Work-up/Quenching: Once the reaction is complete, cool the mixture again to 0-5 °C. Slowly and carefully add 1N HCl to quench the reaction and neutralize the excess pyridine. An insoluble pyridinium hydrochloride salt will precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Add more dichloromethane if needed to dissolve all organic material. Wash the organic layer sequentially with 1N HCl (2x), water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The most effective method for purifying sulfonamides is recrystallization.[9] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.
Troubleshooting and Process Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Reaction Mechanism Visualization
Sources
- 1. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming the common synthesis involving the reaction of 2-amino-5-chlorobenzophenone with butane-1-sulfonyl chloride, the most probable impurities are:
-
Unreacted Starting Materials: 2-amino-5-chlorobenzophenone and butane-1-sulfonyl chloride.
-
By-products of Sulfonyl Chloride Hydrolysis: Butane-1-sulfonic acid.
-
Over-acylated By-products: Although less common, disulfonimides can form.[1]
-
Residual Solvents: Solvents used in the reaction and work-up, such as pyridine, dichloromethane, or ethyl acetate.
-
Side-reaction Products: Impurities arising from potential side reactions of the Vilsmeier reagent, if used, or product degradation under harsh work-up conditions.[2]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an efficient and cost-effective initial step.[3][4] It provides a qualitative assessment of the number of components in your sample.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make an approximately 1 mg/mL solution.[3]
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. A 7:3 or 8:2 hexane:ethyl acetate ratio is often effective for compounds of this polarity.
-
Spotting and Development: Spot your crude sample alongside the starting materials if they are available. Place the plate in a developing chamber with the chosen eluent.[3]
-
Visualization: Visualize the separated spots under UV light (254 nm).[3] The presence of multiple spots indicates impurities. For enhanced visualization, the plate can be sprayed with a fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots.[3][4]
For a more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, offering high precision and accuracy in determining the percentage of purity.[3][5]
Troubleshooting Purification by Recrystallization
Recrystallization is often the first choice for purifying crystalline solids like sulfonamides due to its scalability and cost-effectiveness.[6] However, success is highly dependent on selecting the right solvent and technique.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" is a common problem where the dissolved compound separates as a liquid instead of a solid.[6] This often results in an impure product.[6]
Primary Causes & Solutions:
| Cause | Explanation | Solution |
| High Impurity Concentration | A high concentration of impurities can significantly depress the melting point of your product, causing it to separate as a liquid. | Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[6] |
| Inappropriate Solvent Choice | The boiling point of your solvent may be higher than the melting point of your compound. | Select a solvent or a solvent mixture with a lower boiling point.[7] |
| Rapid Cooling | Cooling the solution too quickly does not allow sufficient time for crystal lattice formation. | Re-dissolve the oil by heating the solution, add a small amount of additional hot solvent, and allow it to cool slowly to room temperature before placing it in an ice bath.[6] |
Q4: I have very low recovery of my product after recrystallization. How can I improve the yield?
A4: Low recovery is a frequent issue, and it's crucial to identify the cause to optimize the process.
Primary Causes & Solutions:
| Cause | Explanation | Solution |
| Excessive Solvent | Using too much solvent is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor.[6] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization | If you perform a hot filtration to remove insoluble impurities, the product might crystallize on the filter paper or in the funnel if the apparatus is not pre-heated.[6] | Use pre-heated glassware for hot filtration to prevent the solution from cooling down prematurely. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently to maximize crystal formation. | After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.[6] |
Workflow for Troubleshooting Recrystallization Issues
Sources
Technical Support Center: Reaction Monitoring for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide Synthesis
Welcome to the technical support guide for monitoring the synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Overview of the Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-5-chlorobenzophenone with butane-1-sulfonyl chloride in the presence of a base.[1] Accurate monitoring of this reaction is critical to determine the point of completion, identify potential side products, and ensure the quality of the final product.
dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
reactant [label="2-Amino-5-chlorobenzophenone\n(Starting Material)", fillcolor="#F1F3F4"]; reagent [label="Butane-1-sulfonyl chloride", fillcolor="#F1F3F4"]; product [label="this compound\n(Product)", fillcolor="#E6F4EA"];
reactant -> product [label="Base (e.g., Pyridine)\nSolvent (e.g., DCM)"]; reagent -> product; } dot Caption: General synthesis scheme for this compound.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective technique used to qualitatively monitor the progress of a reaction by separating components of a mixture based on polarity.[2][3]
Frequently Asked Questions (TLC)
Q1: How do I select an appropriate mobile phase (solvent system) for this reaction?
A1: The goal is to find a solvent system that provides good separation between the starting material (2-amino-5-chlorobenzophenone) and the product. The starting amine is significantly more polar than the resulting sulfonamide. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Rationale: You need a solvent system where the starting material has a lower Retention Factor (Rf) and the product has a higher Rf. An ideal Rf for the product is around 0.3-0.4 for clear separation.
-
Recommended Starting Systems:
-
Hexane:Ethyl Acetate (e.g., 4:1, 3:1)
-
Toluene:Ethyl Acetate (e.g., 5:1)
-
Chloroform:Methanol (e.g., 95:5)[4]
-
| Solvent System (v/v) | Expected Rf (Amine) | Expected Rf (Sulfonamide) | Notes |
| Hexane:Ethyl Acetate (4:1) | ~0.1-0.2 | ~0.4-0.5 | Good starting point. Adjust ratio for optimal separation. |
| Toluene:Ethyl Acetate (5:1) | ~0.2 | ~0.6 | Offers different selectivity which can be useful. |
| Chloroform:Methanol (95:5) | ~0.3 | ~0.7 | A more polar system if spots are not moving.[4] |
Q2: How should I spot my TLC plate for reaction monitoring?
A2: Proper spotting is crucial. Use three separate lanes on the TLC plate:
-
SM Lane: A spot of the starting material (2-amino-5-chlorobenzophenone) solution.
-
RXN Lane: A spot of the reaction mixture.
-
Co-spot Lane: Spot the starting material first, then, in the exact same location, spot the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[5]
dot graph "TLC_Spotting_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} dot Caption: Standard workflow for preparing and developing a TLC plate for reaction monitoring.
TLC Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaking. [2][6] | Sample is too concentrated (overloaded).[7] | Dilute the reaction mixture sample before spotting. Re-spot using a smaller capillary or by touching the plate more briefly.[2] |
| The amine starting material is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the silica gel.[6] | |
| Spots are not moving from the baseline (Rf ≈ 0). [8] | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 4:1 to 2:1).[8] |
| All spots run with the solvent front (Rf ≈ 1). [8] | The mobile phase is too polar, carrying all components without separation. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 2:1 to 4:1).[8] |
| No spots are visible under UV light. [6] | Sample is too dilute. | Concentrate the sample solution or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[7][9] |
| Compound is not UV-active (unlikely for these compounds). | Try an alternative visualization method, such as staining with iodine vapor or potassium permanganate.[6] | |
| Solvent level in the chamber was above the baseline. | Ensure the solvent level is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[7][9] |
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on reaction progress, conversion, and impurity profiles. A reversed-phase (RP-HPLC) method is most suitable for this analysis.[10]
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an RP-HPLC method?
A1: A standard C18 column with a gradient elution using acetonitrile and water (with an acid modifier) is a robust starting point for separating the non-polar product from the more polar starting material.
-
Rationale: Reversed-phase chromatography separates molecules based on hydrophobicity; the less polar (more hydrophobic) sulfonamide product will be retained longer on the non-polar C18 stationary phase than the more polar amine starting material.[10]
-
Recommended Starting Method:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose column suitable for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | Acid improves peak shape for amines and silanol interactions.[10][11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Phosphoric Acid | Acetonitrile is a common organic modifier with good UV transparency.[10] |
| Gradient | 50% B to 95% B over 10 minutes | A gradient ensures elution of compounds with a wide range of polarities.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | Aromatic rings in both reactant and product absorb strongly at this wavelength. |
| Injection Volume | 5-10 µL | A small volume prevents column overloading.[13] |
Q2: How do I prepare my reaction sample for HPLC injection?
A2: Proper sample preparation is critical to protect the HPLC column and ensure accurate results.
-
Quench: Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute: Dilute it significantly (e.g., 1:1000) with the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water). The goal is to have the final concentration in the low µg/mL range.
-
Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[14]
HPLC Troubleshooting Guide
dot graph "HPLC_Troubleshooting" { layout="dot"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
} dot Caption: Common HPLC issues, their potential causes, and corresponding solutions.
| Issue | Possible Cause(s) | Solution(s) |
| Peak Tailing (especially for the amine). [15] | Secondary Interactions: The basic amine group interacts with acidic residual silanol groups on the silica-based C18 column. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid, TFA, or phosphoric acid) to keep the amine protonated and minimize these interactions.[10] |
| Column Overload: Injecting too much sample can saturate the stationary phase.[13][16] | Dilute your sample further or reduce the injection volume.[13] | |
| Retention Time Drifting/Shifting. [17] | Temperature Fluctuations: Lab temperature changes can affect retention times.[15] | Use a column oven to maintain a constant temperature.[14] |
| Mobile Phase Composition Change: Evaporation of the more volatile organic solvent (acetonitrile) changes the mobile phase strength over time.[17] | Prepare fresh mobile phase daily and keep solvent bottles capped.[14] | |
| Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection.[17] | Increase the equilibration time between runs, especially after a steep gradient. | |
| Ghost Peaks (peaks in blank runs). [15] | System Contamination/Carryover: Residue from a previous, more concentrated injection is eluting.[14][15] | Implement a needle wash step in your autosampler sequence. Flush the entire system, including the injector and column, with a strong solvent like isopropanol.[14] |
| Mobile Phase Contamination: Impurities in the solvents or water are being concentrated on the column and eluting during the gradient.[13] | Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases.[13] | |
| Split Peaks. [15][18] | Partial Column Blockage: The inlet frit of the column may be partially clogged with particulates.[17] | Filter all samples before injection. Try back-flushing the column (if the manufacturer allows) or replace the column.[17] |
| Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing poor peak shape at the column inlet. | Whenever possible, dissolve the sample in the initial mobile phase. |
References
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
- Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Lab-Training. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
- University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]
- International Journal of Pharmaceutical Erudition. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. IJPE. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-chlorobenzophenone: Exploring its Chemical Properties and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- National Institutes of Health. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
- Chromatography Online. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Medikamenter. [Link]
- YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
- YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. [Link]
- Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim. [Link]
- Scholars Research Library. (2020, August 28). Review on Common Observed HPLC Troubleshooting Problems. [Link]
- ResearchGate. TLC of Sulfonamides | Request PDF.
- Wikipedia. 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
- uHPLCs. (2023, December 29). 30 HPLC Problems and Solutions You Should Know. uHPLCs. [Link]
- MDPI.
- Journal of the Indian Chemical Society. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of 1-Butanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Wiley Online Library. (1987). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]
- SIELC Technologies. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. SIELC. [Link]
- Chemsrc. (2025, September 1). CAS#:392305-35-0 | this compound. Chemsrc. [Link]
- National Institutes of Health. (2006).
- ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations..
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....
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- ResearchGate. (PDF) Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases.
- Macedonian Pharmaceutical Bulletin. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
- ResearchGate. (2025, August 7). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
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Preventing hydrolysis of sulfonyl chloride in sulfonamide synthesis
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. The primary focus is on a frequent and often frustrating issue: the hydrolysis of the sulfonyl chloride starting material. As a highly reactive electrophile, the sulfonyl chloride is susceptible to attack by water, leading to the formation of an unreactive sulfonic acid, which can significantly lower yields and complicate purification.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide reaction yield is consistently low. What is the most likely cause?
A primary culprit for low yields is the premature hydrolysis of your sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive towards nucleophiles, and even trace amounts of water in your reaction setup (in the solvent, on the glassware, or from the atmosphere) can compete with your amine, converting the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive under these conditions.[1] Other potential causes include using an inappropriate base or solvent system that hinders the desired reaction.[1]
Q2: How can I tell if my sulfonyl chloride has hydrolyzed?
There are several indicators:
-
During Reaction: If you are monitoring by Thin Layer Chromatography (TLC), the sulfonic acid byproduct will typically appear as a very polar spot, often staying at the baseline (low Rf value) in common non-polar to moderately polar eluent systems.
-
During Workup: Sulfonic acids are highly polar and acidic. You might observe issues during aqueous extraction, such as the formation of emulsions or the loss of material into the aqueous layer, especially if the workup is basic.
-
Product Characterization: In the ¹H NMR spectrum of your crude product, you may see broad peaks corresponding to the sulfonic acid. Mass spectrometry can also readily detect the molecular weight of the sulfonic acid byproduct.[2]
Q3: Is it safe to use an old bottle of sulfonyl chloride?
It is not recommended.[1] Sulfonyl chlorides can degrade upon storage, primarily through hydrolysis from atmospheric moisture that ingresses into the bottle over time.[1] Using a degraded starting material introduces a quantitative error from the start and increases the amount of sulfonic acid impurity. For best results, use a fresh bottle or a reagent that has been stored rigorously under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Sulfonyl fluorides are known to be significantly more stable towards hydrolysis and can be a valuable alternative for sensitive applications.[3]
Q4: My reaction involves an amine salt (e.g., a hydrochloride salt). Can I just add extra base?
Yes, but with careful consideration. If your amine is a salt, you will need at least two equivalents of base: one to neutralize the salt and generate the free, nucleophilic amine, and a second equivalent to scavenge the HCl produced during the sulfonylation reaction. It is often preferable to pre-treat the amine salt with one equivalent of base to generate the free amine before adding the sulfonyl chloride.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during sulfonamide synthesis.
Problem 1: Low or No Yield of Sulfonamide
Your reaction produces little to no desired product, with starting materials remaining or a significant amount of a polar byproduct observed.
Caption: Troubleshooting workflow for low sulfonamide yield.
Problem 2: Reaction is Sluggish or Stalls
The reaction starts but fails to proceed to completion after a reasonable amount of time, even with seemingly pure starting materials.
| Potential Cause | Explanation & Solution |
| Poorly Soluble Reactants | If the amine or base is not fully dissolved, the reaction becomes heterogeneous and slow. Solution: Choose a solvent that effectively dissolves all components. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[2][4] Gentle warming may be necessary, but care must be taken not to accelerate hydrolysis. |
| Insufficiently Basic Conditions | The pKa of the amine and the chosen base are critical. If the base is not strong enough to effectively scavenge the generated HCl, the reaction mixture will become acidic. This protonates the starting amine, rendering it non-nucleophilic and halting the reaction. Solution: Use a base with a conjugate acid pKa that is at least 2-3 units higher than that of the starting amine. See the Base Selection Guide below for common options. |
| Steric Hindrance | A sterically bulky amine or a hindered sulfonyl chloride can dramatically slow down the rate of reaction. Solution: The reaction may require elevated temperatures and longer reaction times. In these cases, ensuring rigorously anhydrous conditions is even more critical to prevent hydrolysis from becoming the dominant pathway over the extended period. |
Technical Deep Dive: The Chemistry of Prevention
Understanding the kinetics and mechanisms of the desired aminolysis versus the competing hydrolysis is key to rational reaction design.
Mechanism: A Tale of Two Nucleophiles
The core issue is a competition between two nucleophiles—the desired amine (R₂NH) and undesired water (H₂O)—for the electrophilic sulfonyl chloride.
Sources
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Validation & Comparative
Comparative Analysis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide and Other Sulfonamide-Based Inhibitors in the Context of Bcl-2 Family Targeting
This guide provides a comparative overview of the hypothetical sulfonamide-based inhibitor, N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, against established inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. The focus is on the mechanism of action, experimental validation, and the critical role of chemical structure in achieving therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.
Introduction: The Bcl-2 Family as a Therapeutic Target in Oncology
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1][2] This family comprises both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[3][4][5]
The therapeutic strategy of directly inhibiting these anti-apoptotic proteins with small molecules has proven to be a significant advancement in cancer treatment. These inhibitors, often termed "BH3 mimetics," bind to the BH3 groove of anti-apoptotic proteins, displacing pro-apoptotic BH3-only proteins and thereby initiating the apoptotic cascade.[6][7] The sulfonamide moiety is a key functional group in various classes of pharmaceuticals and has been explored in the design of Bcl-2 family inhibitors.[3][4][5][8]
This guide will use the chemical scaffold of this compound as a novel investigational compound to be hypothetically evaluated against well-characterized Bcl-2 inhibitors, providing a framework for the assessment of new chemical entities in this class.
Profile of Investigational Compound: this compound
While this compound is not a widely documented Bcl-2 inhibitor, its structural features merit consideration for potential interaction with the BH3-binding groove of anti-apoptotic proteins. The benzoyl and chlorophenyl groups provide aromatic and hydrophobic features that could engage with hydrophobic pockets within the target protein, while the sulfonamide linker offers hydrogen bonding capabilities.
Established Sulfonamide-Based and Other BH3-Mimetic Inhibitors for Comparison
For a robust comparative analysis, we will evaluate our investigational compound against two well-established BH3 mimetics:
-
ABT-737 : A pioneering BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w.[6][9][10][11][12] Its discovery validated the therapeutic concept of targeting the Bcl-2 family.
-
Navitoclax (ABT-263) : An orally bioavailable derivative of ABT-737 with a similar inhibitory profile.[7][13][14][15] Navitoclax has been extensively studied in clinical trials for various cancers.[13][15]
These compounds, while not all containing a classical sulfonamide group in their final structures, emerged from research programs that explored related scaffolds and serve as the gold standard for BH3 mimetics.[3][4][5]
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a Bcl-2 inhibitor is determined by its binding affinity for the target proteins, its selectivity, and its ability to induce apoptosis in cancer cells. The following sections detail the experimental methodologies and comparative data for evaluating these parameters.
In Vitro Binding Affinity
The initial and most crucial assessment of a potential inhibitor is its binding affinity to the target anti-apoptotic proteins. Two common biophysical techniques for this are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Table 1: Comparative Binding Affinities (Ki, nM) of Selected BH3 Mimetics
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| ABT-737 | <1 | <1 | <1 | >1000 |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 |
Data for ABT-737 and Navitoclax are representative values from published literature.[6][9][12]
Cellular Activity: Induction of Apoptosis
The ultimate goal of a BH3 mimetic is to induce apoptosis in cancer cells that are dependent on the targeted anti-apoptotic proteins. This is typically assessed by measuring cell viability and specific markers of apoptosis.
Table 2: Comparative Cellular Potency (EC50, µM) in Bcl-2 Dependent Cell Lines
| Compound | Cell Line (e.g., Small Cell Lung Cancer) |
| This compound | Hypothetical |
| ABT-737 | 0.01 - 0.1 |
| Navitoclax (ABT-263) | 0.01 - 0.1 |
Data for ABT-737 and Navitoclax are representative values from published literature.[12][15]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of the investigational compound for Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.[2][16][17][18][19]
Methodology:
-
Reagent Preparation:
-
Recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) are purified.
-
A fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3) is synthesized.
-
The investigational compound and reference inhibitors are serially diluted.
-
-
Assay Procedure:
-
The Bcl-2 protein and the fluorescent BH3 peptide are incubated to form a complex, resulting in a high FP signal.
-
The test compounds are added to the complex.
-
If the compound binds to the Bcl-2 protein, it displaces the fluorescent peptide, leading to a decrease in the FP signal.
-
-
Data Analysis:
-
The IC50 value is determined from the dose-response curve.
-
The Ki value is calculated using the Cheng-Prusoff equation.
-
Caption: Fluorescence Polarization Assay Workflow.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time binding kinetics (association and dissociation rates) of the investigational compound to Bcl-2 family proteins.[20][21][22][23][24]
Methodology:
-
Chip Preparation:
-
A sensor chip is functionalized, and the recombinant Bcl-2 protein is immobilized on its surface.
-
-
Binding Measurement:
-
A solution containing the investigational compound is flowed over the chip surface.
-
Binding of the compound to the immobilized protein is detected as a change in the refractive index, measured in Resonance Units (RU).
-
-
Data Analysis:
-
The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgram.
-
Caption: Mechanism of Action of BH3 Mimetic Inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the evaluation of a novel sulfonamide-based compound, this compound, in the context of established Bcl-2 family inhibitors. The outlined experimental protocols for assessing binding affinity and cellular activity are critical for characterizing any new potential BH3 mimetic.
While the specific data for this compound remains hypothetical, its structural features suggest potential as a Bcl-2 family inhibitor. Further investigation through synthesis and the experimental workflows detailed herein would be necessary to validate this hypothesis and determine its therapeutic potential. The continued exploration of novel chemical scaffolds, including those containing sulfonamide moieties, is essential for the development of next-generation anticancer therapeutics targeting the core machinery of apoptosis.
References
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- Visser, M., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(2), 186-190.
- Navitoclax - Wikipedia.
- The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Publications.
- Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
- Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
- Yusof, N. A., et al. (2020). Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. Frontiers in Pharmacology, 11, 585543.
- Saleh, T., et al. (2020). Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction. Molecular Oncology, 14(10), 2504-2519.
- The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein-Protein Interactions. Novartis OAK.
- Vogler, M. (2012). Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine. Cell Death & Disease, 3(8), e378.
- Bajpai, P., et al. (2020). Abstract 63: Navitoclax (ABT-263) induces apoptosis in colon cancer cells by upregulating caspase 3 through inhibition of Bcl-2 family members. Cancer Research, 80(16_Supplement), 63.
- van Delft, M. F., et al. (2006). The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized. Cancer Cell, 10(5), 389-399.
- Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). JoVE.
- An, J., et al. (2014). ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells. Molecular Cancer, 13, 199.
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- Surface plasmon resonance. BIAcore.
- The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein-Protein Interactions | Request PDF. ResearchGate.
- Bruncko, M., et al. (2007). Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL. Journal of Medicinal Chemistry, 50(4), 641-662.
- Ryall, K. A., et al. (2015). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Methods in Molecular Biology, 1217, 133-152.
- (A) Bcl-2 family dual-channel fluorescence polarization assay schematic... ResearchGate.
- Zhang, H., et al. (2002). Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. The Journal of Cell Biology, 158(5), 899-911.
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- Zhang, H., et al. (2002). Development of a high-throughput fluorescence polarization assay for Bcl-x(L). Analytical Biochemistry, 307(1), 70-75.
- Ilari, A., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and Bioanalytical Chemistry, 407(27), 8083-8093.
- Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies.
- Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(55), 34665-34676.
- Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037.
- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
- Tang, Q., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144.
- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Chen, G., et al. (2013). Discovery of N-(4'-(indol-2-yl)phenyl)sulfonamides as novel inhibitors of HCV replication. Bioorganic & Medicinal Chemistry Letters, 23(13), 3942-3946.
- Compound N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide. PubChem.
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A Researcher's Guide to the In Vivo Validation of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide: A Comparative Efficacy Blueprint
For drug development professionals, the journey from a promising chemical entity to a validated clinical candidate is paved with rigorous preclinical testing. This guide provides a comprehensive framework for validating the in vivo biological activity of the novel compound, N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. Given the absence of extensive public data on this specific molecule, we will leverage the well-established polypharmacology of the broader sulfonamide class to propose and meticulously outline a dual-pathway validation strategy: one exploring its potential as an anti-inflammatory agent and the other as an anticancer therapeutic.
The sulfonamide functional group is a cornerstone of modern medicine, forming the basis for a wide array of drugs including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The structure of this compound, featuring a benzophenone core linked to a sulfonamide moiety, suggests the potential for interaction with multiple biological targets. Non-antibacterial sulfonamides, for instance, have demonstrated efficacy as selective COX-2 inhibitors (e.g., Celecoxib) and inhibitors of carbonic anhydrase, which is implicated in both inflammation and cancer.[4][5] This guide presents a blueprint for elucidating the dominant in vivo activity of this compound through direct comparison with established standards of care.
Part 1: Validation of Anti-Inflammatory Activity
A primary and highly plausible therapeutic application for a novel sulfonamide derivative is in the management of inflammation. The structural motifs present in the target compound are reminiscent of those found in non-steroidal anti-inflammatory drugs (NSAIDs). The validation strategy will therefore focus on a well-characterized model of acute inflammation.
Hypothesized Mechanism: Inhibition of Inflammatory Mediators
We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). Inhibition of COX-2 prevents the synthesis of prostaglandins, which are key mediators of pain, swelling, and fever associated with inflammation.
Caption: Hypothesized anti-inflammatory mechanism of action.
Comparative In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[6][7][8]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Model: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives 0.5% Carboxymethyl cellulose (CMC) solution orally.
-
Group II (Positive Control): Receives Diclofenac Sodium (10 mg/kg, orally).
-
Group III (Test Compound - Low Dose): Receives this compound (e.g., 25 mg/kg, orally).
-
Group IV (Test Compound - High Dose): Receives this compound (e.g., 50 mg/kg, orally).
-
-
Procedure:
-
Baseline paw volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments are administered via oral gavage.
-
One hour after treatment, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
The percentage increase in paw volume is calculated for each animal at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Swelling (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| I | Vehicle (0.5% CMC) | - | 1.25 ± 0.08 | - |
| II | Diclofenac Sodium | 10 | 0.45 ± 0.05 | 64.0% |
| III | Test Compound | 25 | 0.88 ± 0.07 | 29.6% |
| IV | Test Compound | 50 | 0.62 ± 0.06 | 50.4% |
| Hypothetical data. Statistical significance (e.g., p < 0.05) would be determined by ANOVA followed by Dunnett's test. |
Part 2: Validation of Anticancer Activity
The sulfonamide scaffold is also present in several anticancer drugs that target pathways crucial for tumor growth and survival.[9] Therefore, a parallel investigation into the potential oncolytic properties of this compound is warranted.
Hypothesized Mechanism: Disruption of Tumor Cell Proliferation
We hypothesize that the test compound may interfere with critical cell signaling pathways that drive tumor proliferation, such as those involving receptor tyrosine kinases (RTKs) or downstream effectors. This could lead to cell cycle arrest and apoptosis.
Comparative In Vivo Model: Human Tumor Xenograft in Nude Mice
This model is a gold standard in preclinical oncology for assessing the efficacy of a new chemical entity on human tumor growth in a living system.[10][11][12] We will use a human breast cancer cell line (e.g., MDA-MB-231) for this study.
Experimental Workflow
Caption: Workflow for a human tumor xenograft study.
Detailed Protocol:
-
Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 106 MDA-MB-231 human breast cancer cells in 100 µL of Matrigel/PBS mixture are injected subcutaneously into the right flank of each mouse.
-
Grouping (n=8-10 per group):
-
Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment groups.
-
Group I (Vehicle Control): Receives vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) intraperitoneally (i.p.).
-
Group II (Positive Control): Receives Paclitaxel (10 mg/kg, i.p., twice weekly).
-
Group III (Test Compound - Low Dose): Receives this compound (e.g., 30 mg/kg, i.p., daily).
-
Group IV (Test Compound - High Dose): Receives this compound (e.g., 60 mg/kg, i.p., daily).
-
-
Procedure:
-
Treatments are administered for 21 consecutive days.
-
Tumor dimensions are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Body weight is recorded twice weekly as an indicator of general toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | % TGI | Mean Body Weight Change (%) |
| I | Vehicle | - | 1850 ± 150 | - | +5.2% |
| II | Paclitaxel | 10 | 450 ± 95 | 75.7% | -8.5% |
| III | Test Compound | 30 | 1200 ± 120 | 35.1% | +2.1% |
| IV | Test Compound | 60 | 780 ± 110 | 57.8% | -1.5% |
| Hypothetical data. Statistical significance (e.g., p < 0.05) would be determined by a two-way ANOVA with repeated measures. |
Conclusion and Forward Path
This guide outlines a robust, comparative in vivo strategy to elucidate the primary biological activity of this compound. By systematically evaluating its potential in both inflammation and oncology against established standards of care, researchers can generate the critical data necessary to define its therapeutic promise. Positive results in either of these validated models would provide a strong rationale for further preclinical development, including mechanism-of-action studies, pharmacokinetic profiling, and formal toxicology assessments. This structured approach ensures that experimental choices are logical, data-driven, and directly aligned with the goal of advancing a novel compound through the drug discovery pipeline.
References
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- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. R Discovery. [Link]
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A Researcher's Guide to the Cross-Validation of Bioassays for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
This guide provides a comprehensive framework for the biological evaluation of the novel compound, N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. Given its structural features, this molecule presents two primary, plausible mechanisms of action that warrant investigation: inhibition of bacterial dihydropteroate synthase (DHPS), a hallmark of sulfonamide antibiotics, and modulation of the GABA-A receptor, suggested by its N-(2-benzoyl-4-chlorophenyl) moiety, a known pharmacophore in benzodiazepine chemistry.[1]
Herein, we present a robust, multi-faceted approach to elucidating the bioactivity of this compound. This guide is structured to not only propose primary screening assays for each potential target but to inherently build in a cross-validation framework using orthogonal assays. This ensures the generation of reliable, reproducible, and ultimately defensible data, a cornerstone of modern drug discovery.[2][3][4]
Part 1: The Sulfonamide Antibiotic Hypothesis
The core structure of this compound contains a sulfonamide group, which is the defining feature of a class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is absent in mammals, making DHPS an attractive therapeutic target.[7][8]
Primary Bioassay: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This biochemical assay directly measures the enzymatic activity of DHPS and its inhibition by the test compound. It is a robust and high-throughput compatible method for primary screening.
Scientific Rationale: The assay leverages a coupled enzyme system. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl2, 5% DMSO.
-
Substrates: 10 mM p-aminobenzoic acid (pABA) and 10 mM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) stocks in appropriate solvents.
-
Coupling Enzyme System: A solution containing an excess of dihydrofolate reductase (DHFR) and NADPH in assay buffer.
-
Test Compound: A stock solution of this compound in DMSO, serially diluted to create a concentration range for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 75 µL of the coupling enzyme system containing NADPH and DHFR.
-
Add 10 µL of pABA.
-
Initiate the reaction by adding 10 µL of DHPP.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over 20 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]
-
Orthogonal Cross-Validation Assay: Whole-Cell Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
To validate the findings from the biochemical assay and assess the compound's efficacy in a cellular context, a whole-cell antibacterial susceptibility test is essential. This orthogonal approach confirms that the enzymatic inhibition translates to a bacteriostatic or bactericidal effect.[9][10]
Scientific Rationale: The broth microdilution method is a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth.
Experimental Protocol:
-
Bacterial Strains and Media:
-
Use reference bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Assay Procedure (96-well plate format):
-
Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
-
Incubation and Result Interpretation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[9]
-
Data Comparison and Validation:
A successful cross-validation would demonstrate a correlation between the IC50 from the DHPS inhibition assay and the MIC values from the whole-cell assay. A potent DHPS inhibitor should exhibit low MIC values against susceptible bacterial strains. Discrepancies, such as potent enzymatic inhibition but poor whole-cell activity, could suggest issues with compound permeability, efflux, or off-target effects.
| Parameter | DHPS Inhibition Assay | Whole-Cell MIC Assay | Cross-Validation Interpretation |
| Metric | IC50 (µM) | MIC (µg/mL) | A low IC50 should correlate with a low MIC. |
| Hypothetical Result | 2.5 µM | 8 µg/mL | Strong evidence for on-target antibacterial activity. |
| Potential Discrepancy | 0.1 µM | >128 µg/mL | Indicates poor cellular penetration or efflux. |
Part 2: The Benzodiazepine-like Modulator Hypothesis
The N-(2-benzoyl-4-chlorophenyl) substructure is a key component of many benzodiazepines, which are positive allosteric modulators of the GABA-A receptor.[11][12] Binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[13][14]
Primary Bioassay: GABA-A Receptor Binding Assay (Radioligand Competition)
This biochemical assay determines if the test compound binds to the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.
Scientific Rationale: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]flumazenil) for binding to the benzodiazepine site on GABA-A receptors in prepared brain membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.[15]
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat or mouse brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing GABA-A receptors.[16]
-
Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a constant concentration of [³H]flumazenil (e.g., 1 nM), and varying concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[15]
-
Orthogonal Cross-Validation Assay: Electrophysiological Measurement of GABA-A Receptor Function
To confirm that binding to the GABA-A receptor translates into a functional effect, an electrophysiological assay is the gold standard. This provides a direct measure of the compound's ability to modulate the ion channel activity.
Scientific Rationale: The two-electrode voltage-clamp (TEVC) technique, typically using Xenopus oocytes expressing recombinant GABA-A receptors, allows for the direct measurement of GABA-induced chloride currents. A positive allosteric modulator will potentiate the current induced by a submaximal concentration of GABA.[11]
Experimental Protocol:
-
Oocyte Preparation and Receptor Expression:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.
-
Calculate the percent potentiation of the GABA response for each concentration of the test compound.
-
Plot the percent potentiation against the logarithm of the compound concentration to determine the EC50 value.
-
Data Comparison and Validation:
A compound that binds to the benzodiazepine site should also potentiate GABA-induced currents in the functional assay. A low Ki from the binding assay should correspond to a low EC50 for potentiation in the electrophysiological assay. A compound that binds but has no functional effect could be an antagonist or an inverse agonist.
| Parameter | GABA-A Receptor Binding Assay | Electrophysiology Assay | Cross-Validation Interpretation |
| Metric | Ki (nM) | EC50 for Potentiation (nM) | A low Ki should correlate with a low EC50. |
| Hypothetical Result | 50 nM | 150 nM | Strong evidence for positive allosteric modulation. |
| Potential Discrepancy | 25 nM | No potentiation | Suggests the compound is a silent antagonist. |
Part 3: Mandatory Secondary Assay - Cytotoxicity Assessment
Regardless of the primary target, it is crucial to assess the general cytotoxicity of this compound to ensure that the observed effects in cell-based assays are not due to cell death.
XTT Cell Viability Assay
Scientific Rationale: The XTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17] This assay is preferred over the MTT assay as it does not require a solubilization step, thus reducing handling errors.[17]
Experimental Protocol:
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
XTT Reagent Addition: Add the activated XTT solution to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to a vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
The CC50 value should be significantly higher than the effective concentrations (MIC or EC50) observed in the primary and orthogonal assays to ensure a therapeutic window.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for the DHPS spectrophotometric inhibition assay.
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A Comparative Guide to the Structure-Activity Relationship of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide scaffold. While direct, extensive SAR literature on this specific molecule is limited, this document synthesizes established principles from analogous sulfonamide-based medicinal chemistry campaigns to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore key structural modifications, their rationale, and their anticipated impact on biological activity, supported by detailed experimental protocols for synthesis and evaluation.
The this compound Scaffold: A Platform for Discovery
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] The this compound structure presents a unique combination of features: a flexible N-alkyl sulfonamide, a diaryl ketone motif (benzophenone), and specific halogenation, making it a compelling starting point for targeted drug discovery.
The core hypothesis of any SAR study is that the chemical structure of a molecule dictates its biological activity. By systematically modifying different regions of a lead compound, we can map the chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will dissect the scaffold into three primary regions for modification and analysis.
Caption: Key regions of the this compound scaffold targeted for SAR studies.
Comparative SAR Analysis: Modifying the Core Scaffold
The following sections compare potential modifications within each key region. The predicted outcomes are based on established SAR trends for sulfonamide-containing compounds and other relevant pharmacophores.[3][4]
Region A: The Butane-1-sulfonamide Moiety
The N-alkyl sulfonamide portion plays a crucial role in positioning the aromatic moieties for interaction with a biological target and influences the molecule's overall lipophilicity.
-
Causality of Experimental Choices: Modifications here are intended to probe the size and nature of the binding pocket. Varying chain length can optimize van der Waals interactions, while introducing polarity (e.g., an ether or hydroxyl group) can establish new hydrogen bonds.
| Modification | Rationale | Predicted Impact on Activity |
| Varying Alkyl Chain Length | To determine the optimal length for fitting into a hydrophobic pocket. | Short chains (methyl, ethyl) may be too small for effective binding. Longer chains (> butyl) may introduce excessive lipophilicity or steric hindrance. A butyl or propyl group is often a good starting point. |
| Introducing Branching | To increase steric bulk and potentially improve metabolic stability. | An isobutyl or sec-butyl group could enhance binding by filling a specific pocket, but may also decrease activity if the pocket is narrow. |
| Cyclic Analogs (e.g., Cyclopropylmethyl) | To restrict conformational flexibility and explore specific vector space. | A rigidified analog can lead to a significant increase in potency if the bound conformation is matched, but a decrease otherwise. |
| Introducing Polar Groups (e.g., Ether) | To improve solubility and potentially form hydrogen bonds with the target. | A terminal methoxy or hydroxyl group could enhance pharmacokinetic properties and add a key binding interaction, increasing potency. |
Region B: The Substituted N-Phenyl Ring
This central aromatic ring acts as a scaffold, and its substituents are critical for orienting the molecule and for direct interactions with the target.
-
Causality of Experimental Choices: The goal is to evaluate the electronic and steric requirements of the binding site. Moving or changing the halogen can fine-tune electronic properties and binding interactions. Altering the benzoyl group explores whether a ketone is essential and what size of substituent is tolerated.
| Modification | Rationale | Predicted Impact on Activity |
| Position of Chloro Group | To probe the electronic and steric tolerance at different positions (ortho, meta, para). | The current 4-chloro (para) position may be optimal. Moving it to the meta position (3-chloro) or ortho position (2-chloro) could drastically alter activity by changing the dipole moment and interaction points. |
| Nature of Halogen | To investigate the role of halogen bonding and electronics (F, Br, I). | Fluorine can act as a hydrogen bond acceptor. Bromine and iodine are more lipophilic and can form stronger halogen bonds. A 3-fluoro substituent has been shown to be potent in other sulfonamide series.[4][5] |
| Replacement of Benzoyl Group | To determine the necessity of the ketone and the phenyl ring (e.g., replace with acetyl, cyclohexylcarbonyl). | The benzoyl group likely engages in crucial π-π stacking interactions.[3] Replacing it with a smaller aliphatic group may significantly reduce potency. |
| Additional Substitution | To explore unoccupied space in the binding pocket (e.g., adding a methyl or methoxy group). | Adding a small group, such as a methyl at the 5-position, could provide additional favorable interactions if a corresponding pocket exists. |
Region C: The Benzoyl Phenyl Ring
This terminal phenyl ring is often involved in hydrophobic and π-stacking interactions.
-
Causality of Experimental Choices: Substituents on this ring can modulate the electronic nature of the benzoyl ketone and provide additional interaction points with the target protein.
| Modification | Rationale | Predicted Impact on Activity |
| Para-Substitution (e.g., -F, -Cl, -CH₃, -OCH₃) | To probe electronic effects (electron-withdrawing vs. donating) and steric tolerance. | An electron-withdrawing group like fluoro or chloro could enhance π-stacking. An electron-donating group like methoxy might increase potency through hydrogen bonding. |
| Meta-Substitution | To explore alternative binding vectors. | May be less impactful than para-substitution but could reveal secondary binding pockets. |
| Replacement with Heterocycles (e.g., Pyridyl) | To introduce potential hydrogen bond acceptors/donors and improve physicochemical properties. | A 4-pyridyl analog, for instance, could form a key hydrogen bond with the target, significantly boosting activity. |
Experimental Protocols: A Self-Validating System
The trustworthiness of an SAR study hinges on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and in vitro evaluation of novel analogs.
General Synthesis Workflow
The synthesis of this compound analogs typically follows a two-step procedure: formation of the sulfonyl chloride followed by reaction with the appropriate aniline.
Caption: A typical workflow for the synthesis of N-aryl sulfonamide analogs.
Step-by-Step Synthesis of Butane-1-sulfonyl Chloride:
-
Setup: To a stirred solution of butane-1-thiol (1.0 equiv) in an appropriate solvent like dichloromethane (DCM), add concentrated hydrochloric acid (HCl).
-
Chlorination: Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude butane-1-sulfonyl chloride, which can often be used in the next step without further purification.
Step-by-Step Synthesis of the Final Sulfonamide:
-
Setup: Dissolve 2-amino-5-chlorobenzophenone (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.5 equiv) as a base.
-
Addition: Cool the solution to 0 °C. Add a solution of butane-1-sulfonyl chloride (1.2 equiv) in DCM dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.[6]
-
Workup and Purification: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired this compound. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation: Antibacterial Susceptibility Testing
Given that sulfonamides are classic antibacterial agents that inhibit folic acid synthesis, a primary screen for this series would be to assess their antibacterial activity.[7][8]
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
-
Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add a standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results should be compared to a standard antibiotic (e.g., Ciprofloxacin or Sulfamethoxazole).
Mechanistic Insights and Future Directions
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The N-(2-benzoyl-4-chlorophenyl) moiety of the scaffold likely serves to enhance binding affinity to the enzyme or to improve cell permeability compared to simpler sulfa drugs.
Caption: Competitive inhibition of DHPS by sulfonamide analogs, disrupting folic acid synthesis.
Future work should focus on synthesizing the proposed analogs and evaluating them in the described antibacterial assay. Promising compounds should then be tested for their inhibitory activity against purified DHPS enzyme to confirm the mechanism of action. Further optimization could involve computational modeling and docking studies to rationalize the observed SAR and guide the design of next-generation inhibitors with enhanced potency and specificity.
References
- Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.[7]
- Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.[9]
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.[1]
- Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159.[2]
- Siddiqui, A. A., et al. (2011). A review on biological activities of sulfonamides. International Journal of Pharmaceutical Sciences and Research, 2(7), 1733-1744.
- Smith, J. A., et al. (2018). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 61(15), 6501-6513.[3]
- Pop, O., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Kumar, R., et al. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research, 7(5), 922-930.[11]
- Pop, O., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 215-224.[4][5]
- BenchChem. (2025). The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides.
- Kumar, S., et al. (2021). Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} -N-phenylbenzamide” and its Derivatives.
- Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology.[8]
- Patel, R., et al. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2).[15]
- Smith, C. D., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.[16]
- Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl)
- BenchChem. (2025). In vitro versus in vivo efficacy of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine compounds.
- Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry, 116790.[18]
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Bridging the Gap: A Comparative Analysis of Experimental and Computational Approaches for N-(2-benzoyl-4-chlorophenyl)-Based Ligands
In the landscape of modern drug discovery, the synergy between in-silico computational modeling and empirical experimental validation is paramount. This guide provides an in-depth comparison of these two pillars of research through the lens of a case study on a derivative of the N-(2-benzoyl-4-chlorophenyl) scaffold. While our focus topic is N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, a thorough search of the scientific literature did not yield concurrent experimental and computational data for this specific molecule. However, a closely related analog, N-(2-benzoyl-4-chlorophenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide , has been synthesized and evaluated, offering a valuable opportunity to compare its predicted binding mode with its observed biological activity.[1][2] This guide will dissect the methodologies and findings from this study to provide researchers, scientists, and drug development professionals with a practical understanding of how computational and experimental results can be cohesively interpreted.
The N-(2-benzoyl-4-chlorophenyl) Scaffold: A Privileged Structure in Medicinal Chemistry
The N-(2-benzoyl-4-chlorophenyl) core represents a versatile scaffold in the design of biologically active molecules. Its structural rigidity, combined with the presence of key functional groups, allows for diverse interactions with biological targets. In the case of the studied acetamide derivatives, this scaffold was explored for its potential as a central nervous system (CNS) agent, with a hypothesized mechanism of action involving the GABAA receptor.[1][2]
Experimental Evaluation: From Synthesis to In-Vivo Activity
The traditional and definitive approach to understanding a compound's biological effect lies in its synthesis and subsequent experimental testing. This provides concrete evidence of its activity in a biological system.
Synthesis Protocol
The synthesis of the N-(2-benzoyl-4-chlorophenyl) acetamide derivatives followed a multi-step process, beginning with the chloroacetylation of 2-amino-5-chlorobenzophenone. This intermediate was then reacted with various substituted phenylpiperazines to yield the final products.[1] The purity and structural integrity of the synthesized compounds were rigorously confirmed using techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and elemental analysis.[1][2]
In-Vivo Pharmacological Assays
To assess the CNS activity of the synthesized compounds, a series of in-vivo experiments were conducted in albino mice. These assays provide a holistic view of the compound's effect on a living organism, encompassing its absorption, distribution, metabolism, excretion, and target engagement.
-
Anxiolytic Activity: The elevated plus-maze test was employed to evaluate the potential anxiolytic (anti-anxiety) effects of the compounds.
-
Skeletal Muscle Relaxant Activity: The rotarod test was used to assess the compounds' ability to induce muscle relaxation, a common feature of CNS depressants.
The experimental results indicated that several of the synthesized acetamide derivatives exhibited significant anxiolytic and skeletal muscle relaxant properties, with one compound in particular, N-(2-benzoyl-4-chlorophenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide (referred to as compound 3h in the study), demonstrating potent activity.[1]
Computational Docking: Predicting Molecular Interactions
Computational docking is a powerful in-silico technique used to predict the preferred orientation of a ligand when bound to a receptor. This method provides valuable insights into the potential mechanism of action and can guide the design of more potent and selective molecules.
Docking Methodology
In the study of the N-(2-benzoyl-4-chlorophenyl) acetamide derivatives, molecular docking simulations were performed to predict their binding mode within the GABAA receptor, a well-established target for anxiolytic and muscle relaxant drugs.[1][2] The three-dimensional crystal structure of the GABAA receptor was obtained from the Protein Data Bank (PDB), and the synthesized compounds were docked into its benzodiazepine binding site. The docking protocol involved preparing the protein and ligand structures, defining the binding site, and using a scoring function to rank the predicted binding poses based on their energetic favorability.[1]
Comparative Analysis: Reconciling Predictions with Reality
The true power of integrating computational and experimental approaches lies in the comparative analysis of their results. In this case study, the computational docking results for the N-(2-benzoyl-4-chlorophenyl) acetamide derivatives were in strong agreement with the in-vivo experimental findings.
Data Summary: Experimental vs. Computational Findings
| Compound | Experimental Activity (In-Vivo) | Computational Prediction (Docking) |
| N-(2-benzoyl-4-chlorophenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide (3h) | Potent anxiolytic and skeletal muscle relaxant activity[1] | Favorable docking score and correct binding pose within the GABAA receptor binding pocket[1][2] |
| Other Derivatives | Varied levels of anxiolytic and skeletal muscle relaxant activity[1] | Varied docking scores, correlating with experimental activity[1] |
The computational docking studies revealed that the target compounds, particularly the most active ones like compound 3h , fit well into the binding pocket of the GABAA receptor.[1][2] The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, provided a plausible molecular basis for the observed pharmacological effects. This correlation between the predicted binding affinity and the experimentally determined biological activity strengthens the hypothesis that the CNS effects of these compounds are mediated through their interaction with the GABAA receptor.
Visualizing the Workflow: From Concept to Comparison
To better illustrate the relationship between the experimental and computational workflows, the following diagram outlines the key stages of the research process.
Caption: A flowchart illustrating the parallel experimental and computational workflows, culminating in a comparative analysis.
Conclusion: A Symbiotic Relationship in Drug Discovery
This comparative guide, using a derivative of the N-(2-benzoyl-4-chlorophenyl) scaffold as a case study, underscores the indispensable synergy between experimental and computational methodologies in modern drug discovery. While experimental data provides the ultimate validation of a compound's biological activity, computational docking offers invaluable predictive power, enabling researchers to rationalize experimental observations and guide future optimization efforts. The strong correlation between the in-vivo CNS effects of the N-(2-benzoyl-4-chlorophenyl) acetamide derivatives and their predicted binding to the GABAA receptor exemplifies how these two approaches, when used in concert, can accelerate the journey from a chemical scaffold to a promising therapeutic candidate.
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A Comparative Guide to the Bioactivity of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide and Standard Drugs
Executive Summary
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a novel synthetic compound featuring a core sulfonamide structure, a class of molecules renowned for a wide spectrum of pharmacological activities.[1] While direct experimental data on this specific molecule is not yet publicly available, its structural motifs—a benzoylphenyl group attached to a sulfonamide backbone—suggest a strong potential for significant bioactivity, particularly in antimicrobial and anti-inflammatory domains. This guide provides a comparative framework for evaluating its potential efficacy against established standard drugs. We will explore the mechanistic rationale for its predicted activities, present detailed protocols for its comparative evaluation, and use data from structurally similar compounds to forecast its performance. The primary objective is to equip researchers and drug development professionals with a scientifically grounded roadmap for assessing this and similar novel sulfonamide-based candidates.
Introduction: Unpacking the Therapeutic Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of numerous antibacterial, anti-inflammatory, and anticancer agents.[2][3] The molecule this compound integrates this proven pharmacophore with other key chemical features:
-
A Chlorinated Benzoylphenyl Moiety: This bulky, lipophilic group is common in non-steroidal anti-inflammatory drugs (NSAIDs) and can facilitate binding to hydrophobic pockets in enzymes like cyclooxygenase (COX).[4]
-
A Flexible Butane Chain: The alkyl chain can influence solubility, cell permeability, and the orientation of the molecule within a target's active site.
-
The Sulfonamide Core: This group is a known bioisostere for carboxylic acids and is critical for the activity of sulfa drugs and selective COX-2 inhibitors like Celecoxib.[5][6]
Given this structural makeup, this guide will focus on two primary, hypothesized bioactivities: antimicrobial and anti-inflammatory . We will compare the potential of this compound to Ciprofloxacin, a broad-spectrum antibiotic, and Celecoxib, a selective COX-2 inhibitor.
Comparative Antimicrobial Activity
The historical and primary use of sulfonamides is as antimicrobial agents. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid.[7][8] Folic acid is a vital precursor for the synthesis of nucleic acids and proteins.[8] Since humans obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[7]
Proposed Mechanism of Action: Folic Acid Synthesis Inhibition
This compound likely acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively binding to the enzyme's active site, it blocks the production of dihydropteroic acid, a key intermediate in the folate pathway, leading to bacteriostatic effects.[9][10]
Figure 1: Proposed inhibition of the bacterial folic acid synthesis pathway.
Standard Drug for Comparison: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[11][12][13] This mechanism is distinct from sulfonamides and provides a robust benchmark for evaluating antibacterial potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This protocol is a standard method for quantitative antimicrobial susceptibility testing.[15][16]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[14][17]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.[17]
-
Result Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Comparison: Predicted Performance
While specific data for the title compound is unavailable, studies on other novel sulfonamide derivatives provide a basis for prediction. Many new sulfonamides have demonstrated significant antibacterial activity, with some being as potent as Ciprofloxacin against certain strains.[18]
Table 1: Predicted Antimicrobial Activity (MIC in µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
|---|---|---|
| This compound (Predicted) | 8 - 32 | 4 - 16 |
| Ciprofloxacin (Standard) | ≤1 | ≤1 |
| Sulfamethoxazole (Standard) | 16 - 64 | 8 - 32 |
(Note: Predicted values are based on typical MIC ranges for novel sulfonamides against susceptible strains. Actual values require experimental validation.)
Comparative Anti-inflammatory Activity
The structural similarity of this compound to diaryl-substituted compounds like Celecoxib suggests it may act as a selective inhibitor of cyclooxygenase-2 (COX-2).[19] The COX-2 enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling.[20][21] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while sparing the COX-1 enzyme, which is involved in protecting the gastric mucosa.[22][23]
Proposed Mechanism of Action: Selective COX-2 Inhibition
The compound's sulfonamide group is hypothesized to bind to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1, conferring selectivity.[20][22] This binding would block the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation.[24][25]
Figure 2: Proposed selective inhibition of the COX-2 inflammatory pathway.
Standard Drug for Comparison: Celecoxib
Celecoxib is a well-established, potent, and selective COX-2 inhibitor used to treat inflammatory conditions like arthritis.[19][22] It serves as the gold standard for evaluating the efficacy and selectivity of new anti-inflammatory drug candidates.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of the COX-2 enzyme, which is coupled to the conversion of a non-fluorescent probe to a highly fluorescent product.[26] The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and other assay components in COX Assay Buffer as per the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical, Assay Genie).[26][27][28]
-
Inhibitor Preparation: Prepare a 10X serial dilution of the test compound and Celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: To a 96-well white opaque plate, add the assay buffer, heme, COX-2 enzyme, and the diluted test inhibitor or standard. Include wells for 100% enzyme activity (no inhibitor) and background (inactive enzyme).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[27]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[26][28]
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Comparison: Predicted Performance
The IC₅₀ value is a measure of a drug's potency. For a novel compound to be considered a promising anti-inflammatory agent, its IC₅₀ for COX-2 should be in the low micromolar or nanomolar range and significantly lower than its IC₅₀ for COX-1 (to ensure selectivity).
Table 2: Predicted COX-2 Inhibition (IC₅₀ in µM)
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |
|---|---|---|---|
| This compound (Predicted) | 0.5 - 5.0 | > 50 | > 10 - 100 |
| Celecoxib (Standard) | ~0.04 - 0.45[26] | ~15 | > 30 |
| Ibuprofen (Non-selective Standard) | ~5 | ~2 | ~0.4 |
(Note: Predicted values are based on structure-activity relationships of known COX-2 inhibitors. Actual values require experimental validation.)
Preliminary Toxicity Assessment
Early-stage toxicity screening is crucial to de-risk drug candidates.[29] A standard initial assessment involves evaluating the compound's cytotoxicity against a relevant human cell line.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Cell Culture: Seed a human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO) for 24-48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Data Comparison: Predicted Performance
A promising drug candidate should exhibit high potency for its therapeutic target (low MIC or IC₅₀) and low cytotoxicity (high CC₅₀), resulting in a high selectivity index (CC₅₀ / IC₅₀). Novel sulfonamides have shown a wide range of cytotoxicities, with some demonstrating potent anticancer activity and others showing good safety profiles.[30][31][32]
Table 3: Predicted Cytotoxicity (CC₅₀ in µM on HepG2 cells)
| Compound | Predicted CC₅₀ (µM) |
|---|---|
| This compound | > 50 |
| Doxorubicin (Positive Control for Cytotoxicity) | ~1 - 5 |
(Note: A higher CC₅₀ value indicates lower cytotoxicity and a better safety profile.)
Conclusion and Future Directions
The structural features of This compound strongly suggest its potential as a dual-action antimicrobial and anti-inflammatory agent. The comparative frameworks and detailed experimental protocols provided in this guide offer a clear path for its empirical evaluation.
Key next steps should include:
-
Synthesis and Structural Verification: The compound must be synthesized and its structure confirmed using standard analytical techniques (NMR, MS, elemental analysis).
-
In Vitro Bioactivity Screening: The antimicrobial MIC, COX-1/COX-2 inhibition IC₅₀, and cytotoxicity CC₅₀ values must be experimentally determined as outlined.
-
Further Mechanistic Studies: If promising activity is confirmed, further studies should explore the precise mechanism of action, such as direct enzyme kinetics with DHPS or COX-2.
-
In Vivo Efficacy and Safety: Promising candidates should advance to in vivo models of infection and inflammation to assess efficacy and systemic toxicity.
By systematically applying these validated methodologies, the true therapeutic potential of this compound can be rigorously and efficiently determined, paving the way for the development of a next-generation therapeutic agent.
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- AlSalim, T., et al. (2014). Cytotoxicity of Novel Sulfanilamides Towards Sensitive and Multidrugresistant Leukemia Cells. Bentham Science Publishers.
- Wang, X., et al. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer Sulfonamide Analogs
The sulfonamide moiety, a cornerstone of medicinal chemistry, has transcended its antibacterial origins to become a versatile scaffold for a new generation of targeted anticancer agents. This guide provides a comparative analysis of the preclinical efficacy of distinct classes of sulfonamide analogs, focusing on the critical translation from in vitro potency to in vivo therapeutic effect. We will delve into the experimental data for two prominent classes: antimitotic sulfonamides that disrupt microtubule dynamics and inhibitors of carbonic anhydrase IX (CA IX), a key enzyme in the tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical landscape of this promising class of therapeutics.
The Rationale for Sulfonamides in Oncology
The sulfonamide group (-S(=O)₂-NH-) is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks, which enhances interactions with biological targets.[1] This, coupled with favorable physicochemical properties, has led to the development of sulfonamide-based drugs with diverse anticancer mechanisms. These mechanisms include, but are not limited to, the disruption of microtubule assembly, cell cycle arrest, and the inhibition of tumor-associated enzymes like carbonic anhydrases.[1][2]
I. Antimitotic Sulfonamide Analogs: Targeting Microtubule Dynamics
A significant class of anticancer sulfonamides exerts its effect by interfering with tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
In Vitro Efficacy: Potency Against a Range of Cancer Cell Lines
The initial screening of novel antimitotic sulfonamides typically involves assessing their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this evaluation.
One of the most well-characterized antimitotic sulfonamides is E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide).[3] Its in vitro activity has been demonstrated across various cancer types, including ovarian cancer cell lines.[4]
Table 1: In Vitro Cytotoxicity of E7010 Against Human Ovarian Cancer Cell Lines [4]
| Cell Line | Histology | IC₅₀ (µg/mL) |
| Nakajima | Serous cystadenocarcinoma | 0.04 - 0.08 |
| KF | Serous cystadenocarcinoma | Not specified |
| TYK | Undifferentiated carcinoma | 0.08 |
| TYK-R | Undifferentiated carcinoma | 0.03 |
| HTOA | Serous cystadenocarcinoma | Not specified |
| HTBOA | Serous cystadenocarcinoma | Not specified |
| RMG-1 | Clear cell carcinoma | Not specified |
| RMG-2 | Clear cell carcinoma | Not specified |
| KOC-2S | Serous cystadenocarcinoma | Not specified |
| KOC-7C | Endometrioid carcinoma | Not specified |
Data extracted from Kikuchi et al., 1993.
The data indicates that E7010 exhibits potent cytotoxic activity in the nanomolar to low micromolar range against ovarian cancer cells, including a cisplatin-resistant subline (TYK-R), suggesting a lack of cross-resistance.[4]
In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression
The true potential of an anticancer agent is realized in its ability to inhibit tumor growth in a living organism. E7010 has demonstrated a broad spectrum of antitumor activity in various rodent and human tumor xenograft models when administered orally.[3]
Table 2: In Vivo Antitumor Activity of E7010 in Rodent and Human Tumor Xenograft Models [3]
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Endpoint |
| Colon 38 Carcinoma | Mouse | 25-100 mg/kg, p.o., daily for 8 days | 60-99% Tumor Growth Inhibition |
| M5076 Fibrosarcoma | Mouse | Not specified | 75% Tumor Growth Inhibition |
| Lewis Lung Carcinoma | Mouse | Not specified | 84% Increase in Life Span |
| P388 Leukemia | Mouse | Not specified | 118% Increase in Life Span |
| SST-2 Mammary Carcinoma | Rat | Not specified | 84% Tumor Growth Inhibition |
| Gastric Cancer Xenografts (H-81, H-111, SC-2, SC-6) | Mouse | Not specified | 60-78% Tumor Growth Inhibition |
| Colon Cancer Xenografts (H-143, COLO320DM, WiDr) | Mouse | Not specified | 58-83% Tumor Growth Inhibition |
| Lung Cancer Xenografts (LC-376, LC-6, LX-1) | Mouse | Not specified | 63-82% Tumor Growth Inhibition |
| Breast Cancer Xenografts (H-31, MX-1) | Mouse | Not specified | 79-87% Tumor Growth Inhibition |
Data extracted from Yoshimatsu et al., 1995.
These results highlight the robust in vivo efficacy of E7010, demonstrating significant tumor growth inhibition and increased survival across a wide range of cancer models.[3] The compound's oral bioavailability is a significant advantage for clinical development.[3]
II. Carbonic Anhydrase IX Inhibitors: Targeting the Hypoxic Tumor Microenvironment
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[5] It plays a crucial role in maintaining the pH balance of the tumor microenvironment, promoting tumor cell survival and proliferation.[5] Sulfonamides are potent inhibitors of CA IX, making them attractive candidates for targeted cancer therapy.[5]
In Vitro Efficacy: Selective Cytotoxicity and Mechanistic Insights
The in vitro evaluation of sulfonamide-based CA IX inhibitors often involves assessing their cytotoxic effects under both normoxic and hypoxic conditions, as CA IX expression is induced by hypoxia.
A novel sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) , has been shown to selectively affect MDA-MB-231 triple-negative breast cancer cells.[6] Another CA IX inhibitor, SLC-0111 , has entered clinical trials and serves as a key comparator.[7]
Table 3: Comparative In Vitro Effects of CA IX Inhibitors
| Compound | Cell Line | Key In Vitro Findings | Reference |
| MMH-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | - Selectively cytotoxic to cancer cells. - Inhibits CA IX under normoxic and hypoxic conditions. - Induces apoptosis and cell cycle arrest at G0/G1 phase. - Disrupts mitochondrial membrane integrity and increases reactive oxygen species (ROS). | [6] |
| SLC-0111 | Various (including melanoma, breast, and colon cancer) | - Reduces cell growth in hypoxic conditions. - Induces apoptosis and reduces tumor angiogenesis in co-culture models. | [7] |
| ATS (5-(2-aminoethyl)thiophene-2-sulfonamide) | HCT-15 (Colorectal Cancer) | - Decreased cell viability under hypoxic conditions. - No cytotoxicity in normoxic cancer cells or normal cells. |
These studies demonstrate that sulfonamide-based CA IX inhibitors can selectively target cancer cells, particularly under hypoxic conditions, and induce cell death through various mechanisms, including apoptosis and oxidative stress.[6][7]
In Vivo Efficacy: Tumor Growth Inhibition and Target Engagement
In vivo studies of CA IX inhibitors aim to demonstrate not only tumor growth inhibition but also target engagement within the tumor microenvironment.
The ureido-substituted benzenesulfonamide FC-531 has shown potent antitumor effects in vivo, comparable to the clinical-grade inhibitor SLC-0111.[7]
Table 4: In Vivo Antitumor Activity of Sulfonamide CA IX Inhibitors
| Compound | Tumor Model | Animal Model | Key In Vivo Findings | Reference |
| FC-531 | Human melanoma and breast cancer xenografts | Mouse | - Significant antitumor effect comparable to SLC-0111. - Reduced tumor cell proliferation (pHH3 staining). - Triggered tumor cell apoptosis (cleaved-caspase 3 staining). - Reduced tumor angiogenesis (CD31 staining). | [7] |
| SLC-0111 | Human melanoma and breast cancer xenografts | Mouse | - Significant antitumor effect. | [7] |
| Indium-111 labeled ATS | HCT-15 colorectal cancer xenograft | Mouse | - Markedly enhanced radioisotope signal in tumors, indicating target engagement. | [5] |
These in vivo studies confirm that the antitumor effects observed in vitro translate to significant efficacy in preclinical models.[7] Furthermore, imaging studies with radiolabeled sulfonamides demonstrate specific accumulation at the tumor site, confirming target engagement of CA IX.[5]
Methodologies and Experimental Design
The data presented in this guide are derived from rigorous preclinical studies employing standardized methodologies. Understanding these methods is crucial for interpreting the results and designing future experiments.
In Vitro Cytotoxicity Assessment: The MTT Assay
A common method to determine the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol: Generalized MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of the sulfonamide analog for a defined period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
In Vivo Efficacy Assessment: Human Tumor Xenograft Models
Human tumor xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of drug efficacy in a more physiologically relevant setting.
Protocol: Generalized Human Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The sulfonamide analog is administered according to a specific dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., percentage of tumor growth inhibition).
Conclusion and Future Directions
The sulfonamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action. The data presented herein for antimitotic and CA IX-inhibiting sulfonamides demonstrate a promising translation from potent in vitro activity to robust in vivo efficacy. The oral bioavailability of compounds like E7010 and the targeted nature of CA IX inhibitors represent significant advantages in the development of new cancer therapies.
Future research in this area will likely focus on optimizing the selectivity and potency of these analogs, as well as exploring their use in combination with other anticancer agents. A deeper understanding of the structure-activity relationships will continue to guide the design of next-generation sulfonamide-based drugs with improved therapeutic indices. The continued application of rigorous in vitro and in vivo testing, as outlined in this guide, will be paramount to the successful clinical translation of these promising compounds.
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Target Validation Strategies for N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a drug's molecular target is a cornerstone of preclinical research. This guide provides an in-depth comparison of modern target validation methodologies, framed around the hypothetical investigation of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide. While this specific molecule is not extensively characterized in publicly available literature, its structure, featuring a sulfonamide group and a benzoylphenyl moiety, suggests potential interactions with targets amenable to the techniques discussed herein. This guide will, therefore, use this compound as a model to explore and compare key target validation workflows.
Introduction to this compound and its Putative Targets
This compound is a synthetic organic molecule containing a sulfonamide functional group.[1][2][3][4] Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1][5] The benzoylphenyl portion of the molecule is structurally related to compounds known to interact with the translocator protein (TSPO), an outer mitochondrial membrane protein implicated in steroidogenesis and neuroinflammation.[6][7][8]
Given these structural features, two plausible (though hypothetical) primary targets for this compound could be:
-
A bacterial metabolic enzyme , such as dihydropteroate synthase, based on the sulfonamide moiety.
-
The translocator protein (TSPO) , based on the benzoylphenyl group, which is found in other TSPO ligands.[6][8]
This guide will compare three orthogonal, state-of-the-art techniques to validate the engagement of this compound with a putative cellular target: Cellular Thermal Shift Assay (CETSA), siRNA-mediated knockdown, and Photoaffinity Labeling.
Comparative Analysis of Target Validation Methodologies
| Methodology | Principle | Advantages | Limitations | Primary Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[9][10] | Label-free; confirms direct physical engagement in a cellular context; applicable to a wide range of targets.[11][12] | Requires a specific antibody for detection (Western blot) or mass spectrometry; may not be suitable for all membrane proteins. | Thermal shift (ΔTm) indicating target stabilization. |
| siRNA-Mediated Knockdown | Small interfering RNA (siRNA) specifically degrades the mRNA of the target protein, leading to reduced protein expression.[13][14] | Directly assesses the necessity of the target protein for the compound's effect; relatively high throughput.[15] | Potential for off-target effects; incomplete knockdown can lead to ambiguous results; indirect measure of target engagement.[14] | Attenuation of the compound's phenotype upon target knockdown. |
| Photoaffinity Labeling | A chemically modified version of the compound with a photoreactive group covalently crosslinks to the target protein upon UV irradiation.[16][17][18] | Provides direct evidence of binding; can identify the binding site; useful for identifying unknown targets.[19][20] | Requires synthesis of a photoaffinity probe; potential for non-specific labeling; UV irradiation can damage cells.[17] | Covalent labeling of the target protein, often identified by mass spectrometry. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells or cell lysates.[9][10][21] The principle is that a protein's thermal stability increases when a ligand is bound.[10][11]
Workflow Diagram:
Caption: CETSA workflow from cell treatment to target detection.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the putative target protein (e.g., a bacterial cell line for dihydropteroate synthase, or a mammalian cell line endogenously expressing TSPO) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Divide the cell suspension into two groups: one treated with vehicle (e.g., DMSO) and the other with this compound at a final concentration determined by prior dose-response studies.
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody or by mass spectrometry.
-
Data Interpretation:
A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of this compound compared to the vehicle control. This indicates that the compound binds to and stabilizes the target protein.
siRNA-Mediated Knockdown
This technique reduces the expression of the target protein to determine if its presence is necessary for the biological effect of the compound.[13][14]
Workflow Diagram:
Caption: Workflow for siRNA-mediated target validation.
Detailed Protocol:
-
Transfection:
-
Seed the appropriate cell line in 96-well plates or other suitable formats.
-
Prepare transfection complexes using a lipid-based transfection reagent with either a non-targeting (scrambled) control siRNA or an siRNA specifically targeting the mRNA of the putative target protein.[14]
-
Add the transfection complexes to the cells and incubate.
-
-
Knockdown and Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle.
-
Phenotypic and Knockdown Analysis:
-
After a suitable treatment period, measure a relevant phenotypic endpoint. For example, if the compound is expected to be cytotoxic, perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
In parallel, lyse a replicate set of cells to confirm target protein knockdown by Western blotting or target mRNA reduction by quantitative PCR (qPCR).[22][23]
-
Data Interpretation:
If the target protein is essential for the compound's activity, cells treated with the target-specific siRNA should show a reduced response to this compound compared to cells treated with the control siRNA.
Photoaffinity Labeling
This method uses a modified version of the compound to covalently label its binding partners.[17][19]
Workflow Diagram:
Caption: Photoaffinity labeling workflow for target identification.
Detailed Protocol:
-
Probe Synthesis:
-
Cell Treatment and Crosslinking:
-
Treat intact cells or cell lysates with the photoaffinity probe.
-
Include a competition control where cells are co-incubated with the probe and an excess of the original, unmodified this compound.
-
Expose the samples to UV light of the appropriate wavelength to induce covalent crosslinking of the probe to its binding partners.
-
-
Enrichment and Identification:
-
Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Elute the captured proteins and separate them by SDS-PAGE.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.
-
Identify the proteins by mass spectrometry.
-
Data Interpretation:
A specific target will be identified as a protein that is covalently labeled by the photoaffinity probe, and this labeling will be significantly reduced in the presence of the competitor compound.
Conclusion and Recommendations
The validation of a drug's target is a multi-faceted process that benefits from the application of orthogonal methodologies. For this compound, a logical and robust validation strategy would be to:
-
Start with CETSA: This will provide rapid and direct evidence of physical binding between the compound and its putative target in a native cellular environment.
-
Follow up with siRNA knockdown: This will establish the functional relevance of the target for the compound's biological activity.
-
Employ Photoaffinity Labeling for confirmation and deeper insights: This technique can definitively confirm the direct interaction and potentially identify the specific binding site on the target protein.
By integrating the results from these three powerful techniques, researchers can build a compelling and scientifically rigorous case for the molecular target of this compound, paving the way for further drug development and mechanistic studies.
References
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- Cellular thermal shift assay - Wikipedia.
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- A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate.
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- How siRNA Knockdown Antibody Validation Works - Lab Manager Magazine.
- Small molecule target identification using photo-affinity chromatography. - SciSpace.
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- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.
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- Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR - QIAGEN.
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- Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC - NIH.
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A Comparative Benchmarking Guide to N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide and Established CCR2/CCR9 Inhibitors
For research, scientific, and drug development professionals, this guide provides a comprehensive technical comparison of the potential dual CCR2/CCR9 inhibitory scaffold, represented by N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, against well-characterized inhibitors of these key chemokine receptors. This document synthesizes available data to offer insights into the therapeutic landscape and outlines the experimental methodologies crucial for robust inhibitor characterization.
Introduction: The Therapeutic Rationale for Targeting CCR2 and CCR9
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in orchestrating leukocyte migration in both physiological and pathological contexts.[1] Among these, C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 9 (CCR9) have emerged as significant therapeutic targets in a spectrum of inflammatory and autoimmune diseases, as well as in oncology.
CCR2 , predominantly expressed on monocytes, macrophages, and memory T cells, binds its primary ligand, CCL2 (monocyte chemoattractant protein-1).[1] This interaction is a critical driver of monocyte and macrophage recruitment to sites of inflammation.[1] Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of numerous conditions, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[1][2] In the context of cancer, this signaling pathway facilitates the infiltration of tumor-associated macrophages (TAMs) into the tumor microenvironment, which can promote tumor growth, angiogenesis, and metastasis.[2]
CCR9 and its exclusive ligand, CCL25, are central to the homing of T lymphocytes to the gastrointestinal tract.[3][4] Elevated expression of CCR9 on lymphocytes and CCL25 in the gut mucosa is a hallmark of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[5][6] Consequently, antagonizing the CCR9-CCL25 interaction presents a targeted approach to mitigating gut inflammation.[5]
Given the distinct yet crucial roles of CCR2 and CCR9 in inflammatory cell trafficking, compounds that can modulate either or both of these receptors are of significant interest in drug discovery.
The N-(2-benzoyl-4-chlorophenyl)sulfonamide Scaffold: A Potential Dual Inhibitor
While specific inhibitory data for this compound is not extensively available in public literature, a closely related analogue, N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide , has been identified as having the potential to function as an inhibitor of both CCR2 and CCR9.[7] This suggests that the N-(2-benzoyl-4-chlorophenyl)sulfonamide core structure is a promising scaffold for the development of antagonists for these receptors. The butane-1-sulfonamide derivative represents a modification that could influence potency, selectivity, and pharmacokinetic properties. For the purpose of this guide, we will benchmark this structural class against known inhibitors to provide a framework for its potential positioning.
Comparative Analysis of Inhibitor Potency
To contextualize the potential efficacy of the this compound scaffold, we will compare it against established clinical and preclinical inhibitors of CCR2 and CCR9. The following table summarizes their reported inhibitory concentrations (IC50), a key measure of potency.
| Compound Name | Target(s) | Assay Type | IC50 (nM) | Source(s) |
| PF-04136309 (INCB8761) | CCR2 | Human CCR2 Binding | 5.2 | [8][9][10] |
| Human Chemotaxis | 3.9 | [8][11] | ||
| Calcium Mobilization | 3.3 | [11] | ||
| ERK Phosphorylation | 0.5 | [11] | ||
| CCX872-B | CCR2 | Not specified | Potent & Selective | [12] |
| Vercirnon (CCX282-B) | CCR9 | Calcium Mobilization (Molt-4 cells) | 5.4 | [3][13][14] |
| Chemotaxis (Molt-4 cells) | 3.4 | [3][13][14][15] | ||
| Chemotaxis (Primary CCR9+ cells) | 6.8 | [3][15] | ||
| Chemotaxis (CCR9A splice form) | 2.8 | [3][13][15] | ||
| Chemotaxis (CCR9B splice form) | 2.6 | [3][13][15] |
Expert Insights: The benchmark inhibitors demonstrate potent, low nanomolar IC50 values in various functional assays. PF-04136309 is a well-characterized, potent, and selective CCR2 antagonist.[8][9][10] Vercirnon has shown high potency and selectivity for CCR9, inhibiting both major splice variants of the receptor.[3][13][15] For this compound to be considered a competitive inhibitor, it would need to exhibit comparable potency in similar in vitro assays. Furthermore, its selectivity profile against other chemokine receptors would be a critical determinant of its therapeutic potential and safety.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of receptor activation is crucial for inhibitor characterization. Both CCR2 and CCR9 are GPCRs that, upon ligand binding, trigger a cascade of intracellular signaling events.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates G protein-mediated signaling, leading to the activation of pathways such as PI3K/Akt, MAPK/p38, and JAK/STAT, which collectively regulate cell migration, survival, and proliferation.
Caption: Simplified CCR2 signaling cascade.
CCR9 Signaling Pathway
Similarly, the interaction of CCL25 with CCR9 activates downstream pathways, including PI3K/Akt and JAK/STAT, which are implicated in cell migration, anti-apoptosis, and drug resistance in various cell types.
Caption: Key signaling pathways activated by CCR9.
Essential Experimental Protocols for Inhibitor Benchmarking
To rigorously assess the inhibitory properties of a compound like this compound, a series of standardized in vitro assays are required.
Receptor Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor, providing the inhibition constant (Ki).
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the chemokine receptor of interest (e.g., HEK293-CCR2 or Molt-4 for endogenous CCR9).
-
Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled chemokine ligand (e.g., [125I]-CCL2 or [125I]-CCL25), and serial dilutions of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate membrane-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Trustworthiness: The inclusion of controls for non-specific binding (in the presence of a high concentration of unlabeled ligand) is critical for accurate data interpretation.
Chemotaxis Assay
Principle: This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemokine gradient.
Step-by-Step Methodology:
-
Cell Preparation: Resuspend CCR2- or CCR9-expressing cells (e.g., primary monocytes or Molt-4 cells) in assay medium.
-
Assay Plate Setup: Use a transwell plate with a porous membrane. Add chemokine (CCL2 or CCL25) to the lower chamber.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor.
-
Cell Seeding: Add the pre-treated cells to the upper chamber of the transwell.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (typically 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration and determine the IC50.
Caption: Workflow for a transwell chemotaxis assay.
Calcium Mobilization Assay
Principle: This assay measures the inhibition of chemokine-induced intracellular calcium flux, a key downstream signaling event.
Step-by-Step Methodology:
-
Cell Loading: Load CCR2- or CCR9-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometric plate reader.
-
Compound Addition: Add serial dilutions of the test inhibitor and incubate briefly.
-
Ligand Stimulation: Add a fixed concentration of the corresponding chemokine (CCL2 or CCL25) to stimulate the cells.
-
Fluorescence Monitoring: Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the inhibitor and calculate the IC50 for the inhibition of calcium mobilization.
Conclusion and Future Directions
The N-(2-benzoyl-4-chlorophenyl)sulfonamide scaffold represents a promising starting point for the development of novel CCR2 and/or CCR9 inhibitors. Based on the potency of established clinical candidates like PF-04136309 and Vercirnon, any new chemical entity, including this compound, would need to demonstrate low nanomolar efficacy in a suite of in vitro functional assays to be considered a viable therapeutic candidate.
The next critical steps in the evaluation of this compound would involve:
-
Synthesis and In Vitro Profiling: Chemical synthesis followed by rigorous testing in the binding, chemotaxis, and calcium mobilization assays described above to determine its IC50 values for both CCR2 and CCR9.
-
Selectivity Screening: Profiling the compound against a panel of other chemokine receptors and GPCRs to establish its selectivity.
-
Pharmacokinetic and In Vivo Studies: If in vitro potency and selectivity are confirmed, assessment of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and efficacy in relevant animal models of inflammatory disease or cancer would be warranted.
This guide provides the foundational framework and necessary experimental context for the comprehensive evaluation and benchmarking of novel CCR2/CCR9 inhibitors, paving the way for the development of next-generation therapeutics for a host of challenging diseases.
References
- N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide. PMC - NIH. [Link]
- What are CCR9 antagonists and how do they work?.
- Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PMC - NIH. [Link]
- Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflamm
- Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist.
- CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study. PubMed. [Link]
- Abstract CT223: CCX872: Pharmacodynamic study of a potent and selective CCR2 antagonist in human volunteers and plans for phase Ib trial in patients with pancre
- CCR9 antagonism: potential in the treatment of Inflamm
- Definition of CCR2 antagonist CCX872-B.
- Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Wiley Online Library. [Link]
- Recent developments in CCR2 antagonists. PubMed. [Link]
- Discovery of indole inhibitors of chemokine receptor 9 (CCR9). PubMed. [Link]
- ChemoCentryx Expands CCR2 Inhibitor Franchise with CCX872. FirstWord Pharma. [Link]
- Biarylsulfonamide CCR9 inhibitors for inflamm
- What are CCL2 inhibitors and how do they work?.
- Orally administered CCR2 selective inhibitor CCX872-b clinical trial in pancreatic cancer..
- Prospective Anticancer Therapy for CCL2–CCR2 Pathway Inhibition using Propagermanium. Walsh Medical Media. [Link]
- CCR9 Antagonists in the Treatment of Ulcerative Colitis. PMC - PubMed Central - NIH. [Link]
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- An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes. PubMed. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase—disposal—demands the same rigor and precision as any experimental protocol. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Prerequisites
Before commencing any disposal procedures, a thorough understanding of the compound's characteristics is essential. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, its structural motifs—a chlorinated benzophenone and a sulfonamide—suggest potential hazards that must be proactively managed.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound for disposal must wear:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A flame-resistant lab coat
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particulates or aerosols.
**Step-by-Step Disposal Protocol
The cornerstone of responsible chemical disposal is a systematic and well-documented process. The following steps provide a clear pathway for the safe management of this compound waste.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be meticulously identified. This includes:
-
Unused or expired pure compound
-
Contaminated labware (e.g., glassware, spatulas, weighing paper)
-
Solutions containing the compound
-
Personal Protective Equipment (PPE) that has come into direct contact with the chemical
Crucially, this waste must be segregated from all other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents, to avert any potential chemical reactions.[1]
Step 2: Containerization
The choice of waste container is critical to ensure safe containment and prevent environmental release.
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.[2] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for chlorinated waste.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 3: Waste Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment to capture any potential leaks or spills.
-
Away from drains and sources of ignition.[5]
The volume of hazardous waste in the SAA must not exceed regulatory limits (typically 55 gallons for hazardous waste and/or 1 quart for acutely hazardous waste).
Step 4: Arranging for Professional Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6] The established and compliant method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][7]
The likely disposal route for a chlorinated organic compound of this nature is high-temperature incineration.[8][9] Halogenated organic compounds often require incineration at temperatures of at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[8][10]
Quantitative Data Summary
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₈ClNO₃S | [4] |
| Molecular Weight | 351.85 g/mol | [4] |
| CAS Number | 392305-35-0 | [11] |
| Appearance | Solid (presumed) | Inferred |
| Solubility | Likely soluble in organic solvents | Inferred |
| LogP | 5.26660 | [11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these rigorous procedures, the scientific community can ensure that the pursuit of innovation does not come at the cost of environmental integrity or personal safety. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific excellence.
References
- Zero Waste Europe. (n.d.). Incineration.
- OSHA. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 118821–118825. [Link]
- Chemsrc. (2025, September 1). CAS#:392305-35-0 | this compound.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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Safe Handling and Disposal of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide: A Guide for Laboratory Professionals
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide (CAS No. 392305-35-0) represents one such compound with potential therapeutic applications.[1][2][3] As with any investigational substance, a thorough understanding and implementation of appropriate safety protocols are not merely procedural formalities but are fundamental to protecting researchers and the integrity of the research itself.
This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on a conservative approach, drawing from the known hazards of structurally related sulfonamides and general best practices for handling potentially hazardous chemicals.[4][5][6][7]
Hazard Assessment: A Precautionary Approach
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClNO₃S | [1][2] |
| Molecular Weight | 351.85 g/mol | [1][2][3] |
| pKa (Predicted) | 6.97 ± 0.10 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following recommendations are based on a comprehensive risk assessment for handling a potentially hazardous solid compound.
Core PPE Ensemble:
-
Gloves: Double gloving with powder-free nitrile or neoprene gloves is mandatory.[8][9] The outer glove should have a long cuff that extends over the sleeve of the lab coat.[8] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[8]
-
Eye Protection: Chemical safety goggles are required at all times.[4][10] When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9][11] Standard eyeglasses are not a substitute for proper safety eyewear.[8]
-
Lab Coat/Gown: A disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[9] The gown should close in the back to provide a solid front.[10]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] If a fume hood is not available for a specific procedure, a fit-tested N95 or higher-rated respirator is required.[8] Surgical masks do not provide adequate respiratory protection from chemical dusts.[8]
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.[9]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all necessary PPE before beginning work.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Donning PPE:
-
Put on shoe covers.
-
Don the inner pair of gloves.
-
Put on the disposable gown, ensuring it is fully closed in the back.
-
Don the outer pair of gloves, making sure the cuffs overlap with the sleeves of the gown.
-
Put on safety goggles and, if necessary, a face shield.
-
If required, don a fit-tested respirator.
-
-
Handling:
-
Perform all manipulations of the solid compound and its solutions within the chemical fume hood.
-
Use a spatula or other appropriate tools to transfer the solid, avoiding the creation of dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Doffing PPE:
-
Remove shoe covers.
-
Remove the outer pair of gloves.
-
Remove the disposable gown.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Remove respirator, if worn.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
Waste Segregation and Disposal:
Caption: Waste stream for this compound.
Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
-
Disposal:
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- Chemsrc. (2025). butane-1-sulfonamide | CAS#:3144-04-5.
- Guidechem. (n.d.). This compound.
- Chemsrc. (2025). CAS#:392305-35-0 | this compound.
- U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- PubChem. (n.d.). N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide.
- Spectrum Chemical. (2019). SAFETY DATA SHEET - SULFANILAMIDE.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry.
- PubChem. (n.d.). 1-Butanesulfonamide.
- ChemScene. (n.d.). 392305-35-0 | this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
